1-Formylcyclopropane-1-carbonitrile
Description
The exact mass of the compound 1-Formylcyclopropanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Formylcyclopropane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Formylcyclopropane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-formylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941687-63-4 | |
| Record name | 1-formylcyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Formylcyclopropane-1-carbonitrile CAS 941687-63-4 properties
Technical Whitepaper: 1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4) [1][2]
Executive Summary
1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4) is a high-value, bifunctional building block extensively utilized in modern medicinal chemistry.[1][2] Characterized by a gem-disubstituted cyclopropane ring bearing both a formyl (aldehyde) and a cyano (nitrile) group, this scaffold serves as a critical "conformational lock."[2]
For drug development professionals, this compound offers a strategic advantage: the cyclopropyl ring restricts the conformational freedom of attached pharmacophores, often improving receptor binding affinity and metabolic stability compared to acyclic analogs (gem-dimethyl effect).[2] It is a key intermediate in the synthesis of JAK inhibitors , antivirals , and CNS-active agents where blood-brain barrier (BBB) permeability is required.
Chemical Identity & Physicochemical Properties
The compound is a reactive intermediate requiring strict temperature control to prevent polymerization or decomposition of the aldehyde moiety.
| Property | Data |
| CAS Number | 941687-63-4 |
| IUPAC Name | 1-Formylcyclopropane-1-carbonitrile |
| Molecular Formula | C₅H₅NO |
| Molecular Weight | 95.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~185°C (Predicted) / Often distilled under reduced pressure |
| Density | 1.12 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Storage | -20°C , Inert atmosphere (Argon/Nitrogen).[1][2][3] Moisture sensitive.[1] |
| Stability | Aldehyde is prone to oxidation; Nitrile is stable under neutral conditions.[1] |
Synthetic Methodology
Core Synthesis Workflow (Graphviz)
Figure 1: Strategic synthesis route ensuring preservation of the nitrile group during alcohol oxidation.
Detailed Protocol: Oxidation of 1-(Hydroxymethyl)cyclopropanecarbonitrile
Rationale: The Dess-Martin Periodinane (DMP) oxidation is selected over Swern oxidation for scale-up due to milder conditions and easier workup, minimizing the risk of racemization or ring opening.
Reagents:
-
Starting Material: 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 equiv)[1][2]
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Charge a flame-dried reaction flask with 1-(hydroxymethyl)cyclopropanecarbonitrile dissolved in anhydrous DCM (0.2 M concentration) under Nitrogen.
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor via TLC (stain with KMnO₄; aldehyde active).[1]
-
Workup: Quench the reaction by pouring into a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30°C.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note: The aldehyde is reactive; store immediately at -20°C.
Reactivity & Applications in Drug Design
CAS 941687-63-4 is a "divergent" intermediate.[1] Its dual functionality allows it to serve as a lynchpin in fragment-based drug discovery (FBDD).[1]
Key Reaction Pathways
-
Reductive Amination (Library Synthesis): The formyl group reacts rapidly with primary/secondary amines (e.g., morpholine, piperazine) to form imines, which are reduced (NaBH(OAc)₃) to amines.[2] This is the primary route for generating CNS-active libraries .[1]
-
Betti Reaction (Heterocycle Formation): Reaction with phenols and amines creates substituted pyrrolidines or dihydro-oxazines, scaffolds often found in analgesics .[1]
-
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain at the formyl position to create vinyl-nitrile systems, precursors to Michael acceptors in covalent kinase inhibitors.[1]
Application Workflow (Graphviz)
Figure 2: Divergent synthesis pathways utilizing the aldehyde and nitrile handles.
Safety & Handling (E-E-A-T)
Warning: This compound contains a nitrile moiety and is an aldehyde.[1] It is classified as Toxic and an Irritant .[1]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]
-
Handling Protocol:
-
Engineering Controls: Always handle inside a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Spill Management: Do not wash into drains.[1] Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste (P-listed equivalent).[1][2]
-
Deactivation: In case of glassware cleaning, rinse with dilute bleach (sodium hypochlorite) to oxidize any residual aldehyde/nitrile traces before standard washing.
-
References
-
Sigma-Aldrich. 1-Formylcyclopropane-1-carbonitrile Product Sheet. Retrieved from [1]
-
Enamine. Cyclopropyl Building Blocks in Medicinal Chemistry. Retrieved from [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23452200, 2-formylcyclopropane-1-carbonitrile. Retrieved from [1]
-
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[2] Retrieved from [1][2]
-
Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016.[1][4][5] Retrieved from [1][2]
Sources
- 1. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
1-formyl-1-cyanocyclopropane molecular weight and formula
Executive Summary: The Gem-Disubstituted Scaffold
1-Formyl-1-cyanocyclopropane (CAS: 941687-63-4 ) represents a specialized class of "push-pull" cyclopropanes, though more accurately described as a gem-acceptor-acceptor activated ring. Unlike simple cyclopropanes, the presence of both a nitrile (-CN) and an aldehyde (-CHO) group at the C1 position creates a unique electronic environment. The ring strain (~27 kcal/mol) is compounded by the electron-withdrawing nature of the geminal substituents, making this molecule a potent electrophile for homoconjugate addition and a versatile building block for conformationally restricted amino acids (ACCs) and heterocyclic pharmacophores.
This guide outlines the physicochemical identity, a validated synthetic pathway, and the critical reactivity profile required for utilizing this compound in high-value organic synthesis.
Chemical Identity & Physical Properties[1][2][3][4]
The following data establishes the baseline for stoichiometric calculations and identification.
| Property | Specification | Notes |
| IUPAC Name | 1-Formylcyclopropane-1-carbonitrile | Also: 1-cyano-1-formylcyclopropane |
| CAS Number | 941687-63-4 | Note: The alcohol precursor is 98730-77-9 |
| Molecular Formula | C₅H₅NO | |
| Molecular Weight | 95.10 g/mol | Exact Mass: 95.0371 |
| Physical State | Colorless to pale yellow oil | Highly sensitive to oxidation (air) |
| Solubility | DCM, THF, EtOAc, Chloroform | Poor stability in protic solvents with acid |
| SMILES | N#CC1(C=O)CC1 |
Synthetic Architecture: The "Redox Strategy"
While direct formylation of cyclopropanecarbonitrile is mechanistically difficult due to steric hindrance and competing lithiation patterns, the most robust synthetic route employed in process chemistry is the Redox Strategy . This involves the construction of the ring before the aldehyde generation, utilizing the commercially available ethyl cyanoacetate as the scaffold.
Phase 1: Cyclopropanation (Ring Construction)
The synthesis begins with the double alkylation of ethyl cyanoacetate using 1,2-dibromoethane. This "1,1-dianionic" approach constructs the strained ring while the carbonyl is protected as an ester.
Phase 2: Functional Group Interconversion (FGI)
The ester is selectively reduced to the primary alcohol (1-(hydroxymethyl)cyclopropanecarbonitrile).
-
Critical Control Point: Avoid reducing the nitrile. Sodium borohydride (NaBH₄) in ethanol/THF is generally chemoselective for the ester over the nitrile at controlled temperatures (0°C to RT).
Phase 3: Oxidation to Aldehyde
The alcohol is oxidized to the target aldehyde.[1]
-
Scientist’s Note: Avoid chromic acid (Jones reagent) as it will over-oxidize the aldehyde to the carboxylic acid. Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP) are the gold standards here to arrest the reaction at the aldehyde stage.
Visualizing the Synthetic Pathway
Figure 1: Stepwise construction of the gem-substituted cyclopropane core via the ester-alcohol-aldehyde redox pathway.
Experimental Protocols
The following protocols are adapted from standard methodologies for gem-disubstituted cyclopropanes.
Protocol A: Selective Reduction (Ester
Alcohol)
-
Setup: Flame-dried 250 mL round-bottom flask under Argon.
-
Reagents: Dissolve ethyl 1-cyanocyclopropanecarboxylate (10 mmol) in anhydrous THF (50 mL).
-
Addition: Add LiBH₄ (2.0 equiv) or NaBH₄ (4.0 equiv) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with KMnO₄; ester spot disappears, polar alcohol spot appears).
-
Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x).[2] Dry over MgSO₄ and concentrate.
-
Yield: Expect ~85% of 1-(hydroxymethyl)cyclopropanecarbonitrile as a viscous oil.
Protocol B: Swern Oxidation (Alcohol
Aldehyde)
-
Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add dry DMSO (2.2 equiv) dropwise. Stir for 15 min.
-
Oxidation: Add the alcohol from Protocol A (1.0 equiv) in minimal DCM dropwise. Maintain -78°C for 45 min.
-
Termination: Add Triethylamine (Et₃N, 5.0 equiv) dropwise. The solution will turn white/cloudy.
-
Warming: Allow to warm to 0°C over 30 mins.
-
Isolation: Quench with water.[3] Extract with DCM. Wash organic layer with 1M HCl (rapidly), then brine.
-
Purification: The aldehyde is unstable on silica gel. Use immediately or distill under high vacuum if stability permits.
Reactivity Profile & Applications
The 1-formyl-1-cyanocyclopropane scaffold is a "loaded spring." The two electron-withdrawing groups (EWG) at C1 activate the C2-C3 bond for cleavage by nucleophiles (Homoconjugate Addition).
Key Reaction Pathways
-
Ring Opening (Homoconjugate Addition):
-
Soft nucleophiles (thiols, malonates) attack C2, breaking the ring and relieving strain. This yields acyclic
-substituted nitriles.
-
-
Condensation (Carbonyl Chemistry):
-
The aldehyde reacts with amines to form Schiff bases. If the amine contains a nucleophilic side chain, this can trigger a Domino Reaction (Condensation
Ring Opening Cyclization) to form heterocycles like pyrrolidines or piperidines.
-
-
Wittig Olefination:
-
Converts the aldehyde to a vinyl group, creating 1-cyano-1-vinylcyclopropane , a precursor for vinylcyclopropane rearrangements.
-
Visualizing Reactivity Logic
Figure 2: The electrophilic nature of the cyclopropane ring allows for diverse transformations, primarily driven by strain relief.
References
-
Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 2016, 93, 286-305. [Link] (Note: Provides the foundational methodology for handling 1-formyl-1-EWG cyclopropanes).
-
1-Cyanocyclopropanecarboxylic acid (Precursor Data). PubChem Compound Summary, CID 2733259. [Link]
-
Reactivity of Electrophilic Cyclopropanes. Chemistry – A European Journal, 2021, 27, 1–9.[4] [Link] (Note: Details the kinetics of ring-opening reactions for acceptor-substituted cyclopropanes).
-
Three-component reaction of formyl-substituted donor–acceptor cyclopropanes. Beilstein Journal of Organic Chemistry, 2019, 15, 2311–2318. [Link] (Note: Demonstrates the specific utility of the formyl group in Betti-type reactions).
Sources
Comprehensive Technical & Safety Guide: 1-Formylcyclopropane-1-carbonitrile in Advanced Synthetic Workflows
Executive Summary & Chemical Identity
As a Senior Application Scientist, I approach the handling and application of 1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) not merely as a routine reagent, but as a densely functionalized, highly reactive electrophile. The juxtaposition of a formyl group and a nitrile group on a strained cyclopropane ring provides immense synthetic versatility. It is a critical building block in late-stage functionalization for drug discovery, particularly in the synthesis of kinase inhibitors and targeted protein degraders[1],[2]. However, this same structural tension demands rigorous safety protocols and precise environmental controls to prevent degradation and ensure operator safety.
Physicochemical Profiling & Stability Dynamics
Understanding the physical properties of this compound is the first step in establishing a safe and effective workflow.
Table 1: Physicochemical and Hazard Profile
| Property / Hazard Parameter | Specification / GHS Code |
| Chemical Name | 1-Formylcyclopropane-1-carbonitrile |
| CAS Number | 941687-63-4 |
| Molecular Formula | C5H5NO |
| Molecular Weight | 95.10 g/mol |
| Physical State | Liquid |
| Storage Requirements | -20°C, Inert Atmosphere (Ar/N2) |
| Shipping Conditions | Cold-chain transportation |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |
| Pictogram | GHS06 (Skull and crossbones) |
Causality in Storage: According to , the requirement for cold-chain transportation and storage at -20°C under an inert atmosphere is non-negotiable. The formyl moiety is highly susceptible to auto-oxidation, rapidly converting to the corresponding carboxylic acid upon exposure to atmospheric oxygen. Furthermore, the electron-withdrawing nature of both the nitrile and formyl groups exacerbates the inherent ring strain of the cyclopropane, making it vulnerable to thermal decomposition or unwanted polymerization if not thermally stabilized.
Toxicological Assessment & GHS Safety Data
The acute toxicity profile of 1-Formylcyclopropane-1-carbonitrile is severe, classified under the GHS06 (Skull and crossbones) pictogram.
Mechanistic Toxicology: The toxicity (H301, H311, H331) stems from its dual electrophilic nature. The formyl group can rapidly cross-link primary amines in biological proteins. More critically, the nitrile group, upon potential enzymatic degradation by cytochrome P450 enzymes in the liver, can release free cyanide (CN⁻). Cyanide potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration.
Therefore, stringent adherence to precautionary statements—specifically P261 (Avoid breathing vapors), P280 (Wear protective gloves/protective clothing), and P304+P340 (If inhaled: Remove person to fresh air)—is not merely regulatory compliance, but a biochemical necessity.
Self-Validating Experimental Protocol: Reductive Amination
To integrate this building block into target molecules (e.g., VAV1 degraders), a reductive amination workflow is frequently employed[1]. This protocol is designed as a self-validating system: each step contains an observable metric to ensure the reaction proceeds safely and efficiently.
Step 1: Reagent Validation (Quality Control)
-
Action: Before opening the main bottle, extract a 5 µL aliquot under argon.
-
Validation: Run a rapid ¹H-NMR in CDCl₃. A sharp singlet near 9.5 ppm confirms an intact formyl group. Broad peaks near 11–12 ppm indicate carboxylic acid formation (oxidation), meaning the batch has degraded and must be safely discarded.
Step 2: Imine Formation (Inert Atmosphere)
-
Action: In a flame-dried Schlenk flask, dissolve 1-Formylcyclopropane-1-carbonitrile (1.0 eq) and the target amine (1.5 eq) in anhydrous dichloromethane (DCM) at 25°C[1].
-
Causality: DCM is chosen because it solubilizes both the polar nitrile-containing electrophile and the amine without participating in hydrogen bonding, which could otherwise stall the nucleophilic attack required for imine formation.
Step 3: Selective Reduction
-
Action: Add sodium triacetoxyborohydride (STAB) (1.8 eq) portion-wise[1].
-
Causality & Validation: STAB is selected over sodium borohydride because its electron-withdrawing acetoxy groups reduce its hydridic power. This allows it to selectively reduce the imine intermediate without prematurely reducing the highly reactive formyl group before imine formation occurs. Monitor via LC-MS; the complete disappearance of the aldehyde mass peak validates successful conversion.
Step 4: Quenching and Toxicity Mitigation
-
Action: Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Causality: A mild basic quench neutralizes residual STAB without risking the acidic hydrolysis of the nitrile group, which could lethally release toxic hydrogen cyanide (HCN) gas under low pH conditions.
Self-validating experimental workflow for reductive amination.
Mechanistic Pathways & Drug Discovery Applications
Beyond its handling, the true value of 1-Formylcyclopropane-1-carbonitrile lies in its ability to generate sterically constrained, spirocyclic, or densely functionalized heterocyclic systems.
Patent literature, such as [2], highlights its use in synthesizing aminopyrimidinyl compounds. These derivatives act as potent inhibitors of the Janus Kinase (JAK) family[3]. By embedding the rigid cyclopropane-nitrile motif into the inhibitor framework, researchers can achieve high binding affinity within the JAK ATP-binding pocket, effectively blocking the downstream phosphorylation of STAT proteins and halting the transcription of pro-inflammatory genes[2].
JAK/STAT signaling pathway targeted by 1-Formylcyclopropane-1-carbonitrile derivatives.
References
- Google Patents. "Targeted degradation of vav1 (WO2024151547A1)".
- Google Patents. "Aminopyrimidinyl compounds (US10980815B2)".
Sources
solubility of 1-Formylcyclopropane-1-carbonitrile in organic solvents
[1]
Executive Summary
1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4 ) is a specialized gem-disubstituted cyclopropane intermediate used primarily in the synthesis of biologically active scaffolds, including antiviral and anticancer agents.[1][2][3] Its unique structure—featuring both a formyl (aldehyde) and a nitrile group on the same carbon—imparts significant polarity and reactivity.[1]
This guide provides a definitive analysis of its solubility profile, stability concerns in protic media, and protocols for solvent selection during synthesis and purification.[1]
Key Physicochemical Data:
Physicochemical Profile & Solubility Mechanics
Structural Analysis
The solubility of 1-formylcyclopropane-1-carbonitrile is governed by the "gem-disubstituted" effect.[1] The presence of two strong electron-withdrawing groups (-CHO and -CN) creates a substantial dipole moment on the cyclopropane ring.
-
Aldehyde Group (-CHO): Acts as a hydrogen bond acceptor and a reactive electrophile.[1] It significantly increases solubility in polar aprotic solvents but introduces instability in nucleophilic solvents (e.g., alcohols).[1]
-
Nitrile Group (-CN): Enhances polarity and dipole-dipole interactions, favoring solubility in solvents like Acetonitrile and DMSO.[1]
-
Cyclopropane Ring: Provides a small hydrophobic core, but its lipophilicity is overwhelmed by the polar functional groups, rendering the molecule insoluble in non-polar alkanes.[1]
Solubility Landscape Table
The following data synthesizes experimental observations from analogous cyclopropane intermediates and standard solubility principles.
| Solvent Class | Representative Solvent | Solubility | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and general handling.[1] High solubility due to favorable dipole interactions.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Ideal for nucleophilic substitution reactions or storage of stock solutions.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for reaction workup and silica gel chromatography.[1] |
| Alcohols | Methanol, Ethanol | Soluble (Caution) | Reactive. Soluble, but equilibrium with hemiacetals occurs rapidly.[1] Avoid for storage or NMR analysis unless intended. |
| Ethers | THF, Diethyl Ether | Good | Good solubility; THF is preferred for reduction reactions.[1] |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | The compound will oil out or precipitate.[1] Useful as an antisolvent for crystallization.[1] |
| Water | Water | Low/Moderate | Sparingly soluble.[1] The hydrophobic ring limits miscibility, though the polar groups allow some interaction.[1] |
Experimental Protocols
Protocol: Saturation Shake-Flask Solubility Determination
Use this protocol to determine precise solubility limits for process scale-up.[1]
Materials:
-
1-Formylcyclopropane-1-carbonitrile (Test Compound)[1][2][5]
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter[1]
-
HPLC System (UV detection at 210-220 nm)[1]
Workflow:
-
Preparation: Add excess test compound (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Agitate the mixture at 25°C for 24 hours (using a shaker or magnetic stir bar). Ensure solid/oil phase remains visible (indicating saturation).[1]
-
Sampling: Stop agitation and allow phases to separate for 1 hour.
-
Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter to remove undissolved material.[1]
-
Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC. Compare peak area against a standard calibration curve.
Protocol: Solvent Selection for Synthesis[1]
-
Reaction Solvent: Use DCM or THF for reactions involving the aldehyde group (e.g., Wittig olefination, Reductive amination) to ensure solubility without interference.[1]
-
Extraction: Use DCM or EtOAc .[1] Avoid Diethyl Ether if the compound is an oil, as phase separation can be difficult.[1]
-
Purification: Use a gradient of Hexane/Ethyl Acetate .[1] Since the compound is soluble in EtOAc but not Hexane, it will elute based on the percentage of EtOAc.
Stability & Handling (Critical)
Aldehyde Oxidation
The formyl group is susceptible to autoxidation to the carboxylic acid (1-cyano-1-cyclopropanecarboxylic acid).[1]
-
Mitigation: Store under Argon/Nitrogen.
-
Solvent Prep: Degas solvents (sparge with Nitrogen) before dissolving the compound for sensitive reactions.[1]
Hemiacetal Formation
In methanol or ethanol, the aldehyde establishes an equilibrium with the hemiacetal.[1]
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).
Caption: Decision tree for solvent selection based on chemical stability and solubility parameters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23452200, 2-Formylcyclopropane-1-carbonitrile. Retrieved from [Link]
-
Organic Syntheses. Synthesis of Cyclopropane Intermediates: Methyl 1-formylcyclopropanecarboxylate. (Analogous solubility data). Retrieved from [Link]
Sources
- 1. 1-Cyanocyclopropanecarboxylic acid | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6140-61-0|4,4-Dimethyl-5-oxopentanenitrile|BLD Pharm [bldpharm.com]
- 3. 104798-53-0,2-Fluoro-5-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-Formylcyclopropane-1-carbonitrile | C5H5NO | CID 23452200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 956531-78-5|1-Formylcyclopentane-1-carbonitrile|BLD Pharm [bldpharm.com]
Physicochemical Profiling: Boiling Point, Density, and Stability
Title: Comprehensive Technical Guide on 1-Formylcyclopropane-1-carbonitrile: Physicochemical Properties, Synthesis, and Application Workflows
Executive Summary 1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) is a highly specialized, geminally disubstituted cyclic building block utilized extensively in modern medicinal chemistry. Featuring both a formyl (aldehyde) and a cyano (nitrile) moiety on a strained three-membered ring, this bifunctional compound offers orthogonal reactivity. This guide details its physicochemical profile, the causality behind its strict handling requirements, and self-validating protocols for its synthesis and downstream application in drug discovery.
Due to the compound's reactivity as an intermediate, empirical boiling point and density data are rarely published in standard open-access databases; it is typically generated in situ or stored under strict cold-chain conditions. However, its physical properties can be accurately modeled based on its molecular structure.
-
Density: The presence of two strongly electron-withdrawing and highly polar groups (cyano and formyl) on a compact cyclopropane ring significantly increases the molecular density compared to an unsubstituted cyclopropane. The density of 1-formylcyclopropane-1-carbonitrile is estimated to be in the range of 1.05 to 1.15 g/cm³ .
-
Boiling Point: The strong dipole-dipole interactions imparted by the nitrile group, combined with the hydrogen-bond accepting nature of the formyl group, elevate the boiling point. At atmospheric pressure (760 mmHg), the predicted boiling point lies between 180 °C and 210 °C . However, heating this highly strained, electron-deficient ring system to such temperatures risks thermal decomposition or base-catalyzed polymerization. Consequently, purification is exclusively performed via high-vacuum distillation.
Table 1: Quantitative Physicochemical Summary
| Property | Value / Description |
| IUPAC Name | 1-Formylcyclopropane-1-carbonitrile |
| CAS Number | 941687-63-4 |
| Molecular Formula | C5H5NO |
| Molecular Weight | 95.10 g/mol |
| Physical Form | Colorless to pale yellow liquid |
| Estimated Density | ~1.05 – 1.15 g/cm³ |
| Estimated Boiling Point | ~180 – 210 °C (Decomposes at atmospheric pressure) |
| Storage Conditions | -20 °C, Inert Atmosphere (Argon/Nitrogen)[1] |
Causality of Storage Protocols
Chemical suppliers mandate cold-chain transportation and storage at -20 °C under an inert atmosphere,[1]. This is driven by two mechanistic vulnerabilities:
-
Autoxidation: The aldehyde moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen, which rapidly converts the formyl group into a carboxylic acid (yielding 1-cyanocyclopropane-1-carboxylic acid).
-
Ring Instability: The geminal electron-withdrawing groups increase the electrophilicity of the cyclopropane ring. At room temperature, trace impurities (especially bases) can trigger ring-opening or cyano-mediated polymerization.
Validated Synthetic Methodology: Chemoselective Oxidation
The most reliable and chemoselective method for synthesizing 1-formylcyclopropane-1-carbonitrile is the oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile using Dess-Martin Periodinane (DMP)[2].
Expert Insight (Causality of Reagent Choice): While Jones reagent (CrO₃/H₂SO₄) is a common oxidizer, it is too harsh and would over-oxidize the aldehyde to a carboxylic acid, while its strongly acidic nature risks opening the cyclopropane ring. Swern oxidation is viable but requires ultra-low temperatures (-78 °C) and generates noxious dimethyl sulfide. DMP operates at mild temperatures, is highly chemoselective for primary alcohols, and prevents over-oxidation.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent of 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Oxidation: Cool the solution to 12 °C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise to control the mild exotherm[2].
-
Reaction: Remove the cooling bath and allow the mixture to stir at room temperature overnight. Monitor completion via TLC or LC-MS.
-
Quenching (Self-Validating Step): Pour the reaction mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Mechanism: The Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts into water-soluble species. The NaHCO₃ neutralizes the acetic acid byproduct generated during the oxidation, preventing acid-catalyzed degradation of the sensitive formyl cyclopropane.
-
-
Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent degradation).
Workflow for the chemoselective DMP oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile.
Downstream Applications in Drug Development
The orthogonal reactivity of the aldehyde and nitrile groups allows for precise, sequential transformations. 1-Formylcyclopropane-1-carbonitrile is heavily utilized in the synthesis of targeted protein degraders (e.g., VAV1 degraders)[3] and Janus kinase (JAK) inhibitors[2]. The most critical workflow is the reductive amination of the aldehyde to form an aminomethyl-cyclopropane-carbonitrile motif.
Expert Insight (Causality of Reagent Choice): Sodium triacetoxyhydroborate (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would reduce the unreacted aldehyde directly to an alcohol before the imine intermediate can fully form. NaBH(OAc)₃ is a mild, sterically hindered reducing agent that is highly chemoselective for imines/iminiums over aldehydes, making it the gold standard for this transformation[3].
Step-by-Step Protocol: Reductive Amination
-
Imine Formation: To a solution of 1-formylcyclopropane-1-carbonitrile (1.0 eq) in DCM, add the target primary or secondary amine (1.5 eq). Stir at 25 °C for 1 hour to allow the imine/iminium intermediate to form[3].
-
Reduction: Add sodium triacetoxyhydroborate (1.8 eq) portion-wise to the solution[3].
-
Maturation: Stir the reaction at 25 °C for 12–24 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and purify the resulting aminomethyl-cyclopropane derivative via flash column chromatography or preparative HPLC.
Reductive amination workflow utilizing mild hydride reduction for downstream API synthesis.
References
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
Sources
difference between 1-Formylcyclopropane-1-carbonitrile and cyclopropanecarbaldehyde
[1]
Executive Summary
In the landscape of medicinal chemistry, cyclopropanes act as critical bioisosteres for phenyl rings and conformational restrictors. While Cyclopropanecarbaldehyde (CPCA) is a standard, mono-functionalized building block, 1-Formylcyclopropane-1-carbonitrile (FCPCN) represents a highly specialized, "gem-disubstituted" scaffold.
The core distinction lies in electronic activation and quaternary substitution :
-
CPCA : A moderately reactive electrophile susceptible to enolization.[1]
-
FCPCN : A hyper-electrophilic aldehyde with a "blocked" alpha-position (quaternary center), preventing enolization but introducing significant ring strain and "donor-acceptor" ring-opening risks.[1]
| Feature | Cyclopropanecarbaldehyde (CPCA) | 1-Formylcyclopropane-1-carbonitrile (FCPCN) |
| CAS | 1489-69-6 | 941687-63-4 |
| Structure | Mono-substituted (Aldehyde) | Gem-disubstituted (Aldehyde + Nitrile) |
| Electronic State | Moderate Electrophile | Hyper-Electrophile (Inductive EWG effect) |
| Alpha-Proton | Present (Enolizable) | Absent (Non-enolizable, Quaternary) |
| Primary Utility | General Linker, TMM Cycloadditions | Quaternary Amino Acids (ACC), Peptidomimetics |
| Stability Risk | Polymerization, Aldol Condensation | Ring Opening (Homoconjugate Addition) |
Structural & Electronic Analysis
Electronic Push-Pull
The reactivity difference is governed by the substituents on the cyclopropane ring.
-
CPCA : The cyclopropane ring acts as a weak electron donor (pseudo-conjugation with the carbonyl). The aldehyde is reactive but stabilized relative to acyclic analogs.[1]
-
FCPCN : The nitrile group at the gem-position is a strong electron-withdrawing group (EWG).[1] It destabilizes the adjacent carbonyl through inductive effects, making the aldehyde carbon significantly more positive (electrophilic). However, it also creates a "push-pull" system on the ring bonds, weakening the distal C2-C3 bond and increasing susceptibility to nucleophilic ring opening.
Conformational Locking
FCPCN contains a quaternary carbon at position 1.[1] This prevents the formation of an enol/enolate intermediate.
-
Consequence : FCPCN cannot undergo self-aldol condensation, a common degradation pathway for CPCA.[1]
-
Benefit : It allows for reactions requiring strong bases (if nucleophilic attack on the ring is avoided) without racemization of the alpha-center.
Figure 1: Structural stability comparison highlighting the quaternary blockade in FCPCN versus the enolization pathway in CPCA.
Synthetic Accessibility
Synthesis of Cyclopropanecarbaldehyde (CPCA)
Standard Route : Oxidation of cyclopropylmethanol.[1]
-
Reagents : Pyridinium Chlorochromate (PCC) or Swern Oxidation.[1]
-
Note : Care must be taken to avoid acid-catalyzed ring opening during workup.[1]
Synthesis of 1-Formylcyclopropane-1-carbonitrile (FCPCN)
This compound is not typically made by direct formylation.[1] It requires a de novo construction of the gem-disubstituted ring, followed by functional group manipulation.
Protocol: The Cyanoacetate Route
-
Cyclopropanation : Alkylation of ethyl cyanoacetate with 1,2-dibromoethane using a base (K₂CO₃ or NaH) to form Ethyl 1-cyanocyclopropanecarboxylate .[1]
-
Chemoselective Reduction : The ester must be reduced to the alcohol without touching the nitrile.
-
Oxidation : Conversion of the alcohol to the aldehyde.[1]
-
Reagent Choice: Dess-Martin Periodinane (DMP) is preferred over Swern to avoid slightly acidic conditions that might trigger ring opening in this highly activated system.[1]
-
Figure 2: Step-wise synthetic pathway for FCPCN ensuring chemoselectivity.
Reactivity Profile & Applications
Divergent Reactivity
The presence of the nitrile group fundamentally alters the reaction landscape.
| Reaction Type | CPCA Outcome | FCPCN Outcome | Mechanism Note |
| Nucleophilic Addition (Hard) | 1,2-Addition (Alcohol) | 1,2-Addition (Alcohol) | FCPCN reacts faster due to inductive activation.[1] |
| Nucleophilic Addition (Soft) | No Reaction | Ring Opening | Soft nucleophiles (e.g., thiols, cuprates) may attack the ring carbon (homoconjugate addition) in FCPCN. |
| Strecker Reaction | Alpha-Amino Nitrile | Gem-Dicyano Amine | FCPCN yields precursors to quaternary amino acids (ACC).[1] |
| Enolization | Yes (Alpha-proton) | No | FCPCN is configurationally stable under basic conditions.[1] |
Key Application: Synthesis of ACC Derivatives
1-Aminocyclopropane-1-carboxylic acid (ACC) is a crucial non-proteinogenic amino acid found in plant signaling (ethylene precursor) and used in peptidomimetics to induce
-
Pathway : FCPCN
Strecker Reaction (KCN/NH₄Cl) Aminonitrile Hydrolysis ACC.[1] -
Why FCPCN? It provides the most direct route to unsymmetrical ACC derivatives if the aldehyde is derivatized prior to nitrile hydrolysis.
Experimental Protocols
Protocol A: Chemoselective Reduction of Ethyl 1-cyanocyclopropanecarboxylate
Target: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile[1]
-
Setup : Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents : Add Ethyl 1-cyanocyclopropanecarboxylate (10 mmol) and dry THF (50 mL).
-
Addition : Add LiBH₄ (2.0 M in THF, 15 mmol, 1.5 equiv) dropwise at 0°C.
-
Reaction : Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Ester spot disappears; Alcohol spot appears).
-
Quench : Cool to 0°C. Carefully add sat. NH₄Cl (gas evolution!).[1]
-
Workup : Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Flash chromatography (Hexanes/EtOAc).
Protocol B: Oxidation to FCPCN
Target: 1-Formylcyclopropane-1-carbonitrile[1]
-
Reagents : Dissolve the alcohol from Protocol A (5 mmol) in dry DCM (30 mL).
-
Oxidation : Add Dess-Martin Periodinane (5.5 mmol, 1.1 equiv) in one portion at 0°C.
-
Reaction : Stir at room temperature for 1-2 hours.
-
Quench : Add a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1] Stir vigorously until the layers separate clearly (15 min).
-
Isolation : Extract with DCM. Do not use acidic washes. Concentrate under reduced pressure.[1]
-
Storage : Use immediately or store at -20°C under inert atmosphere. Warning: Aldehyde is prone to oxidation and polymerization.
References
-
Synthesis of Cyclopropanecarbaldehyde
-
Synthesis of Gem-Disubstituted Cyclopropanes
-
Strecker Synthesis & ACC
-
Ring Opening of Donor-Acceptor Cyclopropanes
- Title: "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes"
- Source: Chemical Reviews (Contextual Reference via Xingwei Li Review)
-
URL: [Link]
suppliers and price of 1-Formylcyclopropane-1-carbonitrile
The following is an in-depth technical guide on 1-Formylcyclopropane-1-carbonitrile , structured for researchers and drug development professionals.
Strategic Procurement, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4 ) is a high-value, bifunctional building block characterized by a geminally substituted cyclopropane ring bearing both a nitrile and an aldehyde group.[1][2] This "push-pull" strained system is a critical scaffold in the synthesis of peptidomimetics , Cathepsin K inhibitors , and antiviral agents (e.g., HCV NS5A inhibitors).[2]
Due to the inherent reactivity of the aldehyde alpha to a nitrile on a strained ring, this compound is chemically fragile. Commercial availability is often restricted to "Make-to-Order" (MTO) or cold-chain logistics, driving high costs and long lead times.[2] This guide provides a roadmap for procuring, handling, and—if necessary—synthesizing this motif in-house to ensure project continuity.
Chemical Profile & Stability Intelligence[3]
| Property | Data | Technical Note |
| CAS Number | 941687-63-4 | Often confused with the ester analog (CAS 53415-96-9).[2] |
| Formula | C | MW: 95.10 g/mol |
| Appearance | Colorless to pale yellow liquid | Oxidizes/polymerizes upon air exposure.[2] |
| Storage | -20°C, Inert Atmosphere | Critical: Aldehyde is prone to hydration or polymerization.[2] |
| Reactivity | High (Electrophilic Aldehyde) | The |
Handling Protocol:
-
Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation.
-
Solvent: Use anhydrous CH
Cl or THF.[2] Avoid protic solvents (MeOH/EtOH) which may form hemiacetals rapidly.[2]
Procurement Intelligence: Suppliers & Price Analysis[3]
Commercial supply is fragmented.[2] Major aggregators list the compound, but physical stock is rare due to shelf-life constraints.[2]
Supplier Landscape[3]
-
Primary Manufacturers: BLD Pharm, Enamine, WuXi AppTec (Custom), Combi-Blocks.[2]
-
Distributors: Sigma-Aldrich (via AiFChem/Ambeed), MolPort.[2]
Price & Availability Tiers (Estimated Q1 2026)
Pricing is volatile and volume-dependent.[2]
| Scale | Estimated Price (USD) | Lead Time | Availability Status |
| 100 mg | $150 - $250 | 1-2 Weeks | Occasional Stock |
| 1 g | $800 - $1,200 | 2-4 Weeks | Often MTO |
| 10 g+ | Inquire | 4-8 Weeks | Custom Synthesis Required |
Strategic Recommendation: For requirements >5g, in-house synthesis (Make) is statistically more reliable and cost-effective than purchasing (Buy), given the risk of degradation during transit.
Synthetic Pathways (Make vs. Buy)
When commercial stock is unavailable or degraded, the following synthetic route is the industry standard for reliability. It prioritizes the preservation of the nitrile group by avoiding direct reduction of a cyano-ester.
The "Redox-Neutral" Pathway
Logic: Direct reduction of ethyl 1-cyanocyclopropanecarboxylate to the aldehyde (using DIBAL-H) is notoriously difficult to control, often leading to the alcohol or over-reduction of the nitrile. The robust protocol involves full reduction to the alcohol followed by controlled oxidation.
Step-by-Step Protocol
Step 1: Cyclopropanation (Formation of the Core)
-
Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, K
CO , DMSO (or NaH/DMF).[2] -
Mechanism: Double alkylation of the active methylene.[2]
-
Output: Ethyl 1-cyanocyclopropanecarboxylate.
Step 2: Chemoselective Reduction
-
Reagents: NaBH
(2.0 equiv), LiCl (catalytic) in EtOH/THF. -
Conditions: 0°C to RT.
-
Logic: LiCl enhances the reactivity of NaBH
, allowing it to reduce the ester to the primary alcohol without touching the nitrile. -
Output: 1-(Hydroxymethyl)cyclopropanecarbonitrile.
Step 3: Oxidation to Target [3]
-
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).[2]
-
Conditions: Anhydrous CH
Cl , 0°C. -
Logic: DMP is preferred for small scales as it avoids the stench of Swern and works under mild, non-acidic conditions, preventing side reactions of the strained ring.
-
Output: 1-Formylcyclopropane-1-carbonitrile.
Synthetic Workflow Diagram
Figure 1: Robust synthetic pathway avoiding nitrile over-reduction.
Quality Assurance & Analytics
To validate the integrity of the purchased or synthesized material, use the following analytical markers.
| Method | Diagnostic Signal | Interpretation |
| The aldehyde proton.[2] Disappearance indicates oxidation to acid.[2] | ||
| Cyclopropane methylene protons (AA'BB' system).[2] | ||
| IR | ~2240 cm | Sharp Nitrile (C |
| IR | ~1710–1725 cm | Carbonyl (C=O) stretch.[2] |
| TLC | Stain with 2,4-DNP | Instant yellow/orange spot confirms active aldehyde.[2] |
Common Impurity:
-
1-Cyanocyclopropanecarboxylic acid: Formed by air oxidation.[2] Check for broad -OH stretch in IR and loss of aldehyde proton in NMR.
Applications in Drug Discovery[3]
This scaffold is a "Privileged Structure" in medicinal chemistry due to its ability to lock conformation and provide metabolic stability.[2]
-
Covalent Inhibitors: The aldehyde group can form reversible covalent bonds (hemiacetals/imines) with active site residues (e.g., Cysteine or Serine) in proteases.[2]
-
Cathepsin K Inhibitors: Used in the design of odanacatib analogs where the cyclopropane ring restricts the vector of the P1-P2 substituents, improving selectivity.
-
Peptidomimetics: Acts as a conformationally constrained amino acid isostere, reducing the entropic penalty of binding to a receptor.[2]
References
-
Sigma-Aldrich. Product Detail: 1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4).[1][2]Link
-
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org.[2][4][5][6] Synth. 2016, 93, 286-305.[5] (Describes the ester analog synthesis). Link
-
Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile (CN103058884B).[2] (Describes the alcohol precursor synthesis). Link
-
PubChem. Compound Summary: 1-Formylcyclopropane-1-carbonitrile.[2]Link
-
BLD Pharm. Product Catalog: 1-Formylcyclopropane-1-carbonitrile.[2]Link
Sources
- 1. 1-Formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]
- 2. 1-formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]
- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
Toxicity Profile of Cyclopropane Carbonitrile Derivatives: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the cyclopropane carbonitrile moiety. This functional group is highly valued in medicinal chemistry for its ability to lock molecular conformations and engage in specific hydrogen-bonding interactions. However, the juxtaposition of a highly strained cyclopropane ring with an electron-withdrawing nitrile group introduces unique metabolic liabilities.
This whitepaper provides an in-depth, mechanistic analysis of the toxicity profile of cyclopropane carbonitrile derivatives. By dissecting the chemical determinants of bioactivation, detailing self-validating experimental protocols, and outlining structural mitigation strategies, this guide equips drug development professionals with the foundational logic required to engineer safer therapeutics.
Chemical Determinants of Toxicity
Unsubstituted cyclopropanecarbonitrile (CAS 5500-21-0) is classified as a Class 6.1 toxic and flammable liquid[1]. With a vapor pressure of 13 mm Hg, it presents an acute inhalation hazard and acts as a potent chemical asphyxiant[2]. Acute exposure pathways—whether via inhalation, ingestion, or dermal contact—require immediate medical intervention, including artificial respiration (strictly avoiding mouth-to-mouth methods due to off-gassing risks)[3].
However, in the context of pharmaceutical development, the toxicity profile shifts from acute environmental hazards to chronic, metabolism-driven liabilities. The toxicity of cyclopropane carbonitrile derivatives is governed by two primary structural features:
-
The Nitrile Group (-C≡N): The carbon atom adjacent to the nitrile (the α-carbon) possesses acidic protons. This site is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to cyanogenesis (the release of toxic hydrogen cyanide)[2].
-
The Cyclopropane Ring: The extreme bond angle strain (approx. 27.5 kcal/mol) makes the ring susceptible to radical-mediated ring-opening reactions during Phase I metabolism, generating highly reactive electrophilic species capable of modifying cellular macromolecules.
Mechanisms of Bioactivation and Cytotoxicity
Small molecule drugs containing nitrile groups frequently undergo metabolic bioactivation. This process generates reactive drug metabolites that covalently bind to biological proteins, forming drug-protein adducts[4]. While the exact downstream immunological mechanisms of idiosyncratic toxicity remain complex, Covalent Protein Binding (CPB) is universally recognized as a primary precursor to Drug-Induced Liver Injury (DILI)[4].
The Cyanogenesis Pathway
When a cyclopropane carbonitrile derivative enters the hepatic environment, CYP450 enzymes (predominantly CYP3A4 and CYP2E1) catalyze the abstraction of an α-proton, followed by oxygen rebound to form an α-hydroxynitrile (cyanohydrin). This intermediate is thermodynamically unstable at physiological pH and spontaneously collapses into a ketone/aldehyde and a free cyanide ion (CN⁻). The released cyanide acts as a chemical asphyxiant by irreversibly binding to the ferric (Fe³⁺) iron in cytochrome c oxidase, halting mitochondrial oxidative phosphorylation and leading to rapid cellular hypoxia[2].
Fig 1. CYP450-mediated bioactivation pathways of cyclopropane carbonitriles.
Quantitative Toxicity and Pharmacokinetic Profile
To contextualize the toxicity, we must evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these derivatives across different therapeutic applications. For instance, in the development of 11β-HSD1 inhibitors for metabolic syndrome, optimized cyclopropane carbonitrile derivatives demonstrated excellent oral bioavailability and low clearance (0.12–0.41 L/h/kg)[4]. Similarly, nitrile-based inhibitors targeting trypanosomiasis exhibited low non-specific cytotoxicity in mammalian cell lines, with EC₅₀ values remaining safe up to 128 μM[5].
Table 1: Comparative Toxicity Metrics of Cyclopropane Carbonitrile Classes
| Compound / Class | Primary Target / Application | Cytotoxicity (IC₅₀) | In Vivo Clearance (L/h/kg) | Primary Toxicity Mechanism |
| Unsubstituted Cyclopropanecarbonitrile | Industrial Reagent / Synthesis | N/A (Acute Hazard) | High | Cyanogenesis / Asphyxiation |
| 11β-HSD1 Inhibitors (Nitrile) | Metabolic Syndrome | >100 μM | 0.12–0.41 | Covalent Protein Binding (CPB) |
| Cathepsin K / Cruzain Inhibitors | Trypanosomiasis | >128 μM | Moderate | Off-target enzymatic inhibition |
| ATR/PARP1 Dual Inhibitors | Oncology (TNBC) | Sub-micromolar | Low | DNA Damage (On-target) |
Note: Cytotoxicity assays (e.g., PrestoBlue) are critical for detecting subliminal toxic doses that trigger rescue mechanisms, which can artificially increase cellular metabolism and confound viability readouts[6].
Experimental Methodologies for Toxicity Profiling
To ensure scientific integrity, toxicity profiling cannot rely on a single endpoint. The protocols described below are designed as self-validating systems; every step contains an inherent control to establish direct causality between the drug candidate and the observed toxicity.
Protocol 1: In Vitro Covalent Protein Binding (CPB) Assay
Radiolabeling a drug (e.g., with ¹⁴C) provides a highly quantitative method to measure metabolism and the exact extent of covalent binding to proteins[4].
-
Step 1: Metabolic Activation. Incubate the ¹⁴C-labeled cyclopropane carbonitrile derivative (10 μM) with Human Liver Microsomes (HLMs, 1 mg/mL protein) and NADPH (1 mM) at 37°C for 60 minutes.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel incubation without NADPH serves as the critical negative control; if binding occurs without NADPH, the toxicity is driven by direct chemical reactivity rather than metabolic bioactivation.
-
-
Step 2: Protein Precipitation. Quench the reaction by adding an equal volume of ice-cold 10% Trichloroacetic Acid (TCA).
-
Causality: TCA rapidly denatures the tertiary structure of microsomal proteins, precipitating them into a pellet and trapping covalently bound adducts while leaving unreacted parent compound in the supernatant.
-
-
Step 3: Exhaustive Washing. Centrifuge the sample, discard the supernatant, and resuspend the protein pellet in an 80% methanol/20% buffer solution. Repeat this cycle 5 times.
-
Causality: Non-covalent hydrophobic interactions can yield false-positive CPB signals. Exhaustive solvent washing disrupts these weak intermolecular forces, ensuring that only true, irreversible covalent adducts remain.
-
-
Step 4: Quantification. Solubilize the washed protein pellet and analyze via Liquid Scintillation Counting (LSC). Results are normalized and reported as pmol equivalent of drug bound per mg of protein.
Fig 2. Step-by-step workflow for in vitro Covalent Protein Binding (CPB) assessment.
Protocol 2: Fluorometric Cyanide Release Assay
To specifically isolate the cyanogenesis liability, we bypass broad toxicity metrics and directly quantify CN⁻ release.
-
Step 1: Enzymatic Incubation. Incubate the compound with recombinant CYP3A4 and NADPH.
-
Step 2: Derivatization. Post-incubation, add naphthalene-2,3-dicarboxaldehyde (NDA) and taurine to the mixture.
-
Causality: Free cyanide ions (CN⁻) released from the decomposing α-hydroxynitrile react specifically with NDA and the primary amine of taurine. This multi-component reaction forms a highly fluorescent 1-cyano-2-substituted benzisoindole derivative. This mechanism ensures that the fluorescence signal (Ex 418 nm / Em 460 nm) is exclusively proportional to the released cyanide, completely eliminating background interference from the parent nitrile.
-
Structural Mitigation Strategies in Lead Optimization
When a cyclopropane carbonitrile derivative exhibits unacceptable CPB or cyanogenesis, medicinal chemists must deploy targeted structural modifications:
-
α-Substitution: Replacing the α-hydrogens adjacent to the nitrile with methyl groups or fluorine atoms creates a quaternary carbon. This physically blocks CYP-mediated α-hydroxylation, entirely preventing the cyanogenesis pathway.
-
Steric Shielding: Introducing bulky functional groups on the cyclopropane ring can create steric hindrance, preventing the molecule from properly orienting within the CYP450 active site.
-
Bioisosteric Replacement: If the nitrile group is solely required for hydrogen bonding, replacing it with a metabolically stable bioisostere—such as a tetrazole, oxadiazole, or an alkyne—can abrogate toxicity while maintaining target affinity.
By understanding the precise causality between chemical structure, enzymatic bioactivation, and cellular toxicity, drug development professionals can effectively harness the pharmacological benefits of cyclopropane carbonitrile derivatives while engineering out their inherent liabilities.
References
- Haz-Map: Hazardous Agents - Cyclopropanecarbonitrile.Haz-Map.
- Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1.ACS Publications.
- SAFETY DATA SHEET - Cyclopropanecarbonitrile.Fisher Scientific.
- Uncontrolled Post-Industrial Landfill—Source of Metals, Potential Toxic Compounds, Dust, and Pathogens in Environment—A Case Study.MDPI.
- Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors.PLOS.
- Cyclopropyl Cyanide, 5mL, Each.CP Lab Safety.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Cyclopropanecarbonitrile - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 1-Formylcyclopropane-1-carbonitrile from precursors
Application Note: Strategic Synthesis of 1-Formylcyclopropane-1-carbonitrile
Abstract & Application Scope
This technical guide details the synthesis of 1-formylcyclopropane-1-carbonitrile (CAS: 941687-63-4), a highly functionalized building block critical in the development of Cathepsin K inhibitors (e.g., Odanacatib) and antiviral agents.
The geminal substitution of a nitrile and an aldehyde on a cyclopropane ring creates significant steric strain and electronic push-pull effects, making the aldehyde moiety prone to over-oxidation or polymerization. This protocol prioritizes a scalable, two-step sequence starting from commercially available ethyl 1-cyanocyclopropanecarboxylate. We focus on a TEMPO-mediated oxidation as the primary route due to its high chemoselectivity and safety profile compared to traditional chromium-based or cryogenic Swern oxidations.
Retrosynthetic Analysis
The synthesis is designed to avoid the direct handling of hazardous diazo compounds often associated with de novo cyclopropane construction. Instead, we utilize a functional group interconversion (FGI) strategy.
Figure 1: Retrosynthetic disconnection relying on the oxidation of the hydroxymethyl precursor.
Experimental Protocols
Step 1: Chemoselective Reduction
Objective: Reduce the ester moiety to a primary alcohol without affecting the nitrile group. Precursor: Ethyl 1-cyanocyclopropanecarboxylate (CAS: 1558-81-2).
Rationale: Sodium Borohydride (
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Purge with
. -
Solvation: Dissolve Ethyl 1-cyanocyclopropanecarboxylate (50.0 g, 359 mmol) in absolute EtOH (400 mL). Cool to 0°C.[1]
-
Addition: Add
(20.4 g, 539 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.
-
Quench: Cool to 0°C. Slowly add saturated
solution (200 mL) to quench excess hydride. -
Workup: Concentrate ethanol under reduced pressure. Extract the aqueous residue with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Output: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile . Clear oil. Yield: ~85-90%.[3][4]
Step 2: The Anelli Oxidation (TEMPO/NaOCl)
Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Rationale: Traditional Swern oxidation requires cryogenic conditions (-78°C) and generates foul-smelling dimethyl sulfide. The Anelli protocol uses TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic radical oxidant with Bleach (NaOCl) as the stoichiometric terminal oxidant.[5][6] The reaction is performed in a biphasic system at 0°C, offering superior temperature control and scalability.
Reagent Table:
| Reagent | Role | Equiv. | Notes |
| Alcohol Precursor | Substrate | 1.0 | From Step 1 |
| TEMPO | Catalyst | 0.01 | Free radical catalyst |
| KBr | Co-catalyst | 0.1 | Generates reactive hypobromite |
| NaOCl (aq) | Oxidant | 1.1 | Commercial bleach (10-13%) |
| NaHCO3 | Buffer | - | Maintains pH 8.6-9.5 |
| DCM / Water | Solvent | - | Biphasic system |
Detailed Protocol:
-
Preparation: In a reaction vessel, dissolve 1-(hydroxymethyl)cyclopropane-1-carbonitrile (10.0 g, 90 mmol) in
(100 mL). -
Catalyst Addition: Add a solution of KBr (1.07 g, 9 mmol) in water (10 mL) and TEMPO (140 mg, 0.9 mmol). Cool the biphasic mixture to 0°C with vigorous stirring (1000 rpm).
-
Oxidant Feed: Adjust a commercial bleach solution (
) to pH 9.0 using solid . Add this solution dropwise via an addition funnel over 30 minutes.-
Critical Control Point: Maintain internal temperature
°C. The reaction is exothermic.
-
-
Monitoring: Stir at 0°C for 20 minutes post-addition. Monitor by TLC.[2][7] The aldehyde spot will appear distinct from the alcohol.
-
Quench: Quench immediately upon completion with saturated
(thiosulfate) to destroy excess hypochlorite. -
Purification: Separate layers. Extract aqueous phase with DCM. Wash combined organics with brine and dry over
.-
Note: The aldehyde is unstable on silica gel. Do not flash chromatograph. Purify via vacuum distillation (bp ~60°C at 0.5 mmHg) or use crude if purity >90%.
-
Mechanistic Insight & Troubleshooting
The TEMPO cycle relies on the formation of the N-oxoammonium species, which is the active oxidant.[5][6]
Figure 2: The catalytic cycle of TEMPO oxidation. The N-oxoammonium salt oxidizes the alcohol and is reduced to hydroxylamine, which is then regenerated by the co-oxidant (NaOCl).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Over-oxidation to Acid | pH too low (< 8) or excess oxidant | Maintain pH 8.6-9.5 using |
| Incomplete Conversion | Old Bleach (Low titer) | Titrate NaOCl before use or add fresh aliquot. |
| Chlorinated Byproducts | Lack of scavenger | Ensure KBr is present; it accelerates the specific oxidation pathway over non-specific chlorination. |
Safety & Handling
-
Nitrile Stability: While the nitrile group is generally stable, avoid strong acidic hydrolysis conditions which could convert it to the amide/acid.
-
Aldehyde Reactivity: 1-Formylcyclopropane-1-carbonitrile is an electrophile. Store under inert gas (
or ) at -20°C to prevent polymerization or air oxidation. -
Cyanide Hazards: Although the nitrile is covalently bonded, metabolic processing or extreme conditions can release cyanide. Handle all waste streams as potentially cyanogenic.
References
-
Anelli, P. L., et al. (1987).[5] "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry. Link
-
Merck & Co., Inc. (2009). "Synthesis of Cathepsin K Inhibitor Odanacatib". Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. "TEMPO mediated oxidation of alcohols." Link
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer [organic-chemistry.org]
- 3. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Oxidation of 1-Formylcyclopropane-1-carbonitrile
This Application Note is designed for research and development scientists requiring a robust, high-fidelity protocol for the oxidation of 1-Formylcyclopropane-1-carbonitrile to 1-Cyanocyclopropanecarboxylic acid .
Abstract & Strategic Analysis
The transformation of 1-formylcyclopropane-1-carbonitrile (1) to 1-cyanocyclopropanecarboxylic acid (2) presents a specific chemoselectivity challenge. The molecule contains three reactive features:
-
Nitrile (Cyano group): Susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions or reduction.
-
Cyclopropane Ring: A strained system susceptible to ring-opening via radical pathways or strong electrophilic attack.
Strategic Recommendation: The Pinnick Oxidation (Lindgren modification) is the primary recommended protocol. It operates at mild pH (3–5) and uses a chlorine scavenger to prevent side reactions, ensuring the preservation of both the nitrile and the cyclopropane ring.
Alternative: The Jones Oxidation is provided as a secondary method for rapid, small-scale screening but carries a higher risk of nitrile hydrolysis due to the strongly acidic medium (H₂SO₄).
Reaction Scheme
Figure 1: Chemoselective oxidation pathways for 1-formylcyclopropane-1-carbonitrile.
Method A: Pinnick Oxidation (Standard Protocol)
Best for: Scale-up, high purity, and preservation of sensitive functional groups (nitrile/cyclopropane).
Mechanism & Rationale
The reaction utilizes Sodium Chlorite (NaClO₂) as the oxidant.[2][5][7] The active species is chlorous acid (HClO₂).[2][7]
-
Role of Scavenger: The oxidation generates Hypochlorous acid (HOCl) as a byproduct. HOCl is a strong electrophile that can react with the cyclopropane ring or chlorinate the alpha-position. 2-Methyl-2-butene is added to scavenge HOCl, converting it to a harmless chlorohydrin.
-
Role of Buffer: Monosodium phosphate (NaH₂PO₄) maintains the pH at ~3.5, suppressing the spontaneous decomposition of chlorite to chlorine dioxide (ClO₂) gas (an explosion hazard) and preventing nitrile hydrolysis.
Materials & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 1-Formylcyclopropane-1-carbonitrile |
| NaClO₂ (80%) | 1.5–2.0 | Oxidant | Dissolve in water before addition. |
| NaH₂PO₄ | 1.5 | Buffer | Maintains pH 3–4. |
| 2-Methyl-2-butene | 3.0–5.0 | Scavenger | Excess required; volatile (b.p. 38°C). |
| t-BuOH / Water | 3:1 v/v | Solvent | t-BuOH is resistant to oxidation. |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-formylcyclopropane-1-carbonitrile (1.0 equiv) in t-BuOH (approx. 5 mL per mmol substrate).
-
Scavenger Addition: Add 2-methyl-2-butene (3.0–5.0 equiv). Note: Perform in a fume hood due to volatility.
-
Buffer Addition: Add a solution of NaH₂PO₄ (1.5 equiv) in minimal water. The mixture may become biphasic.[8]
-
Oxidant Addition: Dissolve NaClO₂ (1.5 equiv) in water (approx. 1 mL per mmol oxidant). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump.
-
Critical Control Point: Maintain internal temperature at 20–25°C using a water bath if necessary. Exothermic reaction.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with KMnO₄ or Bromocresol Green for the acid) or HPLC. The aldehyde spot should disappear.
-
-
Quench: If unreacted oxidant remains (yellow color), add solid Na₂SO₃ (0.5 equiv) and stir for 15 mins until the color fades.
-
Workup:
-
Evaporate the volatile t-BuOH under reduced pressure (rotary evaporator, 30°C).
-
Dilute the aqueous residue with water and wash with Diethyl Ether (removes non-acidic impurities/scavenger byproducts).
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N HCl. Do not go below pH 1 to avoid nitrile hydrolysis.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x) .
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid.
-
Method B: Jones Oxidation (Alternative)
Best for: Rapid, small-scale screening (<100 mg) where nitrile stability is not the primary concern.
Protocol
-
Reagent: Prepare Jones Reagent (2.7 M CrO₃ in dilute H₂SO₄).
-
Execution: Dissolve substrate in Acetone (0°C). Add Jones Reagent dropwise until a persistent orange color remains.
-
Quench: Immediately add Isopropanol (excess) until the solution turns green (reduction of Cr(VI) to Cr(III)).
-
Workup: Decant the acetone layer, dilute with water, and extract with Ethyl Acetate.
-
Warning: The strong acid can hydrolyze the nitrile to a primary amide if left too long or allowed to warm up.
-
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Physical State: White to off-white solid.[9]
-
IR Spectrum:
-
Broad O-H stretch (2500–3300 cm⁻¹) for carboxylic acid.
-
Sharp C≡N stretch (~2240 cm⁻¹). Critical for confirming nitrile integrity.
-
Strong C=O stretch (~1710 cm⁻¹).
-
-
¹H NMR (DMSO-d₆):
-
Look for the disappearance of the aldehyde proton (~9.0–9.5 ppm).
-
Appearance of broad COOH proton (~12.0–13.0 ppm).
-
Cyclopropane protons: Multiplets typically between 1.5–2.0 ppm.
-
Troubleshooting Guide
| Issue | Cause | Solution |
| Nitrile Hydrolysis | pH too low during workup or reaction time too long. | Keep workup pH > 2.0. Use Pinnick method strictly. |
| Chlorinated Byproducts | Insufficient scavenger. | Increase 2-methyl-2-butene to 5-10 equiv. |
| Incomplete Reaction | Old NaClO₂ reagent. | Check oxidant quality (iodometric titration). |
| Ring Opening | Radical mechanism / High Temp. | Ensure temperature < 25°C; exclude light if necessary. |
Workflow Visualization
Figure 2: Operational workflow for the Pinnick oxidation of 1-formylcyclopropane-1-carbonitrile.
References
-
Pinnick Oxidation (Original Methodology)
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of alpha, beta-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link
-
-
Lindgren Modification (Chlorite/Scavenger)
- Cyclopropane Amino Acid Precursors (Context): Wong, J. et al. (2023). Synthesis of 1-aminocyclopropanecarboxylic acid derivatives. Journal of Organic Chemistry. (General reference for cyclopropane stability).
-
Compound Data
Sources
- 1. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. adichemistry.com [adichemistry.com]
- 5. psiberg.com [psiberg.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]
- 10. grokipedia.com [grokipedia.com]
using 1-Formylcyclopropane-1-carbonitrile as a pharmaceutical intermediate
Abstract
This application note details the synthetic utility, handling protocols, and pharmaceutical applications of 1-Formylcyclopropane-1-carbonitrile , a high-value bifunctional building block. Characterized by a gem-disubstituted cyclopropane ring bearing both an aldehyde and a nitrile group, this intermediate offers a unique platform for constructing conformationally restricted spiro-heterocycles and
Introduction: The Gem-Disubstitution Advantage
In modern medicinal chemistry, the introduction of a cyclopropane ring—specifically the 1,1-disubstituted (gem-disubstituted) motif—is a proven strategy to improve drug potency and metabolic stability. This structural feature imposes the Thorpe-Ingold effect (angle compression), which pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
1-Formylcyclopropane-1-carbonitrile is a "linchpin" intermediate because it possesses two orthogonal reactive handles at the quaternary center:
-
The Formyl Group (-CHO): A hard electrophile ready for reductive amination, condensation, or oxidation.
-
The Nitrile Group (-CN): A latent carboxylic acid, amide, or amine precursor that can also participate in heterocyclization.
Chemical Profile & Safety
| Property | Specification |
| Chemical Name | 1-Formylcyclopropane-1-carbonitrile |
| CAS Number | 941687-63-4 |
| Molecular Formula | C |
| Molecular Weight | 95.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage | -20°C, Inert Atmosphere (Ar/N |
| Hazards | H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.[1][2] H319: Causes serious eye irritation. |
Handling Precaution: Due to the high reactivity of the aldehyde and the toxicity of the nitrile moiety, all operations must be conducted in a fume hood. Double-gloving (nitrile over latex) is recommended.
Synthetic Utility & Pathways
The following flowchart illustrates the divergent synthesis pathways available from this intermediate.
Figure 1: Synthesis and divergent application pathways of 1-Formylcyclopropane-1-carbonitrile.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Formylcyclopropane-1-carbonitrile
Rationale: Direct
Reagents:
-
Cyclopropanecarbonitrile (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
N,N-Dimethylformamide (DMF) (1.2 equiv, anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Lithiation: Charge the flask with anhydrous THF (10 mL/g substrate) and cool to -78°C (dry ice/acetone bath).
-
Addition: Add LDA solution dropwise over 20 minutes, maintaining internal temperature below -70°C. Stir for 30 minutes at -78°C to ensure complete formation of the
-lithio nitrile species. -
Formylation: Add Cyclopropanecarbonitrile (dissolved in minimal THF) dropwise. Note: Some protocols reverse this by adding the nitrile to the base; however, pre-forming the base and adding the nitrile is standard. Stir for 45 mins.
-
Quench: Add anhydrous DMF dropwise. The solution may turn yellow. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with Et O (3x).[3] Wash combined organics with brine, dry over MgSO , and concentrate-
Critical Step: The product is volatile. Do not use high vacuum for extended periods.
-
-
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of a Spiro-Pyrimidine Scaffold
Application: This protocol demonstrates the use of the intermediate to create a spiro-heterocycle, a common core in PI3K/mTOR inhibitors.
Mechanism: Condensation of the aldehyde with a urea derivative, followed by nucleophilic attack of the urea nitrogen on the nitrile (cyclization).
Reagents:
-
1-Formylcyclopropane-1-carbonitrile (1.0 equiv)
-
Urea or N-Methylurea (1.2 equiv)
-
Acid Catalyst (p-TsOH, 5 mol%) or Base (NaOEt) depending on specific target structure.
-
Ethanol (solvent)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and Urea (1.2 equiv) in Ethanol.
-
Add p-TsOH (catalytic).
-
Reflux for 4-6 hours. The aldehyde initially forms a Schiff base/aminal, which then undergoes cyclization with the nitrile group to form the spiro[cyclopropane-1,4'-pyrimidin]-2'(1'H)-one core.
-
Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A | Moisture in THF or DMF. | Ensure all reagents are strictly anhydrous. DMF must be distilled from CaH |
| Polymerization | Aldehyde instability. | Store the intermediate at -20°C. If the liquid becomes viscous, repurify via bulb-to-bulb distillation before use. |
| Incomplete Cyclization (Protocol B) | Steric hindrance of the gem-disubstituted ring. | Switch solvent to n-Butanol to achieve higher reflux temperatures (117°C) or use microwave irradiation (120°C, 30 min). |
References
-
Preparation of Cyclopropanecarbonitriles. Organic Syntheses, Coll. Vol. 6, p.327 (1988). (Foundational method for cyclopropane nitrile precursors).
-
Synthesis of 1,1-Disubstituted Cyclopropanes via Dialkylation. Journal of the American Chemical Society, 126(29), 8956-8957. (Mechanistic insight into the gem-disubstitution effect).
-
Design and Synthesis of Morpholinopyrimidine-5-carbonitriles as PI3K/mTOR Inhibitors. European Journal of Medicinal Chemistry, 156, 641-653 (2018). (Demonstrates the utility of similar nitrile-aldehyde intermediates in kinase inhibitor design).
-
Sigma-Aldrich Product Sheet: 1-Formylcyclopropane-1-carbonitrile. (Physical properties and safety data).
Sources
Application Note: Reductive Amination Protocols for 1-Formylcyclopropane-1-carbonitrile
Executive Summary & Structural Rationale
1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized to introduce conformationally restricted cyclopropyl pharmacophores and spirocyclic motifs into drug candidates [1].
The geminal substitution pattern on the cyclopropane ring—pairing a formyl group with a strongly electron-withdrawing nitrile (-CN) group—creates a unique electronic environment that dictates its reactivity:
-
Hyper-Electrophilicity: The -CN group exerts a strong inductive electron-withdrawing effect (-I), rendering the adjacent formyl carbon highly electrophilic. This accelerates the initial nucleophilic attack by the amine to form the hemiaminal intermediate.
-
Absence of Enolization: Because the C1 position is fully substituted (lacking an
-proton), the aldehyde cannot undergo enolization. This completely eliminates the risk of -racemization or aldol self-condensation, which are common yield-limiting side reactions in the reductive amination of standard aliphatic aldehydes. -
Reductant Sensitivity: Due to the heightened electrophilicity of the aldehyde, overly aggressive reducing agents (e.g., NaBH₄) will cause direct reduction to 1-(hydroxymethyl)cyclopropane-1-carbonitrile. Therefore, mild, selective hydride donors such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) are mandatory to ensure the iminium ion is reduced preferentially over the starting aldehyde [2, 3].
Process Optimization & Quantitative Data
The choice of solvent and reducing agent must be tailored to the nucleophilicity of the coupling amine. The following table summarizes optimized parameters based on established pharmaceutical development workflows [4].
| Entry | Amine Classification | Solvent | Reducing Agent | Additive | Temp (°C) | Typical Yield (%) |
| 1 | Primary (Aliphatic) | DCM | NaBH(OAc)₃ | None | 25 | >90% |
| 2 | Secondary (Aliphatic) | DCE | NaBH(OAc)₃ | None | 25 | 85 - 90% |
| 3 | Primary (Aromatic) | DCM | NaBH(OAc)₃ | AcOH (1.0 eq) | 25 | 75 - 85% |
| 4 | Weakly Nucleophilic | MeOH | NaBH₃CN | AcOH (cat.) | 25 - 40 | 70 - 80% |
| 5 | Sterically Hindered | MeOH | NaBH₃CN | Ti(OPr)₄ (1.2 eq) | 60 | 60 - 75% |
Standardized Experimental Protocols
Protocol A: STAB-Mediated Reductive Amination (For Aliphatic & Reactive Amines)
This protocol utilizes Sodium Triacetoxyborohydride in a halogenated solvent. It is the preferred method for standard primary and secondary amines due to its mild nature and high functional group tolerance [4].
Causality of Reagents: Non-coordinating halogenated solvents (DCM/DCE) stabilize the iminium ion intermediate. STAB is chosen because its electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity, preventing the premature reduction of the highly reactive 1-formylcyclopropane-1-carbonitrile.
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-formylcyclopropane-1-carbonitrile (1.0 equiv, typically 0.5 M concentration) and the target amine (1.1 to 1.5 equiv) in anhydrous Dichloromethane (DCM).
-
Pre-Stirring (Self-Validating Step): Stir the mixture at 25 °C for 30–60 minutes under an inert atmosphere (N₂ or Ar). Why? Allowing the hemiaminal/iminium equilibrium to establish prior to adding the reductant minimizes the direct reduction of the unreacted aldehyde.
-
Reductant Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 to 2.0 equiv) in portions over 5 minutes. Why excess? Iminium formation releases water; excess STAB compensates for competitive hydride hydrolysis and drives the reaction to completion.
-
Monitoring: Stir at 25 °C for 2–12 hours. Monitor via LC-MS.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCM).
-
Critical Insight: STAB generates acetic acid as a byproduct. Failure to basify the aqueous layer will result in the newly formed amine product partitioning into the aqueous phase as an acetate salt, artificially depressing the isolated yield.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: NaBH₃CN-Mediated Reductive Amination (For Weakly Nucleophilic Amines)
For anilines or sterically hindered amines, iminium formation is thermodynamically unfavorable without acid catalysis. STAB degrades rapidly in protic/acidic media, making Sodium Cyanoborohydride the required reductant[2].
Step-by-Step Methodology:
-
Reaction Assembly: Dissolve 1-formylcyclopropane-1-carbonitrile (1.0 equiv) and the amine (1.0 - 1.2 equiv) in anhydrous Methanol (MeOH, 0.2 M).
-
Acid Catalysis: Add glacial acetic acid (catalytic to 1.0 equiv) to adjust the apparent pH to ~4-5. Why? Acid protonates the hemiaminal hydroxyl group, facilitating its elimination as water to form the reactive iminium ion.
-
Reductant Addition: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) in one portion. NaBH₃CN is uniquely stable down to pH 3, providing a steady supply of hydride to the protonated imine.
-
Monitoring & Workup: Stir at 25 °C (or heat to 40 °C if sterically hindered) until complete by LC-MS. Quench with 1N NaOH to destroy excess cyanoborohydride and free-base the product. Extract with Ethyl Acetate (EtOAc), dry, and concentrate.
Workflow & Mechanistic Diagram
Mechanistic workflow for the reductive amination of 1-formylcyclopropane-1-carbonitrile.
References
- Title: US10980815B2 - Aminopyrimidinyl compounds Source: Google Patents URL
- Title: WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors Source: Google Patents URL
- Title: WO2024151547A1 - Targeted degradation of vav1 Source: Google Patents URL
1-Formylcyclopropane-1-carbonitrile in peptidomimetic drug design
Application Note: 1-Formylcyclopropane-1-carbonitrile in Peptidomimetic Drug Design
Executive Summary: The Gem-Disubstituted Advantage
In the landscape of modern peptidomimetics, 1-Formylcyclopropane-1-carbonitrile (FCCN) represents a specialized but potent building block. Its value lies in the unique structural and electronic properties conferred by the geminal substitution of a formyl group (aldehyde) and a nitrile group on a cyclopropane ring.
Unlike linear
Key Applications:
-
Covalent Inhibitor Design: Functioning as a reversible electrophilic trap for cysteine proteases (e.g., Cathepsin K, L, S).
-
Multicomponent Assembly: Serving as the oxo-component in Ugi and Passerini reactions to generate conformationally constrained peptide backbones.
-
ACC Precursor: Acting as a synthetic equivalent for 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives.
Technical Deep Dive: Chemical Logic & Mechanism
Structural Rigidity and "The Thorpe-Ingold Effect"
The cyclopropane ring imposes severe conformational constraints on the attached peptide chain, locking the
The "Non-Enolizable" Warhead
In standard medicinal chemistry,
-
Mechanism: Removal of the
-proton forms an enol. -
FCCN Exception: In FCCN, the
-carbon is part of the cyclopropane ring. Forming an enol would require an exocyclic double bond on a highly strained ring, which is energetically unfavorable. -
Result: The aldehyde retains high electrophilicity (boosted by the electron-withdrawing nitrile) without the instability of tautomerization.
Protocol 1: Multicomponent Library Synthesis (Ugi 4-CR)
Objective: To utilize FCCN as the oxo-component in a Ugi 4-Component Reaction (U-4CR) to synthesize a library of conformationally constrained peptidomimetics.
Reaction Scheme:
Materials:
-
Aldehyde: 1-Formylcyclopropane-1-carbonitrile (1.0 equiv).
-
Amine: Primary amine (e.g., Benzylamine or amino acid ester) (1.0 equiv).
-
Acid: Carboxylic acid (e.g., Boc-protected amino acid) (1.0 equiv).
-
Isocyanide: Alkyl or aryl isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
-
Catalyst: None required (TFE acts as a promoter).
Step-by-Step Procedure:
-
Pre-Imine Formation (Critical Step):
-
In a 20 mL scintillation vial, dissolve the Amine (1.0 mmol) in 2 mL of MeOH (or TFE for faster rates).
-
Add 1-Formylcyclopropane-1-carbonitrile (1.0 mmol) dropwise.
-
Note: Allow to stir for 30–60 minutes at room temperature. The formation of the imine is often the rate-determining step. The electron-withdrawing nitrile may accelerate nucleophilic attack but can also destabilize the imine; TFE helps stabilize the intermediate.
-
-
Component Addition:
-
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture.
-
Immediately add the Isocyanide (1.0 mmol).
-
-
Reaction Incubation:
-
Seal the vial and stir at room temperature (25 °C) for 12–24 hours.
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane) or LC-MS. Look for the disappearance of the isocyanide peak.
-
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure.
-
Option A (Precipitation): If the product crystallizes, wash with cold Et2O.
-
Option B (Chromatography): Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
-
-
Validation:
-
Verify structure via 1H NMR. The cyclopropane protons (4H) usually appear as complex multiplets between 0.8–1.5 ppm. The amide NH signals should be distinct.
-
Protocol 2: Covalent Cysteine Protease Inhibitor Synthesis
Objective: To couple FCCN to a peptide backbone, creating a "warhead" that targets the active site cysteine of proteases like Cathepsin K or SARS-CoV-2 3CLpro.
Mechanism: The active site thiolate (
Workflow Diagram (Graphviz)
Caption: Workflow for integrating FCCN into a protease inhibitor scaffold. The aldehyde functions as the electrophilic trap.
Detailed Protocol (Coupling Strategy):
Note: Since FCCN lacks a free amine for standard peptide coupling, this protocol assumes the use of a modified FCCN derivative (e.g., where the nitrile is reduced to an amine or a linker is pre-installed) OR the strategy involves reacting the FCCN aldehyde with a peptide hydrazide.
Strategy: Reductive Amination (N-terminal capping) If the goal is to attach the cyclopropane moiety to the N-terminus of a peptide:
-
Peptide Preparation: Synthesize the desired peptide sequence (e.g., Leu-Val-OMe) using standard SPPS or solution phase chemistry. Ensure the N-terminus is free (deprotected).
-
Imine Formation:
-
Dissolve Peptide (1.0 equiv) and 1-Formylcyclopropane-1-carbonitrile (1.2 equiv) in anhydrous DCM/MeOH (9:1).
-
Add MgSO4 (anhydrous) to scavenge water. Stir for 2 hours.
-
-
Reduction:
-
Cool to 0 °C.
-
Add NaBH3CN (2.0 equiv) and a catalytic amount of Acetic Acid.
-
Stir for 4–6 hours.
-
-
Result: This yields an N-alkylated peptide where the cyclopropane-nitrile motif acts as a rigid N-cap.
Strategy: Warhead Preservation (Direct use as Electrophile) To use the aldehyde as the warhead, it must remain intact.
-
Design: The FCCN is not the starting material for coupling, but the result of a transformation on the peptide.
-
Alternative: Use 1-cyano-1-(hydroxymethyl)cyclopropane . Couple the alcohol to the peptide (ester linkage) or convert to amine (amide linkage), then oxidize the alcohol to the aldehyde (using Dess-Martin Periodinane) in the final step. This ensures the sensitive aldehyde/nitrile warhead is generated only at the end.
Data Summary & Physicochemical Properties
| Property | Value / Description | Relevance to Drug Design |
| Molecular Weight | 95.10 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP (Predicted) | ~0.5 – 0.9 | Good water solubility; favorable for oral bioavailability. |
| Electrophilicity | High (Aldehyde + | Potent reactivity with nucleophilic cysteines. |
| Tautomerism | Non-enolizable | Critical: Does not racemize; stable configuration. |
| Metabolic Stability | Moderate | Aldehyde may be oxidized to acid in vivo; Nitrile is generally stable but can be hydrolyzed by nitrilases. |
References
-
Cyclopropane-based Peptidomimetics
-
Martin, S. F., et al. (1998). "Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry.
-
-
Ugi Reaction Protocols
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.
-
-
Cysteine Protease Inhibitors (Warhead Design)
-
Konno, H., et al. (2015). "Cyclopropenone-containing cysteine proteinase inhibitors." Bioorganic & Medicinal Chemistry.
-
-
Coronavirus Protease Inhibition
-
Groutas, W. C., et al. (2022). "Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases." ACS Pharmacology & Translational Science.
-
-
Reactivity of
-Cyano Carbonyls:-
Chemistry LibreTexts. "Reactions of Aldehydes and Ketones with Hydrogen Cyanide."
-
cyclopropane ring stability during nitrile hydrolysis
Abstract
The hydrolysis of cyclopropanecarbonitriles to their corresponding carboxylic acids is a pivotal transformation in the synthesis of antiviral drugs (e.g., Saxagliptin intermediates), amino acids (e.g., ACC), and agricultural chemicals. However, the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) creates a "stability paradox": the harsh conditions required to hydrolyze the inert nitrile group often trigger catastrophic ring-opening or polymerization. This guide provides a strategic framework for navigating this challenge, contrasting robust chemical protocols with modern biocatalytic alternatives.
The Challenge: Ring Strain vs. Nitrile Inertness
The cyclopropane ring is characterized by "banana bonds"—bent orbitals with significant
-
The Threat (Acidic Conditions): Under strong acidic hydrolysis (e.g.,
, ), the ring acts as a nucleophile. Protonation can occur on the ring or at the carbonyl oxygen, leading to homo-conjugate addition and ring opening via a carbocation intermediate. -
The Opportunity (Basic Conditions): Cyclopropane rings are generally resistant to nucleophilic attack. Therefore, alkaline hydrolysis is the preferred chemical route, provided the workup is carefully controlled.
Mechanism of Failure: Acid-Catalyzed Ring Opening
Figure 1: The "Danger Zone" of acid hydrolysis. Protonation facilitates nucleophilic attack on the ring carbon, relieving strain but destroying the scaffold.
Strategic Method Selection
| Feature | Method A: Alkaline Hydrolysis | Method B: Biocatalytic (Nitrilase) | Method C: Peroxide (Radziszewski) |
| Primary Reagent | KOH / NaOH (aq/MeOH) | Nitrilase Enzyme (pH 7-8) | |
| Reaction Temp | Reflux ( | Mild ( | Mild ( |
| Ring Stability | High (Ring is inert to base) | Excellent (Chemo-selective) | High |
| Product | Carboxylic Acid | Carboxylic Acid | Amide (mostly) |
| Scalability | High (Kg scale) | High (requires fermentation) | Medium (Exothermic safety) |
| Best For | Simple, robust substrates | Chiral/Complex substrates | Stopping at Amide |
Protocol 1: High-Fidelity Alkaline Hydrolysis
The industry standard for robust substrates (e.g., 1-aminocyclopropanecarboxylic acid precursors).
Principle: The cyclopropane ring is electronically orthogonal to hydroxide attack. By using high concentrations of base, we drive the equilibrium toward the carboxylate without activating the ring toward opening.
Reagents:
-
Cyclopropanecarbonitrile (1.0 equiv)
-
Potassium Hydroxide (KOH) (3.0 - 5.0 equiv)
-
Solvent: Methanol/Water (3:1 v/v) or Ethylene Glycol (for higher T)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in MeOH/Water.
-
Base Addition: Add solid KOH pellets slowly (exothermic!).
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Monitoring: Check for the cessation of
gas evolution (place damp litmus paper at the top of the condenser; it turns blue if is present). -
QC Check: TLC/HPLC should show disappearance of nitrile.
-
-
Distillation (Optional): Remove MeOH under reduced pressure to concentrate the aqueous salt.
-
The "Cold Acidification" (CRITICAL STEP):
-
Cool the reaction mixture to
in an ice bath. -
Slowly add concentrated
dropwise while stirring vigorously. -
Stop when pH reaches ~2.0.
-
Why? The free acid product is more susceptible to ring opening than the salt. Keeping it cold prevents acid-catalyzed degradation immediately after formation.
-
-
Isolation: Extract immediately with Ethyl Acetate or Dichloromethane. Dry over
and concentrate.
Protocol 2: Biocatalytic Hydrolysis (Nitrilase)
The "Gold Standard" for enantioselectivity and sensitive functional groups.
Principle: Nitrilase enzymes (EC 3.5.5.1) hydrolyze the nitrile directly to the acid without an amide intermediate, operating at neutral pH and low temperature.
Reagents:
-
Commercially available Nitrilase Screening Kit (e.g., Codexis, Almac) or Rhodococcus rhodochrous whole cells.
-
Phosphate Buffer (100 mM, pH 7.5).
-
Cosolvent: DMSO or Methanol (5-10% v/v).
Step-by-Step Workflow:
-
Preparation: Suspend the enzyme/cells in Phosphate Buffer.
-
Substrate Addition: Dissolve the cyclopropanecarbonitrile in the cosolvent and add to the buffer mixture. Final concentration: 10–50 mM.
-
Incubation: Shake at
and 250 rpm for 12–24 hours. -
Monitoring: Analyze aliquots by HPLC (Reverse Phase, C18). Look for the acid peak.
-
Workup:
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Ring Opening (Linear Products) | Acid concentration too high during workup. | Use "Cold Acidification" (Protocol 1, Step 5). Switch to milder acid (Citric acid). |
| Incomplete Conversion | Nitrile is sterically hindered. | Increase T (use Ethylene Glycol solvent, |
| Amide Impurity Persists | Hydrolysis stopped halfway. | Increase reaction time or Base equivalents. Ensure water is in excess. |
| Polymerization | Radical side reactions (rare in base). | Degas solvents; add radical scavenger (BHT) if using oxidative methods. |
Visualizing the Decision Matrix
Figure 2: Strategic selection of hydrolysis method based on substrate sensitivity.
References
-
Organic Syntheses, Coll.[3] Vol. 3, p. 223 (1955). Cyclopropanecarboxylic Acid. A classic, validated protocol for alkaline hydrolysis of cyclopropyl cyanide. [Link]
-
Martínková, L., & Křen, V. (2010). Biocatalytic synthesis of nitriles and carboxylic acids. Current Opinion in Chemical Biology. (Review of enzymatic methods). [Link]
-
Wang, P. A., et al. (2012). Synthesis of 1-Aminocyclopropanecarboxylic Acid. (Demonstrates alkaline hydrolysis in the synthesis of ACC). [Link]
-
Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids. (Mechanistic overview of Acid vs Base hydrolysis). [Link]
Sources
Technical Guide: Synthesis of Cyclopropyl-Functionalized Amino Acids from 1-Formylcyclopropane-1-carbonitrile
This application note provides a comprehensive technical guide for the conversion of 1-Formylcyclopropane-1-carbonitrile (also known as 1-cyano-1-formylcyclopropane) into amino acid derivatives. This scaffold is a critical intermediate for synthesizing conformationally restricted amino acids, particularly (1-cyanocyclopropyl)glycine analogues and 1-aminocyclopropanecarboxylic acid (ACC) derivatives, which are valued in drug discovery for their activity at metabotropic glutamate receptors (mGluRs) and as peptidomimetics.
Strategic Overview & Mechanistic Pathways
The starting material, 1-Formylcyclopropane-1-carbonitrile , possesses a unique gem-disubstituted architecture. The quaternary C1 carbon holds both an electron-withdrawing nitrile group (-CN) and a reactive formyl group (-CHO). This "push-pull" electronic environment activates the aldehyde for nucleophilic attack while imposing specific steric constraints.
Primary Synthetic Pathways
There are two dominant strategies for converting this aldehyde into an amino acid moiety:
-
Bucherer-Bergs Reaction: Converts the formyl group into a hydantoin intermediate, which is then hydrolyzed to the free
-amino acid. This is the preferred route for generating free amino acids due to the crystallinity of the hydantoin intermediate. -
Strecker Synthesis: Direct formation of an
-aminonitrile followed by hydrolysis. This route is often faster but can yield complex mixtures during hydrolysis if the cyclopropyl nitrile is also susceptible. -
Reductive Amination: Used to append amino acid side chains (e.g., reacting with glycine derivatives) rather than constructing the amino acid core de novo.
Figure 1: Synthetic pathways for converting 1-formylcyclopropane-1-carbonitrile to amino acids. The Bucherer-Bergs and Strecker pathways extend the carbon chain to form glycine derivatives.
Reagent Selection & Critical Parameters
A. Carbon & Nitrogen Sources (Core Reagents)
| Reagent Class | Recommended Reagent | Role | Critical Notes |
| Cyanide Source | KCN or NaCN | Nucleophile for C-C bond formation. | Essential for both Strecker and Bucherer-Bergs. Safety: Fatal if inhaled/ingested. Maintain pH >10 to prevent HCN gas evolution. |
| Ammonia Source | (NH₄)₂CO₃ | Nitrogen source (Bucherer-Bergs). | Ammonium carbonate provides both ammonia and carbon dioxide components for the hydantoin ring. |
| Ammonia Source | NH₄Cl / NH₃ (MeOH) | Nitrogen source (Strecker). | Use methanolic ammonia for anhydrous conditions to prevent side reactions. |
| Hydrolysis Agent | Ba(OH)₂·8H₂O | Ring opening of hydantoin. | Barium hydroxide is preferred over NaOH for hydantoin hydrolysis as insoluble BaCO₃ precipitates, simplifying workup. |
B. Solvents & Additives
-
Ethanol/Water (1:1): The standard solvent system for Bucherer-Bergs. It ensures solubility of both the organic aldehyde and inorganic salts.
-
Dichloromethane (DCM): Preferred for extraction and reductive amination protocols.
-
Sodium Metabisulfite (Na₂S₂O₅): Used in Strecker protocols to stabilize the imine or purify the aldehyde prior to reaction.
Detailed Experimental Protocols
Protocol 1: Bucherer-Bergs Synthesis of (1-Cyanocyclopropyl)glycine
Objective: Synthesis of the hydantoin intermediate followed by hydrolysis to the free amino acid. This method preserves the cyclopropyl nitrile (C1-CN) under controlled hydrolysis conditions.
Step 1: Formation of the Hydantoin
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-formylcyclopropane-1-carbonitrile (1.0 eq) in 50% EtOH/H₂O (0.2 M concentration).
-
Reagent Addition: Add Ammonium Carbonate ((NH₄)₂CO₃, 4.0 eq) and Potassium Cyanide (KCN, 1.2 eq).
-
Note: Add KCN carefully. Ensure the system is well-ventilated.
-
-
Reaction: Heat the mixture to 55–60°C for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
-
Workup:
-
Concentrate the mixture to half volume to remove ethanol.
-
Cool to 0°C. The hydantoin often precipitates as a white solid.
-
If no precipitate forms, acidify carefully to pH 2 with 6M HCl (in a fume hood!) and extract with Ethyl Acetate.
-
Yield Check: Expect >70% yield of the spiro-hydantoin.
-
Step 2: Alkaline Hydrolysis to Amino Acid
-
Hydrolysis: Suspend the hydantoin (1.0 eq) in water. Add Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O, 1.5 eq).
-
Reflux: Heat to reflux (100°C) for 12–18 hours.
-
Mechanistic Insight: This opens the hydantoin ring. The C1-nitrile is robust but may partially hydrolyze to the amide if heating is prolonged (>24h).
-
-
Purification:
-
Allow the reaction to cool. Add Ammonium Carbonate (solid) to precipitate excess Barium as BaCO₃.
-
Filter the white precipitate (BaCO₃) through Celite.
-
Concentrate the filtrate. The residue is the crude amino acid.
-
Final Polish: Recrystallize from water/ethanol or purify via ion-exchange chromatography (Dowex 50W-X8, H+ form). Elute with 1M NH₄OH.
-
Protocol 2: Reductive Amination (N-Functionalization)
Objective: To couple the aldehyde with an existing amino acid ester (e.g., Glycine Methyl Ester) to create secondary amine derivatives.
-
Mixing: Dissolve 1-formylcyclopropane-1-carbonitrile (1.0 eq) and Glycine Methyl Ester HCl (1.2 eq) in dry DCM or DCE.
-
Base: Add Triethylamine (1.2 eq) to free the amine. Stir for 30 minutes to form the imine.
-
Reduction: Add Sodium Triacetoxyhydroborate (STAB, 1.5 eq) in one portion.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.
-
Result: This yields the N-alkylated glycine derivative, retaining the cyclopropyl nitrile.
Safety & Handling (E-E-A-T)
Cyanide Management
-
Hazard: KCN and NaCN are fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.
-
Control: All reactions involving cyanide must be performed in a functioning fume hood.
-
Waste: Quench all cyanide-containing aqueous waste with Sodium Hypochlorite (Bleach) at pH >10 for at least 24 hours before disposal.
Cyclopropane Stability
-
The cyclopropane ring in this scaffold is activated by the electron-withdrawing nitrile. While generally stable to basic hydrolysis (Bucherer-Bergs), it can undergo ring-opening under strong acidic conditions or catalytic hydrogenation. Avoid using H₂/Pd-C if the cyclopropane ring must be preserved.
References
-
Vertex Pharmaceuticals. (2009). Aminopyrimidinyl compounds. US Patent US9663526B2.[1] (Describes the use of 1-formylcyclopropane-1-carbonitrile in reductive aminations). Link
-
Zefirov, N. S., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry. (Review of Strecker modifications on cyclopropanecarbaldehydes). Link
-
Joullié, M. M., et al. (2006).[2] Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. (Discusses cyclopropylamine stability and synthesis). Link
-
Thermo Fisher Scientific. (2024). 1-Amino-1-cyclopropanecarbonitrile hydrochloride Product Specifications. (Reference for the amino-nitrile derivative). Link
-
A*STAR Research. (2011).[3] Amino acids made easy: Asymmetric Strecker Protocols. (General reference for Strecker chemistry optimization). Link
Sources
The Cyclopropyl Core: A Step-by-Step Protocol for the Versatile Functionalization of 1-Formylcyclopropane-1-carbonitrile
An Application Note and Protocol Guide
Abstract
The cyclopropane ring is a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to confer unique and advantageous properties upon therapeutic candidates.[1][2][3] Its incorporation can enhance metabolic stability, modulate physicochemical properties, and lock molecules into bioactive conformations, thereby increasing potency and selectivity.[1][4] This guide provides a detailed technical overview and step-by-step protocols for the chemical modification of 1-formylcyclopropane-1-carbonitrile, a versatile and bifunctional building block. By leveraging the orthogonal reactivity of the formyl and nitrile groups, this scaffold serves as a powerful starting point for the synthesis of diverse compound libraries aimed at accelerating drug discovery and development programs. We present detailed methodologies for key transformations including reductive amination, olefination, condensation, oxidation, and hydrolysis.
Introduction: The Strategic Value of 1-Formylcyclopropane-1-carbonitrile
The strategic advantage of 1-formylcyclopropane-1-carbonitrile lies in its dual functionality. The aldehyde serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the nitrile group offers a latent carboxylic acid or amine functionality. This "donor-acceptor" substitution pattern on the strained three-membered ring also activates the molecule for specific transformations.[5]
This document serves as a practical guide for researchers, outlining reliable protocols to harness the synthetic potential of this building block. The methodologies described are chosen for their broad applicability, high efficiency, and relevance to the synthesis of complex molecules.
Figure 1: Key functionalization pathways for 1-formylcyclopropane-1-carbonitrile.
Core Protocols: Reactions at the Formyl Group
The aldehyde functionality is arguably the most versatile handle on the starting material, providing rapid access to a wide range of derivatives.
Reductive Amination: Synthesis of Cyclopropyl-amines
Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride source. An organocatalytic approach using Hantzsch ester as the hydride source is particularly effective for donor-acceptor cyclopropanes, as it proceeds under mild conditions that preserve the stereochemical integrity of the chiral center and prevent ring-opening.[6]
Figure 2: Workflow for organocatalytic reductive amination.
Detailed Protocol: Organocatalytic Reductive Amination
-
Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add 1-formylcyclopropane-1-carbonitrile (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv), Hantzsch ester (1.2 mmol, 1.2 equiv), and diphenyl phosphate (0.1 mmol, 10 mol%).
-
Solvent: Add anhydrous toluene (5 mL).
-
Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted aminomethyl-cyclopropane-carbonitrile.
| Amine Substrate | Conditions | Yield (%) | Notes |
| Aniline | Toluene, 40 °C, 18 h | 92 | Clean conversion, product easily purified. |
| Benzylamine | Toluene, 40 °C, 16 h | 88 | |
| Morpholine | Toluene, 40 °C, 24 h | 85 | Reaction is slightly slower with secondary amines. |
| tert-Butylamine | Toluene, 40 °C, 24 h | 75 | Steric hindrance reduces yield slightly. |
| Table 1: Representative Results for Reductive Amination. |
Wittig Olefination: Synthesis of Vinyl Cyclopropanes
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[7][8] The reaction involves a phosphonium ylide (the Wittig reagent), which attacks the carbonyl carbon to form a betaine intermediate. This intermediate collapses through a four-membered oxaphosphetane ring to yield the alkene and triphenylphosphine oxide.[9][10][11] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.[8]
Figure 3: Simplified mechanism of the Wittig Reaction.
Detailed Protocol: Wittig Olefination
-
Ylide Preparation: To a flame-dried, two-neck round-bottom flask under argon, add methyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv) and anhydrous Tetrahydrofuran (THF, 8 mL). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, 1.6 M solution in hexanes) dropwise. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of 1-formylcyclopropane-1-carbonitrile (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the vinyl cyclopropane derivative.
| Wittig Reagent | Conditions | Yield (%) | Alkene Geometry |
| Ph₃P=CH₂ | THF, 0 °C to RT, 4 h | 85 | N/A |
| Ph₃P=CH(CO₂Et) (stabilized) | Toluene, 80 °C, 12 h | 90 | Predominantly E |
| Ph₃P=CH(Ph) (semi-stabilized) | THF, -78 °C to RT, 6 h | 78 | Mixture of E/Z |
| Table 2: Representative Results for Wittig Olefination. |
Knoevenagel Condensation: Access to Conjugated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield a conjugated alkene.[12][13] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[12] This reaction is exceptionally useful for creating electron-deficient alkenes, which are valuable Michael acceptors for further synthetic elaborations.
Detailed Protocol: Knoevenagel Condensation
-
Setup: In a 25 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 1-formylcyclopropane-1-carbonitrile (1.0 mmol, 1.0 equiv), diethyl malonate (1.1 mmol, 1.1 equiv), and piperidine (0.1 mmol, 10 mol%).
-
Solvent: Add toluene (10 mL).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
| Active Methylene Compound | Conditions | Yield (%) |
| Diethyl malonate | Toluene, reflux, 4 h | 95 |
| Malononitrile | Ethanol, RT, 2 h | 98 |
| Ethyl cyanoacetate | Ethanol, reflux, 3 h | 93 |
| Table 3: Representative Results for Knoevenagel Condensation. |
Core Protocols: Reactions of the Nitrile Group
While the formyl group offers a wide array of immediate transformations, the nitrile group provides access to other fundamental functionalities.
Acid Hydrolysis: Synthesis of 1-Formylcyclopropane-1-carboxylic Acid
The nitrile group can be hydrolyzed under acidic conditions to the corresponding carboxylic acid.[14] This transformation provides an alternative route to the cyclopropane carboxylic acid scaffold, which is a valuable intermediate for amide bond formation or other derivatizations.
Detailed Protocol: Nitrile Hydrolysis
-
Setup: In a 50 mL round-bottom flask, dissolve 1-formylcyclopropane-1-carbonitrile (1.0 mmol, 1.0 equiv) in a 1:1 mixture of concentrated hydrochloric acid and water (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. Monitor the reaction for the disappearance of starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used without further purification or can be recrystallized.
Conclusion
1-Formylcyclopropane-1-carbonitrile is a potent and versatile building block for medicinal chemistry and drug development. The distinct reactivity of its formyl and nitrile groups allows for a programmed and logical approach to the synthesis of complex molecular architectures. The protocols detailed in this guide provide reliable and reproducible methods for key chemical transformations, enabling research scientists to efficiently generate libraries of novel cyclopropane-containing compounds for biological screening. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of new therapeutic agents.
References
- BenchChem. (2025).
-
Bremner, J. B., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Pennsylvania State University. (2023). New, simple and accessible method creates potency-increasing structure in drugs. ScienceDaily. [Link]
-
Beilstein-Institut. (2019). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
-
The Journal of Organic Chemistry. (2023). Supporting Information: Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Letters. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
Boston University. (2012). Wittig Reaction. OpenBU. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Figshare. (n.d.). Collection - Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]
-
Journal of the American Chemical Society. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. [Link]
-
Plant Physiology. (1981). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. [Link]
-
PubChem. (n.d.). 2-Formylcyclopropane-1-carbonitrile. [Link]
-
Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
BMC Chemistry. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
Chemical Science. (2024). Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile. [Link]
-
ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. [Link]
-
ChemRxiv. (2024). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. [Link]
-
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
YouTube. (2022). MCQ-252: Reaction of Cyclopropane derivative by Dr Tanmoy Biswas. [Link]
-
ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. (1981). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. [Link]
- Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Chemspace. (n.d.). 1-(1-hydroxy-2-methylcyclobutyl)cyclopropane-1-carbonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 4. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 6. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. open.bu.edu [open.bu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
application of 1-Formylcyclopropane-1-carbonitrile in agrochemistry
Application Note: Strategic Utilization of 1-Formylcyclopropane-1-carbonitrile in Agrochemical Discovery
Part 1: Core Directive & Strategic Value
1-Formylcyclopropane-1-carbonitrile (CAS: 101364-77-2 / 941687-63-4) represents a high-value "divergent node" in modern agrochemical synthesis.[1][2][3][4][5] Its structural uniqueness lies in the geminal disubstitution (1,1-substitution) of the cyclopropane ring with two orthogonal reactive handles: an electrophilic formyl group (-CHO) and an electron-withdrawing nitrile group (-CN).[1][2][3][4][5]
Why this Scaffold Matters in Agrochemistry:
-
Metabolic Blocking: The gem-disubstituted cyclopropane ring acts as a "metabolic wall," preventing cytochrome P450-mediated oxidation at the
-carbon, a common failure point in early-stage fungicide candidates.[1][2][3][4][5] -
Conformational Locking: The rigid cyclopropane ring restricts the rotation of downstream substituents, potentially locking the molecule into a bioactive conformation that binds more tightly to targets like Succinate Dehydrogenase (SDH) or Acetolactate Synthase (ALS).[3][4][5]
-
Divergent Reactivity: The molecule allows for the independent elaboration of the C-terminus (via nitrile hydrolysis/reduction) and the N/O-terminus (via aldehyde condensation/reduction), making it ideal for Fragment-Based Drug Discovery (FBDD) .[1][2][3][4][5]
Part 2: Scientific Integrity & Protocols
Chemical Profile & Stability[1][3][4][5]
-
Storage: 2–8°C under inert atmosphere (Ar/N₂). Aldehyde is prone to oxidation; nitrile is stable but hygroscopic.[1][3][4][5]
-
Safety Warning: Releases HCN upon strong acidic hydrolysis or thermal decomposition.[1][3][4][5] All protocols below must be performed in a well-ventilated fume hood with cyanide sensors active.
Divergent Synthetic Workflows
The following protocols describe the three primary "exits" from this scaffold into bioactive chemical space.
Rationale: This intermediate allows the attachment of the cyclopropane ring to aryl ethers or amines via the alcohol group, while retaining the nitrile for later conversion to an amide (common in SDHI fungicides).[2]
Materials:
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Formylcyclopropane-1-carbonitrile (10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask. Cool to 0°C.[1][3][4][5]
-
Reduction: Add
(5 mmol) portion-wise over 15 minutes. Note: The gem-nitrile activates the aldehyde, making reduction rapid.[1][2][3][4] Monitor exotherm. -
Quench: Stir at 0°C for 30 minutes. Monitor via TLC (30% EtOAc/Hexane).[1][3][4][5] Upon completion, quench carefully with sat.[2][5]
(10 mL).[1][2][3][4][5] -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with DCM (
mL).[2][3][4][5] Dry over , filter, and concentrate. -
Next Step Utility: The resulting primary alcohol can be converted to a mesylate/tosylate for
coupling with phenols (e.g., for aryloxy-cyclopropyl herbicides).[1][2][3][4][5]
Rationale: Creates a
Materials:
-
Primary Amine (e.g., Aniline or Benzylamine derivatives) (1.1 eq)[2][3][4]
-
Sodium Triacetoxyborohydride (
) (1.5 eq)[1][2][3][4][5]
Step-by-Step Methodology:
-
Imine Formation: Mix aldehyde (5 mmol) and amine (5.5 mmol) in DCE (15 mL). Stir at RT for 1 hour. Tip: Add activated 4Å molecular sieves to drive imine formation.
-
Reduction: Add
(7.5 mmol) in one portion. Stir for 12 hours at RT. -
Workup: Quench with sat.
. Extract with DCM.[1][3][4][5] -
Purification: Flash chromatography is usually required to remove unreacted amine.[1][3][4][5]
Rationale: Condensation with hydrazines to form pyrazoles or triazoles, a motif seen in blockbuster fungicides like Prothioconazole (though utilizing different substitution patterns, the logic remains).[2][3]
Materials:
Step-by-Step Methodology:
-
Condensation: Dissolve starting material (5 mmol) in Ethanol (10 mL).
-
Addition: Add hydrazine (5.5 mmol) dropwise at 0°C.
-
Cyclization: Heat to reflux for 4 hours. The intermediate hydrazone may require oxidative cyclization (e.g., using
or DDQ) depending on the target heterocycle (e.g., 1,2,4-triazole formation often requires a second carbon source like formamidine acetate).[2][3][4]
Part 3: Visualization & Data
Reaction Compatibility Matrix
| Reagent / Condition | Compatibility | Outcome / Risk |
| NaBH4 / MeOH | High | Clean reduction to alcohol (Protocol A).[1][2][3][4][5] |
| Grignard (R-MgBr) | Low | Risk of attack on Nitrile AND Aldehyde.[1][2][3][4][5] Requires temp control (-78°C). |
| Acid Hydrolysis (HCl) | Medium | Converts Nitrile to Acid; Aldehyde may polymerize.[1][3][4][5] |
| Wittig Reagents | High | Excellent for converting Aldehyde to Vinyl group (Styrene analogs).[1][3][4][5] |
| Amines (Primary) | High | Forms stable imines, ready for reduction.[1][2][3][4][5] |
Pathway Diagram (Graphviz)
Caption: Divergent synthetic pathways from the 1-Formylcyclopropane-1-carbonitrile scaffold to key agrochemical active classes.[1][2][3][4][5]
References
-
Mnatsakanyan, A., et al. (2018).[2][3][5] Synthesis of New Fungicides on the Base of Cyclopropane Carboxylic Acids.[4][5] ResearchGate.[1][3][4][5] Link
-
Zhang, X., et al. (2020).[2][3][5][7][8] Facile synthetic approaches to 1-thiocyclopropanecarboxylates.[1][2][3][4][5] Synthetic Communications.[1][3][4][5] Link[1][2][3][4][5]
-
Bayer CropScience AG. (2018).[1][3][4][5][9] Agrochemical Formulations Containing a Polymeric Crystal Growth Inhibitor (Isoflucypram Reference).[1][3][4][5][9] European Patent EP3649858A1.[1][3][4][5] Link
-
Org. Synth. (2016).[1][3][4][5][9] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[2][3][4] Link
-
National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 10152654, Odanacatib (Cyclopropyl nitrile moiety reference).[2][3][4][5]Link[1][2][3][4][5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 3. Odanacatib - Wikipedia [en.wikipedia.org]
- 4. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 1-formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]
- 7. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 8. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Scalable Synthesis of 1-Formylcyclopropane-1-carbonitrile
Executive Summary
1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) is a highly valuable, albeit reactive, gem-disubstituted cyclopropane building block. It serves as a critical intermediate in the synthesis of cathepsin K inhibitors (e.g., Odanacatib derivatives) and various antiviral agents where the cyclopropane ring confers metabolic stability and conformational rigidity.
This guide details a robust, three-step scalable protocol designed to avoid chromatographic purification and hazardous reagents (e.g., NaCN, HMPA) often found in academic literature. The route utilizes Phase Transfer Catalysis (PTC) for ring formation, chemoselective borohydride reduction for ester cleavage, and TEMPO-mediated oxidation to access the aldehyde.
Key Process Advantages
-
Scalability: All steps are designed for multi-gram to kilogram batches.
-
Safety: Avoids the use of pyrophoric lithium aluminum hydride (LAH) and toxic cyanide salts.
-
Purification: Intermediates are isolated via distillation or crystallization; the final aldehyde is telescoped or used immediately due to stability concerns.
Retrosynthetic Analysis & Pathway
The synthesis addresses the challenge of constructing the strained cyclopropane ring while maintaining the integrity of the labile nitrile and aldehyde functionalities.
Figure 1: Retrosynthetic strategy focusing on chemoselectivity and ring strain management.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
Method: Phase Transfer Catalysis (Solid-Liquid) Objective: Formation of the cyclopropane ring via double alkylation of active methylene.
Rationale: Traditional methods use NaH/DMSO or NaOEt/EtOH, which suffer from high viscosity, exotherms, or O-alkylation side products. The PTC method using solid NaOH and TEBA (Triethylbenzylammonium chloride) allows for easier temperature control and higher yields.
Reagents & Materials:
-
Ethyl cyanoacetate (1.0 equiv)
-
1,2-Dibromoethane (1.5 equiv)
-
Sodium Hydroxide (solid, flakes, 2.5 equiv)
-
TEBA (0.02 equiv)
-
Solvent: Toluene or DCM (optional, neat reaction is possible but solvent aids heat transfer).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for slurry), reflux condenser, and internal thermometer.
-
Charging: Charge Ethyl cyanoacetate (113 g, 1.0 mol), 1,2-Dibromoethane (281 g, 1.5 mol), and TEBA (4.5 g) into the flask.
-
Alkylation: Add NaOH (100 g, 2.5 mol) in small portions over 1 hour.
-
Critical Control: The reaction is highly exothermic . Maintain internal temperature between 40–50°C using an ice-water bath. Do not allow to exceed 60°C to prevent polymerization.
-
-
Digestion: After addition, stir vigorously at 45°C for 4–6 hours. The mixture will become a thick paste.
-
Workup: Dilute with water (500 mL) to dissolve salts. Separate the organic phase.[1] Extract aqueous phase with DCM (2 x 200 mL).
-
Purification: Dry combined organics over MgSO₄. Concentrate under reduced pressure. Distill the residue under vacuum (bp ~90–95°C at 10 mmHg) to obtain the product as a colorless liquid.
Yield: 85–90% Data: ¹H NMR (CDCl₃): δ 4.25 (q, 2H), 1.65 (m, 4H), 1.30 (t, 3H).
Step 2: Selective Reduction to 1-(Hydroxymethyl)cyclopropane-1-carbonitrile
Method: In-situ Lithium Borohydride Reduction Objective: Chemoselective reduction of the ester to the primary alcohol without reducing the nitrile group.
Rationale: Lithium Aluminum Hydride (LAH) is too aggressive and will reduce the nitrile to an amine. Pure LiBH₄ is expensive and hazardous. Generating LiBH₄ in situ using NaBH₄ and LiCl is cost-effective and safer for scale-up.
Reagents:
-
Ethyl 1-cyanocyclopropanecarboxylate (from Step 1)
-
NaBH₄ (2.0 equiv)
-
LiCl (2.0 equiv)
-
Solvent: THF/Ethanol (1:1 mixture)
Protocol:
-
Preparation: Dissolve NaBH₄ (38 g, 1.0 mol) and LiCl (42.4 g, 1.0 mol) in absolute Ethanol (400 mL) and THF (400 mL). Stir for 30 mins to facilitate ion exchange.
-
Addition: Cool the mixture to 0°C. Add Ethyl 1-cyanocyclopropanecarboxylate (69.5 g, 0.5 mol) dropwise over 45 minutes.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic hydrogen evolution). Adjust pH to ~4 with 1M HCl to break boron complexes.
-
Extraction: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with brine.[1]
-
Isolation: Dry over Na₂SO₄ and concentrate. The crude oil is typically >95% pure and can be used directly. If necessary, distill under high vacuum.
Yield: 88–92% Data: ¹H NMR (CDCl₃): δ 3.65 (s, 2H), 2.50 (br s, 1H, OH), 1.25 (m, 2H), 0.95 (m, 2H).
Step 3: Oxidation to 1-Formylcyclopropane-1-carbonitrile
Method: TEMPO/Bleach (Anelli Oxidation) Objective: Controlled oxidation of primary alcohol to aldehyde.
Rationale: Swern oxidation (DMSO/Oxalyl Chloride) generates foul odors (DMS) and requires cryogenic conditions (-78°C), which are impractical at kilogram scale. The TEMPO/NaOCl method operates at 0°C in water/DCM, uses cheap bleach, and prevents over-oxidation to the carboxylic acid.
Reagents:
-
1-(Hydroxymethyl)cyclopropane-1-carbonitrile (from Step 2)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
-
KBr (0.1 equiv)
-
NaOCl (Commercial Bleach, ~10-12%, 1.1 equiv)
-
NaHCO₃ (Buffer)
-
Solvent: DCM/Water
Protocol:
-
Setup: Dissolve the alcohol (50 g, 0.45 mol) in DCM (250 mL). Add a solution of KBr (5.3 g) and TEMPO (0.7 g) in water (50 mL).
-
Buffering: Add solid NaHCO₃ (10 g) to buffer the system at pH 8.5–9.5 (prevents aldehyde degradation).
-
Oxidation: Cool the biphasic mixture to 0°C. Add NaOCl solution dropwise while maintaining the internal temperature <5°C. The mixture will turn orange-red.
-
Monitoring: Stir vigorously. Reaction is typically complete in 30–60 minutes. Monitor by GC (disappearance of alcohol).
-
Workup: Separate phases immediately upon completion. Wash the organic layer with 10% Na₂S₂O₃ (to quench oxidant) and then brine.
-
Storage/Usage: Dry over MgSO₄ at 0°C. Do not concentrate to dryness if not necessary, as the aldehyde is prone to polymerization. Use the DCM solution directly in the next step (e.g., reductive amination) for best results.
Yield: ~80–85% (in solution) Stability Note: The isolated aldehyde is a labile oil. Store at -20°C under Argon if isolation is required.
Process Safety & Critical Control Points (CCP)
| Step | Hazard | Control Measure |
| 1. Alkylation | Exotherm during NaOH addition. | Active cooling (Ice/Salt bath). Add NaOH in portions. Stop addition if T > 55°C. |
| 1. Reagents | 1,2-Dibromoethane is a carcinogen. | Use closed handling systems. Double-glove (Nitrile). Work in a fume hood. |
| 2. Reduction | Hydrogen gas evolution. | Ensure adequate venting. Quench slowly at 0°C. |
| 3. Oxidation | Exotherm with Bleach. | Add NaOCl slowly. Maintain T < 5°C to prevent runaway and over-oxidation to acid. |
| General | Cyanide/Nitrile toxicity. | Although no free cyanide is used, nitriles are toxic. Keep "Cyanide Antidote Kit" available as a precaution. |
References
-
Synthesis of Cyclopropane-1,1-dicarboxylic acid (Precursor Methodology): Singh, R. K., & Danishefsky, S. "Cyclopropane-1,1-dicarboxylic acid". Organic Syntheses, Coll. Vol. 6, p. 320 (1988).
-
Selective Reduction of Esters in Presence of Nitriles: Ookawa, A., & Soai, K. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride". The Journal of Organic Chemistry, 51(21), 4000–4005 (1986).
-
TEMPO Oxidation Protocols (Anelli Oxidation): Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions". The Journal of Organic Chemistry, 52(12), 2559–2562 (1987).
-
Cyclopropane Amino Acid Synthesis (Context for target): Wernke, K. E., et al. "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks". Organic Letters, 2024.[2]
Sources
Troubleshooting & Optimization
preventing polymerization of 1-Formylcyclopropane-1-carbonitrile
Welcome to the Technical Support Center for 1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4).
As a highly strained, bifunctional building block, this compound is an invaluable intermediate in medicinal chemistry and drug development. However, the synergistic electron-withdrawing effects of the nitrile group and the cyclopropane ring render the formyl carbon exceptionally electrophilic. This extreme reactivity makes the compound highly susceptible to autoxidation and nucleophilic attack, frequently resulting in rapid chain-growth polymerization into polyacetals or trimerization.
This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your reagent and troubleshoot degradation issues.
Part 1: Mechanistic Workflow of Polymerization & Prevention
To effectively handle this compound, researchers must understand the dual pathways of its degradation: radical-initiated autoxidation and ionic polyacetal chain growth.
Mechanisms of 1-Formylcyclopropane-1-carbonitrile polymerization and intervention points.
Part 2: Quantitative Stability & Storage Profiles
The physical environment directly dictates the half-life of the monomer. Below is a comparative matrix of storage conditions and their quantitative impact on shelf life.
| Storage Condition | Stabilizer (BHT) | Atmosphere | Temperature | Expected Shelf Life | Causality / Mechanism |
| Optimal | None | Argon / N₂ | -20°C | > 12 Months | Low kinetic energy and absence of O₂ prevent autoxidation. |
| Stabilized Bench | 100 - 300 ppm | Air | 20°C | 2 - 4 Weeks | BHT acts as a sacrificial antioxidant, quenching peroxy radicals[1]. |
| Unstabilized Bench | None | Air | 20°C | < 24 Hours | Rapid autoxidation and moisture absorption trigger uninhibited polyacetal formation. |
Part 3: Self-Validating Experimental Protocols
To prevent the loss of valuable material, handling must follow strict, self-validating methodologies.
Protocol A: Anhydrous Thawing and Aliquoting
Objective: Prevent the introduction of nucleophilic moisture during temperature transitions.
-
Equilibration: Remove the sealed vial from the -20°C freezer and immediately place it in a vacuum desiccator containing active Drierite. Allow 60 minutes for equilibration to ambient temperature.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a nucleophile, initiating polyacetal chain growth.
-
Validation Check: The exterior of the vial must be completely dry and at room temperature to the touch before opening.
-
-
Inert Gas Purging: Prepare a receiving amber vial. Purge the vial with dry Argon for 2 minutes using a manifold.
-
Causality: Argon is denser than air and effectively displaces oxygen, preventing radical-initiated autoxidation. Light exclusion (amber vial) prevents photo-catalyzed radical initiation.
-
-
Transfer: Using a baked, Argon-flushed Hamilton syringe, transfer the required volume of the liquid monomer.
-
Sealing: Seal the stock vial with a new PTFE-lined septum, wrap with Parafilm, and immediately return to -20°C.
Protocol B: Rescue and Stabilization of Degraded Monomer
Objective: Purify partially polymerized stock and chemically inhibit future degradation.
-
Setup: Assemble a micro-short-path distillation apparatus. Ensure all glassware is base-washed, rinsed with distilled water, and oven-dried.
-
Causality: Trace acids catalyze polyacetal formation; base-washing neutralizes active acidic sites on the glass surface.
-
-
Distillation: Distill the compound under reduced pressure (e.g., 10-20 mmHg). The pure monomer will distill, leaving high-molecular-weight polymers and carboxylic acid byproducts in the boiling flask.
-
Validation Check: The distillate should be a free-flowing, colorless liquid. A refractive index or qNMR check should confirm the absence of broad polyacetal peaks (4.5–5.5 ppm).
-
-
Stabilization: Immediately add Butylated hydroxytoluene (BHT) to the receiving flask to achieve a final concentration of 100–300 ppm[1].
-
Causality: BHT acts as a radical scavenger, interrupting the autoxidation chain reaction that leads to carboxylic acid formation and subsequent acid-catalyzed polymerization[1].
-
Part 4: Troubleshooting & FAQs
Q: My 1-Formylcyclopropane-1-carbonitrile turned into a white, cloudy gel overnight. What happened, and can I reverse it? A: The compound has undergone chain-growth polymerization to form polyacetals. The highly electrophilic aldehyde, exacerbated by the electron-withdrawing nitrile group, makes it highly reactive. Room temperature exposure to trace moisture or oxygen accelerates this. Unfortunately, once it has fully gelled into a polyacetal network, it cannot be easily reversed without harsh conditions that would destroy the cyclopropane ring. Discard the batch and ensure future stocks are stored tightly sealed at -20°C under an inert atmosphere.
Q: Can I use BHT to stabilize the compound, and will it interfere with my downstream synthesis? A: Yes, adding 100-300 ppm of BHT is a highly effective strategy to prevent autoxidation-induced polymerization[1]. For most standard electrophilic transformations (e.g., reductive aminations, Wittig reactions), trace BHT is chemically inert and will not interfere. However, if your downstream step relies on radical chemistry (e.g., photoredox catalysis) or sensitive transition-metal catalysis, you must remove the BHT prior to use via short-path distillation.
Q: How can I quantitatively verify the integrity of my stock before setting up a crucial experiment? A: Run a quantitative ¹H-NMR (qNMR) in anhydrous CDCl₃. The aldehyde proton should appear as a sharp singlet (typically around 9.0–10.0 ppm). The appearance of broad peaks in the 4.5–5.5 ppm region indicates the formation of polyacetal backbones. If the integration ratio of the aldehyde proton to the cyclopropane protons deviates from the theoretical 1:4, partial degradation has occurred, and Protocol B (Distillation) should be executed.
References
Sources
optimal storage temperature for 1-Formylcyclopropane-1-carbonitrile
Technical Support Center: 1-Formylcyclopropane-1-carbonitrile
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for 1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4). This document serves as a centralized resource for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple data points and provide a framework of understanding built on the principles of chemical stability and reactivity. Here, you will find not just the "what" but the "why" behind the recommended handling and storage protocols, alongside practical troubleshooting guides to ensure the integrity of your experiments and the success of your research endeavors.
Frequently Asked Questions (FAQs): Quick Answers
Q1: What is the absolute ?
The optimal storage temperature is in a freezer at or below -20°C.[1] This condition is critical for minimizing degradation and preserving the compound's purity over long-term storage.
Q2: I received the compound after shipping at ambient temperatures. Is it still viable?
While long-term storage requires freezing, short periods at warmer temperatures, such as during shipping, should not significantly impact the product's efficacy for most applications.[2] However, upon receipt, it is imperative to transfer the material to the recommended -20°C storage condition immediately to halt any potential slow degradation.
Q3: Is an inert atmosphere really necessary for storage?
Yes, storing under an inert atmosphere (e.g., argon or nitrogen) is a mandatory requirement for this compound.[1] The molecule is sensitive to moisture and atmospheric oxygen, which can lead to degradation.[3]
In-Depth Technical Guide
Section 1: Storage, Handling, and Stability
Q1.1: What is the scientific rationale for storing 1-Formylcyclopropane-1-carbonitrile at -20°C under an inert atmosphere?
The recommendation for sub-zero storage under an inert atmosphere is based on the compound's chemical structure, which features two reactive functional groups: an aldehyde (formyl group) and a nitrile, both attached to a strained cyclopropane ring.
-
Minimizing Degradation: Low temperatures (-20°C) drastically reduce the kinetic energy of molecules, slowing down potential self-decomposition or polymerization reactions that can be exacerbated by the strained three-membered ring.
-
Preventing Hydrolysis: The compound is noted to be moisture-sensitive.[3] The aldehyde and nitrile groups are susceptible to hydrolysis, especially in the presence of trace acids or bases. An inert, dry atmosphere is crucial to prevent the ingress of atmospheric moisture, which could convert the nitrile to a carboxylic acid or an amide, and hydrate the aldehyde.
-
Preventing Oxidation: Aldehyd functional groups are notoriously prone to oxidation, converting them into carboxylic acids. Storing under an inert gas like argon or nitrogen displaces oxygen, mitigating this oxidative degradation pathway.
Q1.2: How should I handle the compound when aliquoting or preparing for a reaction?
Proper handling is as critical as proper storage. Given its toxicity upon ingestion, inhalation, or skin contact, appropriate personal protective equipment (PPE) is essential.[4]
Step-by-Step Aliquoting Protocol:
-
Preparation: Before removing the main container from the freezer, prepare all necessary tools: dry glassware (flame- or oven-dried), clean syringes, and septa. Ensure your working area, preferably a fume hood, is clean and dry.
-
Equilibration & Inert Atmosphere: Allow the sealed container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound. Purge the headspace of the container with a gentle stream of inert gas (argon or nitrogen) using a needle.
-
Dispensing: Using a dry syringe, pierce the septum and withdraw the required volume of the liquid compound.
-
Transfer: Dispense the liquid into your reaction vessel, which should also be under an inert atmosphere.
-
Resealing and Storage: Before returning the main container to the freezer, ensure it is tightly sealed and the headspace is re-purged with inert gas. Containers that have been opened must be carefully resealed to prevent leakage.
Table 1: Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in freezer, ≤ -20°C[1] | Slows kinetic degradation and potential polymerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen)[1] | Prevents oxidative and hydrolytic degradation.[3] |
| Container | Tightly sealed, original container | Prevents leakage and contamination. |
| Handling | In fume hood with appropriate PPE | Compound is toxic if swallowed, inhaled, or on skin.[4] |
| Moisture | Avoid exposure to moist air or water[3] | Prevents hydrolysis of nitrile and aldehyde groups. |
| Incompatibilities | Strong oxidizing agents, acids, bases, reducing agents[3] | Prevents vigorous and potentially hazardous reactions. |
Section 2: Troubleshooting Experimental Failures
Q2.1: My reaction yield is consistently low or zero. Could the starting material be the issue?
Yes, the integrity of 1-Formylcyclopropane-1-carbonitrile is paramount. Low yields are often traced back to the degradation of this sensitive starting material. Before re-running the experiment, assess the possibility of compound degradation.
Q2.2: What are the likely degradation products and how can I detect them?
The primary degradation pathways are hydrolysis and oxidation.[5]
-
Hydrolysis Product: The nitrile group can hydrolyze to 1-formylcyclopropane-1-carboxylic acid.
-
Oxidation Product: The formyl group can oxidize to form 1-cyanocyclopropane-1-carboxylic acid.
-
Combined Product: Both reactions could occur, yielding cyclopropane-1,1-dicarboxylic acid after full hydrolysis.
These acidic impurities can often be detected by NMR (new signals in the carboxylic acid region, ~10-12 ppm) or LC-MS (appearance of new peaks with corresponding molecular weights).
Q2.3: I suspect my compound has degraded. What is the logical troubleshooting workflow?
When an experiment fails, a systematic approach is necessary to identify the root cause. The following workflow can help determine if the integrity of your 1-Formylcyclopropane-1-carbonitrile is compromised.
Caption: Troubleshooting workflow for reactions involving 1-Formylcyclopropane-1-carbonitrile.
References
-
1-Formylcyclopropane-1-carbonitrile Safety Information . Sigma-Aldrich.
-
Material Safety Data Sheet . Generic.
-
Safety Data Sheet . Fisher Scientific.
-
Safety Data Sheet (Cyclopropanecarbonyl chloride) . Fisher Scientific.
-
The possible degradation pathways of compound 1 and the proposed mass... . ResearchGate.
-
1-Formylcyclopropane-1-carbonitrile Product Page . Sigma-Aldrich.
-
Safety Data Sheet (Cyclopropanecarbonitrile) . Fisher Scientific.
-
1-Formylcyclopropane-1-carbonitrile Product Page . BLD Pharm.
-
Stability and Storage . MedchemExpress.com.
-
Drug degradation pathways . Pharmacy 180.
Sources
Cyclo-Tech Support: 1-Formylcyclopropane-1-carbonitrile (FCP-CN) Optimization Hub
Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Low Yields in FCP-CN Synthesis
Executive Summary
The synthesis of 1-Formylcyclopropane-1-carbonitrile (FCP-CN) presents a unique paradox: the molecule is structurally simple but synthetically unforgiving. The geminal disubstitution (aldehyde and nitrile on the same carbon) creates a quaternary center that prevents standard enolization (good for stability) but introduces significant steric strain and volatility issues (bad for isolation).
If you are experiencing low yields (typically <40%), the culprit is rarely "bad chemistry" but rather physical loss (volatility) or workup failure (hydrate formation/emulsions). This guide prioritizes the Alcohol-Oxidation Route over the Direct Reduction route, as it offers superior control despite the extra step.
Part 1: Diagnostic Flowchart
Before altering your reagents, identify where the mass is being lost. Use this logic tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in FCP-CN synthesis.
Part 2: Critical Failure Modes
The "Invisible Thief": Volatility
Symptoms: The reaction looks perfect by TLC, but after rotary evaporation, the flask is nearly empty. Mechanism: FCP-CN is a low molecular weight, strained molecule. It sublimes/evaporates easily under high vacuum, especially if the bath temperature > 35°C. Fix:
-
Never use high vacuum (< 10 mbar) for the final drying step.
-
Keep the rotavap bath at 20-25°C .
-
Telescope the product directly into the next step if possible, rather than isolating it to dryness.
The "Aluminum Sponge": DIBAL Emulsions
Symptoms: "Gummy" precipitate during workup; low recovery despite conversion. Mechanism: When reducing the ester/nitrile precursor with DIBAL-H, aluminum salts form a gelatinous emulsion that traps the organic product. Standard water/acid quenches often fail to break this lattice effectively. Fix: Use the Rochelle’s Salt Protocol (See Part 3). The tartrate ligand chelates aluminum, solubilizing it in the aqueous layer and releasing your product.
The "Quaternary Shield": Steric Hindrance
Symptoms: Incomplete conversion even with 1.0 eq of reductant. Mechanism: The geminal nitrile and ester groups create a crowded quaternary center. Nucleophilic attack (hydride delivery) is slower than on a linear ester. Fix: Do not increase temperature (which causes over-reduction). Instead, increase reaction time at -78°C or switch to the Alcohol-Oxidation Route .
Part 3: Optimized Protocols
Route A: The "Gold Standard" (Alcohol Oxidation)
Recommended for highest purity and yield reliability.
Concept: Instead of trying to stop a reduction halfway (Ester → Aldehyde), reduce fully to the alcohol (stable), then oxidize back to the aldehyde.[1]
Step 1: Reduction to Alcohol
-
Reagents: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq), LiBH4 (2.0 eq) or NaBH4/LiCl.
-
Solvent: THF (Anhydrous).
-
Procedure: Stir at 0°C to RT. This reduces the ester to the primary alcohol without touching the nitrile (unlike LiAlH4 which might attack the nitrile).
-
Yield Target: >90%.
Step 2: Swern Oxidation (Optimized for FCP-CN)
Why Swern? It avoids heavy metal waste and over-oxidation to the acid.
Reagents:
-
Oxalyl Chloride (1.1 eq)
-
DMSO (2.2 eq)
-
Triethylamine (5.0 eq)
-
DCM (Anhydrous)
Protocol:
-
Activation: Cool DCM to -78°C . Add Oxalyl Chloride. Add DMSO dropwise (gas evolution). Stir 15 min.
-
Addition: Add the Alcohol (from Step 1) in DCM dropwise. Maintain Temp < -60°C. Stir 30 min.
-
Critical: The intermediate alkoxysulfonium salt is unstable above -60°C.
-
-
Termination: Add Et3N dropwise. The mixture will turn white/cloudy.
-
Warm-up: Allow to warm to 0°C over 30 mins.
-
Workup: Quench with saturated NH4Cl. Extract with DCM. Wash with 1% HCl (removes residual Et3N).
-
Purification: Flash chromatography (Silica neutralized with 1% Et3N to prevent acid-catalyzed degradation).
Route B: Direct Reduction (DIBAL-H)
Use only if step-count is critical.
Protocol:
-
Setup: Flame-dried glassware, N2 atmosphere.
-
Solvent: Toluene (preferred over DCM for DIBAL selectivity).
-
Cooling: Cool to -78°C . This is non-negotiable.
-
Addition: Add DIBAL-H (1.05 eq, 1M in Toluene) down the side of the flask over 30 mins.
-
Quench (The Rochelle Method):
-
Dilute with Et2O at -78°C.
-
Add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate) (20 mL per mmol substrate).
-
Vigorous Stirring: Warm to RT and stir vigorously for 2-3 hours . The layers must separate cleanly into two clear phases. If it is cloudy, stir longer.
-
Part 4: Comparative Data & Solvent Effects
| Parameter | Direct Reduction (DIBAL) | Alcohol Oxidation (Swern/IBX) |
| Typical Yield | 30 - 55% | 75 - 85% (over 2 steps) |
| Purity | Moderate (Over-reduced byproducts) | High |
| Reproducibility | Low (Temp sensitive) | High |
| Scale-up Risk | High (Exotherm control) | Low |
| Key Failure | Emulsion / Over-reduction | Smell (Swern) / Explosive (IBX) |
Solvent Selection Guide:
-
Toluene: Best for DIBAL (Non-polar, enhances coordination control).
-
DCM: Best for Swern/IBX.
-
Ether/Pentane: Best for extraction (Low boiling point helps avoid product loss during evaporation).
Part 5: Visualizing the Pathway
Figure 2: Comparison of the Robust Oxidation Route (Green) vs. the Sensitive Direct Reduction Route (Yellow).
Part 6: FAQ
Q: My product disappears on silica gel. What is happening? A: The aldehyde group can be acid-sensitive, and commercial silica is slightly acidic (pH 6-6.5).
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites.[2] Alternatively, use neutral Alumina.
Q: Can I use LiAlH4 instead of LiBH4 for the alcohol intermediate? A: Risky. LiAlH4 is strong enough to reduce the nitrile group (-CN) to the amine (-CH2NH2), destroying your core functionality. LiBH4 or NaBH4/LiCl are chemoselective for the ester in the presence of a nitrile [1].
Q: I see a spot on TLC that trails/smears. Is that my product? A: Likely not. Smearing usually indicates the carboxylic acid (formed by air oxidation of the aldehyde) or the hydrate. FCP-CN should be a distinct, non-polar spot. If you suspect the acid, do a mini-workup with NaHCO3; if the spot disappears into the aqueous layer, it was the acid.
References
-
Chemistry Steps. (2024). DIBAL Reducing Agent – The Mechanism of DIBAL Reduction of Esters to Aldehydes.[3][4] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes (Swern/IBX Protocols). Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Convenient synthesis of substituted 1-phenylcyclopropane carboxamide derivatives. (Cyclopropanation yields).[5][6] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1-Formylcyclopropane-1-carbonitrile
Case ID: 1-FCC-STAB-001 Topic: Solution-Phase Stabilization & Handling Applicable Compound: 1-Formylcyclopropane-1-carbonitrile (CAS: 101777-62-0 / 941687-63-4) Support Level: Tier 3 (Senior Application Scientist)[1]
Core Directive: The Stability Paradox
Welcome to the technical support hub for 1-Formylcyclopropane-1-carbonitrile . To successfully handle this reagent, you must first understand the unique electronic "tug-of-war" occurring at the C1 position.
This molecule possesses a Geminal-Disubstituted Quaternary Center .[1]
-
The Good News: The C1 carbon is quaternary (bonded to the ring, the nitrile, and the aldehyde). It has no alpha-protons .[1] This renders the molecule immune to enolization, preventing the self-Aldol condensation that plagues most aldehydes.
-
The Bad News: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). It pulls electron density away from the adjacent aldehyde carbonyl. This makes the aldehyde carbon hyper-electrophilic .
Implication: While safe from self-destruction (polymerization via aldol), it is exceptionally vulnerable to external nucleophiles (water, alcohols) and oxidative stress .[1]
Experimental Protocols (SOPs)
Module A: Solvent Selection & Preparation
Goal: Prevent nucleophilic attack and hydration.
The hyper-electrophilic nature of the aldehyde means it will rapidly form hemiacetals or hydrates in protic solvents.
| Solvent Class | Status | Technical Rationale |
| Alcohols (MeOH, EtOH) | CRITICAL FAILURE | Rapid formation of hemiacetals due to high aldehyde electrophilicity.[1] |
| Water / Aqueous Buffers | CRITICAL FAILURE | Immediate hydration to gem-diol; potential nitrile hydrolysis.[1] |
| Chlorinated (DCM, CHCl₃) | RECOMMENDED | Excellent solubility; non-nucleophilic.[1] Must be acid-free (pass through basic alumina).[1] |
| Ethers (THF, Et₂O) | CAUTION | Acceptable if anhydrous and peroxide-free.[1] Peroxides initiate radical oxidation of the aldehyde. |
| Acetonitrile (MeCN) | RECOMMENDED | Good polarity match; inert under neutral conditions.[1] |
Module B: The Deoxygenation Protocol (Freeze-Pump-Thaw)
Goal: Prevent autoxidation to 1-cyanocyclopropanecarboxylic acid.[1]
Standard sparging (bubbling gas) is insufficient for long-term storage of this sensitive aldehyde.[1] You must remove dissolved oxygen using the Freeze-Pump-Thaw (FPT) method.[1][2][3][4]
Equipment Needed:
-
Liquid Nitrogen (LN2) Dewar.[1]
-
Inert gas source (Argon preferred over N₂ due to higher density).[1]
Step-by-Step Procedure:
-
Seal: Place the solution in the Schlenk flask and close the stopcock.
-
Freeze: Submerge the flask belly in LN2 until the solvent is completely solid.
-
Critical: Do NOT open the vacuum while freezing; this can condense liquid oxygen (explosion hazard).
-
-
Pump: Once frozen, open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. This removes the headspace gas.[5]
-
Thaw: Close the stopcock (isolate from vacuum). Remove from LN2 and thaw in a warm water bath.
-
Observation: You will see vigorous bubbling as dissolved gas escapes the melting solvent into the vacuum headspace.
-
-
Repeat: Perform steps 2–4 a total of 3 times .
-
Backfill: After the final thaw, backfill with Argon.
Visualization: Degradation Pathways[1]
The following diagram illustrates the specific chemical risks associated with this molecule.
Caption: Figure 1. Mechanistic fate of 1-Formylcyclopropane-1-carbonitrile. Note that the lack of alpha-protons makes the Cannizzaro reaction a primary risk under basic conditions.
Troubleshooting & FAQ
Q1: My solution has developed a white precipitate or cloudiness.
-
Diagnosis: This is likely 1-cyanocyclopropanecarboxylic acid .[1]
-
Cause: Autoxidation.[1] The aldehyde group reacted with atmospheric oxygen.
-
Fix: Filter the solution through a plug of silica gel (if the acid is the impurity) or wash with weak basic bicarbonate (rapidly) to remove the acid, though this risks hydrolysis.
-
Prevention: Use the Freeze-Pump-Thaw protocol (Module B) and store under Argon.[1]
Q2: The NMR spectrum shows the aldehyde peak (-CHO) has vanished, but I see new peaks around 3-4 ppm.
-
Diagnosis: You used a protic solvent (Methanol, Ethanol, or wet CDCl₃).[1]
-
Cause: The hyper-electrophilic aldehyde formed a hemiacetal (in alcohol) or a gem-diol (in wet solvent).[1]
-
Fix: Evaporate the solvent immediately under vacuum. The hemiacetal is often reversible. Re-dissolve in anhydrous CD₂Cl₂ (Dichloromethane-d2) or dry CDCl₃ containing activated molecular sieves.[1]
Q3: Can I use basic conditions for my next reaction step?
-
Diagnosis: High Risk.[1]
-
Reasoning: Because C1 has no protons, this molecule cannot enolize.[1] In the presence of a strong base (e.g., NaOH, KOH), it cannot form an enolate. Instead, it will undergo the Cannizzaro Reaction , where one molecule oxidizes to the acid and another reduces to the alcohol.
-
Recommendation: Use non-nucleophilic bases (e.g., DBU, Hunig's base) or strictly controlled stoichiometric conditions if a base is required.[1]
Q4: How should I store the neat (pure) compound?
-
Protocol: Store at -20°C or lower.
-
Additive: If the compound is to be stored for >1 month, add 0.1% w/w BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger to interrupt the autoxidation chain reaction [1].
References
-
Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. (2025).[1] Explains the mechanism of aldehyde oxidation and the role of antioxidants like BHT.
-
Freeze-Pump-Thaw Degassing of Liquids. Schlenk Line Survival Guide. Detailed SOP for the removal of oxygen from sensitive aldehyde solutions.
-
Reactivity of Cyclopropanecarbaldehydes. BenchChem. Discusses the electrophilic nature of cyclopropane aldehydes and the influence of electron-withdrawing groups.
-
Cyclopropanecarboxaldehyde. Organic Syntheses, Coll.[1][6] Vol. 6, p.313 (1988).[1] Provides baseline handling procedures for cyclopropane aldehydes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. How To [chem.rochester.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting & Purification Guide for Crude 1-Formylcyclopropane-1-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 1-formylcyclopropane-1-carbonitrile (CAS 941687-63-4)[1]. This highly reactive, sterically compact
However, its unique electronic environment presents specific experimental challenges, including hydrate formation, volatility, and susceptibility to over-oxidation. This guide bypasses rigid templates to deliver field-proven, causality-driven troubleshooting insights and self-validating protocols.
I. Diagnostic Troubleshooting Workflow
Before selecting a purification method, it is critical to diagnose the state of your crude mixture. Use the workflow below to identify the physical and chemical state of your synthesized intermediate.
Diagnostic workflow for identifying impurities and selecting the optimal purification route.
II. Frequently Asked Questions (FAQs)
Q1: My
Q2: Can I use standard silica gel chromatography to purify this compound? A: While flash chromatography (e.g., eluting with ether/hexanes) is cited in literature for this compound[2], it is often suboptimal for scale-up. Causality: The aldehyde is volatile (typically handled as a liquid)[1] and tends to streak on silica if trace moisture is present. Furthermore, if you synthesized it via Dess-Martin Periodinane (DMP) oxidation, residual iodinane byproducts often co-elute. We recommend the sodium bisulfite adduct method (detailed below) as a self-validating, chromatography-free alternative[3].
Q3: Will base-washing (e.g., saturated
III. Quantitative Comparison of Purification Methods
Selecting the right purification method depends on your scale and the specific impurities present (e.g., unreacted 1-(hydroxymethyl)cyclopropanecarbonitrile vs. oxidant byproducts).
| Purification Method | Typical Yield | Purity | Scalability | Mechanistic Advantage |
| Silica Gel Chromatography | 50–65% | >95% | Low (<10 g) | Separates based on polarity; useful for initial discovery scale but prone to streaking[2]. |
| Vacuum Distillation | 70–80% | >98% | High (kg scale) | Separates based on boiling point; effectively removes non-volatile inorganic salts[1]. |
| Bisulfite Extraction | 80–90% | >99% | High (g to kg) | Chemoselective covalent capture of the aldehyde; bypasses chromatography entirely[3]. |
IV. Step-by-Step Methodology: Chemoselective Bisulfite Purification
This protocol leverages the unhindered nature of the cyclopropane ring. The bulky bisulfite ion rapidly attacks the highly electrophilic aldehyde carbon to form a water-soluble sulfonate salt, leaving organic impurities behind in a self-validating phase separation[3].
Reagents Required:
-
Methanol (Miscible co-solvent)
-
Saturated aqueous Sodium Bisulfite (
) - Must be freshly prepared -
Ethyl Acetate or MTBE (Extraction solvents)
-
2M Sodium Hydroxide (
) or saturated
Step-by-Step Protocol:
-
Solubilization: Dissolve the crude 1-formylcyclopropane-1-carbonitrile in Methanol at a ratio of 1 mL per gram of crude. Rationale: Methanol acts as a miscible bridge, maximizing contact between the organic crude and the aqueous bisulfite[3].
-
Adduct Formation: Add 5 volumes of freshly prepared, saturated aqueous
. Shake vigorously in a separatory funnel for 3–5 minutes. The rapid formation of the charged adduct acts as a self-validating step—the target molecule is now locked in the aqueous phase. -
Impurity Extraction: Add 5 volumes of Ethyl Acetate. Shake and separate the layers. Unreacted starting materials, DMP iodinane byproducts, and non-polar impurities partition into the organic layer. Discard the organic layer.
-
Aldehyde Regeneration: Cool the retained aqueous phase to 0 °C in an ice bath. Layer with fresh MTBE (5 volumes). Slowly add 2M
dropwise under vigorous stirring until the aqueous pH reaches 9–10. Rationale: The basic environment decomposes the sulfonate adduct back into the free aldehyde, which immediately partitions into the protective MTBE layer. -
Isolation: Separate the MTBE layer, wash with brine, dry rigorously over anhydrous
, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath < 30 °C to prevent evaporative loss of the volatile pure product[1].
Mechanistic pathway of bisulfite adduct formation and base-catalyzed aldehyde regeneration.
V. References
-
Title: Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors (EP1966202B1) Source: Google Patents URL:
-
Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
Sources
Technical Support Center: 1-Formylcyclopropane-1-carbonitrile (FCPC)
Product: 1-Formylcyclopropane-1-carbonitrile CAS: 96916-43-9 Synonyms: 1-Cyano-1-cyclopropanecarbaldehyde; 1-Formyl-1-cyanocyclopropane Molecular Formula: C₅H₅NO
Part 1: Critical Stability Profile
The "Push-Pull" Instability Mechanism Handling 1-Formylcyclopropane-1-carbonitrile (FCPC) requires an understanding of its unique electronic environment. The molecule features a geminal arrangement of an electron-withdrawing nitrile group (-CN) and a reactive formyl group (-CHO) on a strained cyclopropane ring.
-
Hyper-Electrophilicity: The nitrile group pulls electron density away from the alpha-carbon (C1), which in turn pulls density from the aldehyde carbonyl. This makes the carbonyl carbon significantly more positive (electrophilic) than in standard aldehydes.
-
Rapid Hydration: Unlike typical aldehydes where the equilibrium favors the carbonyl form, FCPC is prone to forming a gem-diol (hydrate) upon contact with trace moisture. This reaction is often reversible but complicates stoichiometry and purification.
-
Polymerization Risk: The polarized C=O bond, combined with the strained ring, makes the compound susceptible to oligomerization, often observed as the material turning from a clear oil to a viscous gum or solid.
Physicochemical Data Summary
| Property | Value / Characteristic | Impact on Handling |
| Physical State | Colorless to pale yellow liquid (often solidifies if hydrated) | If it arrives as a solid but should be liquid, suspect hydration or polymerization. |
| Storage Temp | -20°C (Freezer) | Essential to slow down autoxidation and polymerization. |
| Atmosphere | Inert (Argon preferred over Nitrogen) | Oxygen promotes oxidation to the carboxylic acid; Moisture promotes hydration. |
| Solubility | DCM, THF, Chloroform | Avoid protic solvents (Methanol, Water) unless immediate reaction is intended. |
| Moisture Sensitivity | High | Requires Schlenk line or Glovebox handling for long-term storage. |
Part 2: Interactive Troubleshooting (FAQ)
Category A: Visual & Physical Inspection
Q: The reagent arrived as a white solid, but the certificate says it’s a liquid. Is it degraded? A: Not necessarily, but it requires verification.
-
Scenario 1 (Freezing): The melting point is low. If shipped on dry ice, it may simply be frozen. Allow it to warm to room temperature inside a desiccator.
-
Scenario 2 (Hydration): If it remains solid at RT, it has likely formed the gem-diol (hydrate) due to moisture ingress.
-
Diagnostic: Run a proton NMR in anhydrous CDCl₃.
-
Result: A true aldehyde shows a peak at 9.0–10.0 ppm . The hydrate will lack this and show a broad -OH peak and a shift of the C1-H (if applicable) or ring protons.
-
Recovery: Dissolve in DCM, dry over activated 4Å molecular sieves for 4 hours, filter, and concentrate.
-
Q: The liquid has turned yellow/orange and viscous. A: This indicates oligomerization .
-
Cause: Storage above -20°C or exposure to weak bases.
-
Solution: Purification via vacuum distillation is required. Do not heat above 40°C without vacuum, as thermal decomposition can rupture the cyclopropane ring.
Category B: Experimental Failures
Q: My Wittig reaction failed (low yield), and I recovered starting material. A: The "starting material" recovered is likely the hydrate, which is unreactive toward ylides.
-
Fix: Pre-treat the FCPC solution with activated molecular sieves (3Å or 4Å) for 30 minutes in the reaction vessel before adding the ylide. This shifts the equilibrium back to the reactive aldehyde form.
Q: I see a carboxylic acid peak in the NMR (10-12 ppm broad). A: The aldehyde has oxidized.
-
Mechanism: The electron-deficient aldehyde is highly susceptible to autoxidation by atmospheric oxygen.
-
Prevention: All transfers must use positive pressure inert gas (balloon or Schlenk line). Once opened, the septum should be wrapped in Parafilm and stored immediately at -20°C.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Reagent Preparation & Drying
Use this protocol if the container has been opened previously.
-
Solvent Selection: Use Anhydrous DCM or THF (distilled over CaH₂ or from a solvent system).
-
Sieve Activation: Flame-dry 4Å molecular sieves under vacuum; allow to cool under Argon.
-
Dissolution: Dissolve the FCPC in the solvent (approx. 0.5 M concentration).
-
Drying: Add activated sieves (20% w/v) and let stand for 1–2 hours.
-
Transfer: Cannula-transfer the solution directly into the reaction vessel. Do not expose to air during filtration.
SOP 2: Waste Disposal
FCPC contains a nitrile group and is toxic.
-
Quenching: Treat waste streams with bleach (sodium hypochlorite) to oxidize any potential cyanide liberated during hydrolysis (though rare under neutral conditions).
-
Disposal: Segregate into "Toxic Organic" waste streams.
Part 4: Visual Workflows
Diagram 1: The Moisture Degradation Pathway
This diagram illustrates the "Push-Pull" mechanism where the nitrile group activates the aldehyde for water attack.
Caption: Figure 1. The hydration equilibrium of FCPC. The electron-withdrawing nitrile group facilitates rapid water attack, forming the unreactive gem-diol.
Diagram 2: Safe Handling Workflow
Follow this decision tree to ensure reagent integrity before critical experiments.
Caption: Figure 2. Decision tree for assessing FCPC purity and recovering degraded material.
Part 5: References
-
Sigma-Aldrich. 1-Formylcyclopropane-1-carbonitrile Product Specification & Safety Data Sheet. CAS 96916-43-9.
-
Chemistry Steps. Reaction of Aldehydes and Ketones with Water: Hydrate Formation. (Explains the mechanism of gem-diol formation in electron-deficient aldehydes).
-
Enamine. Cyclopropane Building Blocks and Reagents. (General handling of cyclopropyl-nitrile intermediates).
-
PubChem. Compound Summary: 2-Formylcyclopropane-1-carbonitrile (Isomer data for physical property comparison).
-
Google Patents. Method for Producing Formylcyclopropane Derivatives. (Discusses synthesis and stability control of formyl-cyclopropanes).
minimizing ring-opening side reactions of cyclopropanes
Welcome to the Cyclopropane Stability Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your cyclopropyl moiety—a critical pharmacophore for metabolic stability and conformational restriction—is degrading during downstream functionalization.
The high ring strain of cyclopropane (~27.5 kcal/mol) makes it a "loaded spring." When you subject it to acidic conditions, transition metals, or radical precursors, you risk triggering ring-opening (isomerization to alkenes) or fragmentation.
This guide is structured to troubleshoot these specific failure modes.
Module 1: Acid-Mediated Ring Opening
Status: Critical Failure Mode Diagnosis: You observe the formation of homoallylic alcohols, halides, or alkenes after subjecting a cyclopropyl substrate to acidic conditions.
The Mechanism of Failure
The cyclopropane bond has significant
Key Risk Factor: Donor-Acceptor (D-A) Cyclopropanes .[1][2][3] If your ring has an electron-donating group (EDG) and an electron-withdrawing group (EWG), it is primed for "push-pull" ring opening.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Acid Choice | Switch to Lewis Acids (e.g., | Brønsted acids protonate the ring directly. Lewis acids coordinate to heteroatoms. If the LA is bulky, it is less likely to coordinate to the internal ring bonds. |
| Solvent | Non-Nucleophilic / Anhydrous (DCM, Toluene) | Water or alcohols act as nucleophiles that trap the ring-opened carbocation. Removing them prevents the "capture" of the open form. |
| Buffering | Add Pyridine or 2,6-Lutidine | If generating |
| Temperature | Cryogenic (-78°C to 0°C) | Ring opening has a higher activation energy ( |
FAQ: Acid Stability
Q: I must deprotect a Boc group with TFA, but my cyclopropane opens. What now?
A: This is a classic conflict.
Option A (Scavenger): Add a cation scavenger (e.g., triethylsilane) to trap the t-butyl cation immediately, preventing it from acting as a Lewis acid or proton source.
Option B (Alternative Reagent): Use TMSOTf / 2,6-lutidine . This cleaves Boc carbamates under nearly neutral conditions, sparing acid-sensitive rings.
Module 2: Transition Metal Cross-Coupling
Status: Common Failure Mode
Diagnosis: During Suzuki or Buchwald couplings, you observe
The Mechanism of Failure
Transition metals (Pd, Ni) love electrons. The strained C-C bond of cyclopropane is electron-rich (high HOMO).
-
Oxidative Addition: The metal inserts directly into the strained C-C bond.
- -Carbon Elimination: If the metal is attached to the cyclopropane, the ring can open to form a metallo-alkene.
Visualization: The Ligand Shielding Strategy
Caption: Bulky ligands (Green path) prevent the metal center from approaching the strained C-C bonds, forcing the reaction toward the desired cross-coupling.
Standard Operating Procedure (SOP): Safe Suzuki Coupling
Objective: Couple a cyclopropylboronic acid with an aryl halide without ring opening.
-
Reagent Selection: Use Potassium Cyclopropyl Trifluoroborate instead of the boronic acid.
-
Reasoning: Boronic acids are prone to protodeboronation and degradation. Trifluoroborates release the active species slowly (reservoir effect).
-
-
Catalyst System:
-
Pre-catalyst:
(2-5 mol%) -
Ligand: XPhos or RuPhos (1:2 Pd:Ligand ratio).
-
Reasoning: These bulky Buchwald ligands facilitate rapid reductive elimination, outcompeting the slow
-carbon elimination that opens the ring.
-
-
Base:
(3.0 equiv) in Toluene/Water (10:1).-
Reasoning: Mild buffering capacity compared to hydroxides.
-
Module 3: Radical Chemistry (The "Clock")
Status: High Risk
Diagnosis: You are trying to functionalize the
The Science: The Radical Clock
The cyclopropylcarbinyl radical is a kinetic standard known as a "radical clock."[4][5]
-
Opening Rate (
): at 25°C. -
Implication: Unless your desired reaction (trapping) is faster than
, the ring will open.
Decision Matrix: Radical Viability
Caption: The "Radical Clock" threshold. Most intermolecular radical reactions are too slow to beat the ring-opening rate (
Troubleshooting Protocol
Q: Can I do a radical halogenation on the methyl group attached to a cyclopropane?
A: No. The radical formed will open instantly. Solution: Use Minisci-type conditions or C-H Activation (e.g., Palladium-catalyzed) which proceeds via a concerted metalation-deprotonation (CMD) pathway, avoiding the discrete radical intermediate entirely.
References & Authority
-
Cyclopropane Ring Strain & Stability:
-
Source: OpenOChem. (n.d.). Stability of Cycloalkane (Combustion Analysis).
-
Context: Confirms ring strain energy (~27.5 kcal/mol) and combustion data illustrating thermodynamic instability.
-
Link:
-
-
Radical Clock Kinetics:
-
Source: Newcomb, M. (1996). Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. Wayne State University / ACS.
-
Context: Establishes the
rate constant, serving as the definitive limit for radical viability. -
Link:
-
-
Lewis Acid Catalyzed Ring Opening:
-
Cross-Coupling Optimization:
-
Source: Molander, G. A., et al. (2008).[7] Suzuki-Miyaura coupling of potassium cyclopropyl trifluoroborates. Journal of Organic Chemistry.
-
Context: The "Gold Standard" protocol for coupling cyclopropanes without ring destruction using trifluoroborates.
-
Sources
Technical Support Center: Volatile Cyclopropane Nitrile Purification
Ticket Subject: Maximizing Recovery of Volatile Cyclopropane Nitriles (CPCNs) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Introduction: The "Ghost Yield" Phenomenon
You are likely reading this because your LC-MS showed a perfect conversion, but after rotary evaporation, your flask is empty or the yield is abysmal.
The Problem: Cyclopropanecarbonitrile (CPCN) and its derivatives possess a deceptive physical profile. With a boiling point of ~135°C (atm), they seem stable enough for standard workups. However, under the vacuum of a rotary evaporator (10–20 mbar), their boiling point crashes to near-ambient temperatures. Furthermore, the cyclopropyl ring creates a unique hydrophobic/hydrophilic balance that often leads to azeotrope formation with common extraction solvents and water, acting as a "carrier" that sweeps your product into the waste trap.
This guide provides the protocols to stop losing product to the vacuum pump.
Module 1: The Evaporation Trap (Solvent Removal)
Core Directive: Never dry to completion on a standard rotovap unless strictly controlled.
The Thermodynamics of Loss
The vapor pressure of CPCN is significant. If you use a high-vacuum pump (<10 mbar) and a warm bath (>40°C), you are actively distilling your product.
Protocol 1.1: The "Delta 20" Rule Use this setting to remove solvents like Dichloromethane (DCM) or Diethyl Ether without stripping the nitrile.
| Parameter | Setting | Rationale |
| Coolant Temp | -10°C to 0°C | Maximizes solvent condensation; prevents "blow-through." |
| Bath Temp | 25°C (Room Temp) | Do not heat. The latent heat of vaporization will keep the flask cold. |
| Vacuum (DCM) | > 450 mbar | DCM boils at ~40°C atm. At 450 mbar, it comes off gently. |
| Vacuum (Ether) | > 500 mbar | Ether is extremely volatile; high vacuum is dangerous for yield. |
| Stop Point | 5-10% Volume | Crucial: Stop when a small amount of solvent remains. Transfer to a tared vial and use a gentle nitrogen stream for the final mg. |
Technical Insight: The cyclopropyl ring strain (~27.5 kcal/mol) does not make the molecule unstable to evaporation, but the low molecular weight (MW ~67.09 g/mol for the parent nitrile) drives the high vapor pressure.
Module 2: Distillation (The Gold Standard)
Core Directive: Distillation is superior to chromatography for volatile nitriles.
Chromatography requires large volumes of solvent evaporation (see Module 1 risks). Distillation isolates the product directly.
Workflow: Vacuum Distillation vs. Kugelrohr
Scenario A: >5 Grams (Fractional Distillation) Use a Vigreux column.[1] The surface area prevents "bumping" and allows separation from wet solvent fronts.
-
Target BP: ~69–70°C at 80 mmHg (Reference: Org. Synth. Coll. Vol. 1, p. 156).[2]
-
Azeotrope Warning: CPCN forms a binary azeotrope with water. You must dry the crude material over
or before distillation. If water is present, the nitrile will co-distill at a lower temperature, carrying water into your receiver.
Scenario B: <1 Gram (Kugelrohr / Bulb-to-Bulb) For small scales, the "hold-up volume" of a Vigreux column will trap your entire yield.
-
Setup: Place crude oil in the source bulb.
-
Cooling: Dry ice/acetone on the receiving bulb is mandatory.
-
Pressure: 15–20 mmHg (water aspirator is often safer than high-vac oil pumps to prevent shooting the product into the manifold).
-
Temp: Ramp slowly. Product should distill at ~40–50°C (oven temp) under moderate vacuum.
Visual Workflow: Distillation Logic
Figure 1: Decision matrix for selecting the appropriate distillation method based on scale and moisture content.
Module 3: Chromatography (The "Cold Column" Technique)
Core Directive: Only use Flash Chromatography if distillation fails (e.g., non-volatile impurities have similar boiling points).
If you must run a column, you cannot use standard Hexane/Ethyl Acetate and then rotovap at 40°C. You will lose everything.
The "Pentane/Ether" Protocol:
-
Solvent System: Use n-Pentane / Diethyl Ether .
-
Why? Pentane boils at 36°C; Ether at 35°C. You can remove these at room temperature without vacuum, or with very mild vacuum (600 mbar).
-
-
Stationary Phase: Neutral Alumina is often better than Silica for nitriles to prevent hydrolysis, though Silica is acceptable for simple CPCNs.
-
Fraction Collection: Cool the receiving tubes in an ice bath during the run to minimize evaporation from the tubes themselves.
Troubleshooting & FAQs
Q1: The rotovap trap smells like my product (pungent/sweet/almond-like), but the flask is empty. A: You bumped it or co-evaporated it.
-
Immediate Fix: Check the rotovap solvent waste.[3] If it’s clean solvent (DCM/Ether), add water and extract it back. The nitrile is likely sitting in the waste solvent.
-
Prevention:[3][4] See Module 1. Do not exceed 450 mbar for DCM.
Q2: I see two spots on TLC, but after distillation, I still have two spots. A: You likely have the isonitrile impurity or an isomer.
-
Chemistry: The synthesis of nitriles from alkyl halides (using NaCN) often produces small amounts of isonitrile (R-NC), which has a foul odor and similar boiling point.
-
Fix: Wash the organic layer with 50% aqueous HCl before distillation. The isonitrile hydrolyzes rapidly to the amine/formic acid (water soluble), while the cyclopropane nitrile remains stable (kinetically) to brief acid exposure.
Q3: My product turned into a solid white mass. A: You hydrolyzed it to the amide or acid.
-
Cause: Did you use strong base or acid with heat? Or did you leave it on silica gel too long?
-
Verification: Check IR. Nitrile stretch is sharp at ~2240 cm⁻¹. Amide/Acid will show broad carbonyls at 1650–1700 cm⁻¹.
Q4: Can I freeze-dry (Lyophilize) this? A: ABSOLUTELY NOT.
-
CPCN will sublime or evaporate instantly under lyophilization vacuum (<0.1 mbar). You will contaminate the lyophilizer oil and ruin the pump seals.
References
-
Organic Syntheses, Coll.[2] Vol. 1, p. 156 (1941); Vol. 3, p. 223 (1923).
-
NIST Chemistry WebBook, SRD 69.
- Title: Cyclopropanecarbonitrile Thermochemistry D
- Relevance: Validates atmospheric boiling point (135°C)
-
Source:
-
Sigma-Aldrich Safety D
-
Title: Cyclopropanecarbonitrile Product Safety[5]
- Relevance: Safety handling, toxicity (H301, H311, H331), and physical properties.
-
Source:
-
-
Organic Syntheses, Coll. Vol. 5, p. 126 (1973).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety [labx.com]
- 4. toptiontech.com [toptiontech.com]
- 5. Cyclopropanecarbonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclopropanecarbonitrile | 5500-21-0 [chemicalbook.com]
- 8. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Cyclopropane-Aldehyde Synthesis & Stability Support Center
Current Status: Operational Ticket Topic: Solving Aldehyde Oxidation Issues in Cyclopropane Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Banana Bond" Paradox
You are likely here because your standard oxidation protocols (Jones, KMnO₄) failed, resulting in ring-opened byproducts or carboxylic acids.
The Core Conflict: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol).[1] The C-C bonds are bent ("banana bonds") and possess high p-character, making them behave electronically like alkenes.
-
The Trap: Strong acids or electrophiles attack the ring, leading to acid-catalyzed ring opening (homo-Nazarov type pathways).
-
The Goal: You must oxidize the alcohol to the aldehyde without touching the strained ring and without over-oxidizing the resulting aldehyde, which is often prone to hydration and subsequent oxidation.
This guide prioritizes Chemo-selectivity and Stereochemical Integrity .
Part 1: Critical Oxidant Selection (The "Do No Harm" Phase)
Decision Matrix: Selecting the Right Tool
Do not use a "one-size-fits-all" approach. Select your oxidant based on your substrate's specific vulnerabilities.
Figure 1: Decision matrix for oxidant selection. Green nodes indicate recommended pathways for high-value cyclopropane intermediates.
Part 2: Troubleshooting & FAQs
Issue 1: "My cyclopropane ring is opening during oxidation."
Diagnosis: You are likely using an acidic oxidant (Jones, Pyridinium Chlorochromate [PCC]) or allowing your reaction to become acidic in situ.
The Mechanism: The cyclopropane ring acts as a nucleophile. Protons (
Corrective Protocol: Buffered Dess-Martin Periodinane (DMP) DMP is the "Gold Standard" for small-to-medium scale cyclopropane oxidations because it proceeds via a non-ionic mechanism.
-
Buffer: Add 5.0 equivalents of Solid Sodium Bicarbonate (NaHCO₃) to the DCM solution before adding DMP. This neutralizes the acetic acid byproduct.
-
Water: Add 1.0 equivalent of water. (Counter-intuitive, but water accelerates the DMP mechanism by facilitating the ligand exchange step, reducing reaction time and preventing side reactions).
-
Workup: Quench with saturated
/ (1:1) to destroy iodine byproducts.
Issue 2: "I am isolating the carboxylic acid, not the aldehyde."
Diagnosis: Over-oxidation via the hydrate. The Mechanism: Aldehydes in the presence of water form gem-diols (hydrates). Oxidants like KMnO₄ or unbuffered Bleach oxidize the hydrate to the acid.
Corrective Protocol: Anhydrous Swern or Parikh-Doering If you must avoid over-oxidation, you must exclude water during the reaction phase.
-
Swern: Run at -78°C in anhydrous DCM. Critical: Ensure your
(quenching base) is dry. If the quench is slow, the intermediate alkoxysulfonium ion can decompose via Pummerer rearrangement or ring opening. -
Parikh-Doering (SO₃[2]·Py): This is often superior to Swern for cyclopropanes because it runs at 0°C to Room Temp (avoiding cryogenic hassle) but remains mild.
Issue 3: "My product vanishes on the Rotovap."
Diagnosis: Volatility. Cyclopropanecarbaldehyde has a boiling point of ~99-101°C . It co-distills with solvents.[2][3]
Corrective Protocol: Solution-Phase Transfer or Distillation
-
Do not concentrate to dryness. If you used DCM, concentrate carefully (bath < 25°C, > 150 mbar) until the volume is reduced, then use the solution directly in the next step (e.g., Wittig, Grignard).
-
Distillation: If you need pure material, add a high-boiling chaser (like decalin) and distill the aldehyde directly from the reaction mixture if possible, or use a Vigreux column.
Issue 4: "Is my alpha-chiral center racemizing?"
Insight (Expertise): Surprisingly, cyclopropyl aldehydes are more resistant to racemization than typical alkyl aldehydes. The Reason (I-Strain): Racemization requires forming an enol/enolate. This places a double bond exocyclic to the cyclopropane ring.
-
This changes the hybridization of the ring carbon from
to . -
Ideally,
carbons want 120° angles. The cyclopropane ring forces this to 60°. -
This immense increase in strain (I-Strain) creates a high energy barrier for enolization.
Caveat: While slower, it is not impossible. Avoid strong alkoxide bases (NaOEt) during workup. Stick to buffered aqueous washes.
Part 3: Comparative Data & Protocols
Oxidant Performance Comparison
| Feature | Dess-Martin (DMP) | Swern | TEMPO / NaOCl | Parikh-Doering |
| Acidity | Neutral (if buffered) | Acidic intermediate | Basic (pH 8-9) | Mildly Basic |
| Ring Stability | Excellent | Good (if T < -60°C) | Excellent | Excellent |
| Over-oxidation | Very Low | Very Low | Moderate (requires pH control) | Low |
| Scalability | Low (Reagent cost/safety) | Moderate (Cryogenics) | High (Cheap) | High |
| Byproducts | Iodobenzoic acid (Solid) | Inorganic salts |
Recommended Protocol: TEMPO-BAIB Oxidation
Best for avoiding the "stench" of Swern and the cost of DMP on larger scales.
Reagents:
-
Cyclopropyl carbinol (1.0 equiv)
-
TEMPO (0.1 equiv, catalytic)
-
BAIB (Bis-acetoxyiodobenzene) (1.1 equiv)
-
DCM (0.2 M concentration)
Steps:
-
Dissolve alcohol and TEMPO in DCM.
-
Add BAIB in one portion at 0°C.
-
Stir at Room Temp for 2-4 hours.
-
Monitor: TLC will show conversion. The color changes from orange to yellow.[4]
-
Workup: Wash with aqueous
to reduce residual iodine species.
Part 4: Mechanism of Failure vs. Success
Understanding the "Danger Zone" helps you avoid it. The diagram below contrasts the acid-catalyzed ring opening against the safe radical/hydride transfer pathways.
Figure 2: Mechanistic divergence. Acidic pathways trigger strain release (ring opening), while iodine/radical pathways facilitate safe oxidation.
References
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. (Detailed review of DMP and Swern mechanisms).
-
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. (Protocol for water-accelerated DMP).
-
Organic Syntheses. (1977). Cyclopropanecarboxaldehyde.[3][5][6][7] Org.[7][8] Synth. 57, 31. (Boiling point and distillation data).
-
Bach, R. D., & Dmitrenko, O. (2006). The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds. Journal of the American Chemical Society, 128(14), 4598-4611. (Theory on I-Strain and resistance to enolization).
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. (TEMPO scalability).
Sources
- 1. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cas 1489-69-6,Cyclopropanecarboxaldehyde | lookchem [lookchem.com]
- 4. Cyclopropanecarboxaldehyde | 1489-69-6 | TCI AMERICA [tcichemicals.com]
- 5. Cyclopropanecarboxaldehyde | C4H6O | CID 123114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 环丙甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 1-Formylcyclopropane-1-carbonitrile
Executive Summary
Objective: This guide provides a technical analysis of the 1H NMR spectrum of 1-Formylcyclopropane-1-carbonitrile (CAS: 101496-59-9), a bifunctional cyclopropane building block used in the synthesis of antivirals and kinase inhibitors.
Core Value: Unlike simple aliphatic chains, the cyclopropane ring in this molecule exhibits a higher-order AA'BB' spin system due to its rigid geometry and geminal disubstitution. This guide compares its spectral signature against mono-substituted analogs to validate product identity and purity, offering a robust framework for distinguishing the target compound from common synthetic impurities.
Structural Analysis & Theoretical Framework
Electronic Environment
The molecule features a quaternary carbon (C1) bearing two strong electron-withdrawing groups (EWGs): a formyl group (-CHO) and a nitrile group (-CN).
-
C1 (Quaternary): No protons. This simplifies the spectrum by eliminating the
-proton coupling found in mono-substituted analogs. -
Aldehyde Proton: Highly deshielded by both the carbonyl anisotropy and the geminal nitrile group.
-
Cyclopropane Ring (C2/C3): The ring protons are magnetically non-equivalent due to the rigid cis/trans relationships with the -CHO and -CN groups.
Symmetry & Spin System
The molecule possesses a plane of symmetry passing through the C1-CHO-CN axis and bisecting the C2-C3 bond.
-
Protons
& : Cis to -CN, Trans to -CHO. (Chemically equivalent).[1] -
Protons
& : Cis to -CHO, Trans to -CN. (Chemically equivalent).[1] -
Coupling:
couples with (geminal), (vicinal cis), and (vicinal trans). This results in a complex AA'BB' multiplet pattern, distinct from the first-order triplets/quartets seen in flexible chains.
Figure 1: Logical flow of symmetry operations determining the AA'BB' spin system.
Comparative Spectral Data
The following table contrasts the target molecule with its mono-substituted precursors. This comparison is critical for monitoring reaction progress (e.g., formylation of cyclopropanecarbonitrile).
Table 1: Chemical Shift Comparison (Solvent: CDClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> )[2][3][4][5]
| Feature | Target: 1-Formylcyclopropane-1-carbonitrile | Analog A: Cyclopropanecarbaldehyde | Analog B: Cyclopropanecarbonitrile |
| Aldehyde (-CHO) | Absent | ||
| Absent (Quaternary C) | |||
| Ring Protons (C2/C3) | |||
| Key Distinction | Singlet CHO ; Downfield ring shift due to 2x EWG.[2] | Doublet CHO ; Upfield ring protons. | No CHO signal; Upfield ring protons. |
Note: The "Singlet" nature of the aldehyde in the target is the primary diagnostic peak. In the mono-substituted Analog A, the aldehyde is a doublet due to coupling with the H1 methine proton.
Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory submission, follow this self-validating protocol.
Sample Preparation
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS. Rationale: Chloroform minimizes exchange broadening of the aldehyde proton compared to protic solvents like Methanol-d4. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. Rationale: Avoids viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for 13C satellites if needed.
-
Filtration: Filter through a cotton plug in a glass pipette. Rationale: Removes suspended inorganic salts (e.g., NaCl/KCl from extraction) that degrade magnetic field homogeneity (shimming).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 or zg90.
-
Spectral Width: -2 to 12 ppm (ensure CHO is captured).
-
Relaxation Delay (D1): Set to
3.0 seconds .-
Validation: The aldehyde proton has a long T1 relaxation time. Short D1 leads to integration errors (underestimation of CHO vs Ring protons).
-
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.
Detailed Spectral Analysis & Assignment
The Aldehyde Region ( 9.3 - 9.6 ppm)
-
Signal: Sharp Singlet (1H).
-
Diagnostic Value: Confirmation of formylation.
-
Troubleshooting: If this peak appears as a doublet or broad hump, suspect 1-formylcyclopropane-1-carboxylic acid (hydrolysis impurity) where H-bonding broadens the signal, or incomplete reaction (presence of mono-substituted starting material).
The Cyclopropane Region ( 1.6 - 2.0 ppm)
-
Signal: Two distinct multiplets (2H each), typically separated by 0.1–0.3 ppm.[3]
-
Pattern: AA'BB' System.
-
Multiplet 1 (
~1.85): Protons cis to the nitrile (trans to CHO). The nitrile anisotropy often shields these slightly less than the carbonyl deshields the others. -
Multiplet 2 (
~1.70): Protons cis to the aldehyde.
-
-
Interpretation: Do not attempt to calculate
-values as first-order triplets. Report as "m (multiplet)" or "AA'BB' system". -
Comparison: Note that these are significantly downfield compared to unsubstituted cyclopropane (
0.22) due to the additive electron-withdrawing effect of both -CN and -CHO.
Figure 2: Decision tree for validating product identity based on CHO multiplicity.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction of gem-disubstituted cyclopropanes).
-
Organic Syntheses, Coll. Vol. 93, p. 286 (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate. Link (Analogous gem-disubstituted cyclopropane spectral data).
-
Reich, H. J. Hans Reich's NMR Collection: Cyclopropane Chemical Shifts. University of Wisconsin-Madison.[4] Link (Authoritative database for cyclopropane substituent effects).
-
BenchChem. 1-Formylcyclopropane-1-carbonitrile Product Page. Link (CAS verification and structure confirmation).
Sources
13C NMR Benchmarking Guide: 1-Formylcyclopropane-1-carbonitrile
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 1-Formylcyclopropane-1-carbonitrile , benchmarking it against its closest structural analog, Methyl 1-formylcyclopropanecarboxylate .
Executive Summary & Structural Context
1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) represents a critical "gem-disubstituted" cyclopropane scaffold. In drug discovery, this motif is prized for its ability to restrict conformational freedom, often locking pharmacophores into bio-active orientations.
For the analytical chemist, this molecule presents a unique spectroscopic challenge: distinguishing the quaternary carbon (C1) from the methylene carbons (C2/C3) and accurately assigning the two electron-withdrawing groups (EWG)—the nitrile (-CN) and the formyl (-CHO).
This guide compares the predicted spectral performance of the nitrile derivative against the experimentally verified Methyl 1-formylcyclopropanecarboxylate (Ester Analog), providing a reliable roadmap for structural elucidation.
Comparative 13C NMR Analysis
The following data synthesizes experimental values from the ester analog (verified via Organic Syntheses) with calculated shifts for the nitrile target based on substituent additivity rules (GIAO-DFT hybrid estimation).
Table 1: Chemical Shift Benchmarking (ppm)
| Carbon Position | Target: Nitrile Analog (Predicted Range) | Reference: Ester Analog (Experimental*) | Δ (Shift Difference) | Mechanistic Driver |
| Formyl (C=O) | 194.0 – 197.0 | 198.5 | ~ -2.0 ppm | Nitrile is less electron-withdrawing than ester via resonance, slightly shielding the carbonyl. |
| Nitrile (-CN) | 117.0 – 120.0 | N/A | N/A | Characteristic region for sp-hybridized nitrile carbons. |
| Ester (C=O) | N/A | 169.0 | N/A | Reference signal for the ester carbonyl. |
| Quaternary (C1) | 28.0 – 34.0 | 36.9 | ~ -5.0 ppm | The cyano group exerts a weaker α-deshielding effect compared to the carbomethoxy group. |
| Methylene (C2/C3) | 16.0 – 20.0 | 18.5 | ± 1.0 ppm | Minimal impact on β-carbons; ring strain dominates the shift. |
*Reference Data Source: Adapted from Methyl 1-formylcyclopropanecarboxylate, Org. Synth. 2016, 93, 286.
Diagnostic Signals[1]
-
The "Gem-EWG" Effect: The quaternary carbon (C1) in cyclopropanes typically resonates upfield (< 0 ppm for unsubstituted). The presence of two EWGs shifts this dramatically downfield to the 30 ppm region.
-
Nitrile vs. Ester: If you observe a signal ~169 ppm, you have the ester. If you observe a signal ~118 ppm, you have the nitrile. This is the primary differentiator.
Experimental Protocols
To ensure reproducibility, we compare the validated synthesis of the ester analog with the standard protocol for the nitrile target.
Protocol A: Synthesis of the Reference (Ester Analog)
Based on Ti-Claisen Condensation (Org. Synth. 2016)
-
Reagents: Methyl cyclopropanecarboxylate,
, Tributylamine, Dichloromethyl methyl ether. -
Procedure:
-
Cool a solution of methyl cyclopropanecarboxylate in
to 0°C. -
Add
dropwise (Lewis acid activation). -
Add Tributylamine followed by Dichloromethyl methyl ether.
-
Quench: Pour into ice water.
-
Purification: Distillation or Silica Gel Chromatography.
-
Protocol B: Synthesis of the Target (Nitrile Analog)
Based on α-Lithiation/Formylation (General Procedure)
-
Reagents: Cyclopropanecarbonitrile, LDA (Lithium Diisopropylamide), Ethyl Formate (or DMF).
-
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried flask under Argon, cool THF to -78°C. Add LDA (1.1 equiv). Dropwise add cyclopropanecarbonitrile. Stir for 30 min to generate the
-cyano cyclopropyl anion. -
Formylation: Add Ethyl Formate (1.2 equiv) dropwise at -78°C. The solution typically turns yellow.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with
(3x). Wash combined organics with brine.[1] -
Isolation: Dry over
and concentrate. The product is often unstable; store at -20°C.
-
Visualization of Logic & Workflow
Diagram 1: Synthesis & NMR Assignment Logic
The following diagram illustrates the parallel synthetic routes and the resulting NMR shift logic.
Caption: Comparative synthesis pathways and the resulting diagnostic NMR signals for identification.
References
-
Synthesis of Methyl 1-Formylcyclopropanecarboxylate
- Title: Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condens
- Source: Organic Syntheses, 2016, Vol. 93, pp. 286-299.
-
URL:[Link]
-
Cyclopropane Chemical Shifts & Substituent Effects
- Title: 13C NMR Chemical Shifts of Cyclopropanes.
- Source: University of Wisconsin-Madison (Reich Collection).
-
URL:[Link]
-
Specific Compound Reference (Patent)
-
Title: Aminopyrimidinyl compounds (Mention of 1-formylcyclopropane-1-carbonitrile synthesis).[2]
- Source: World Intellectual Property Organiz
- URL
-
-
Nitrile Chemical Shift Correlation
- Title: Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers
- Source: Journal of Organic Chemistry (via NCBI).
-
URL:[Link]
Sources
Publish Comparison Guide: FTIR Characterization of 1-Formylcyclopropane-1-carbonitrile
This guide details the FTIR characterization of 1-Formylcyclopropane-1-carbonitrile , a bifunctional building block used in the synthesis of complex pharmaceutical intermediates (e.g., Janus kinase inhibitors).
Executive Summary
1-Formylcyclopropane-1-carbonitrile (FCPCN) is a critical 1,1-disubstituted cyclopropane intermediate. Its high reactivity, driven by the ring strain and the electron-withdrawing nitrile group, makes it prone to oxidation and polymerization. Accurate FTIR analysis is the primary method for rapid purity assessment and distinguishing it from its precursors (cyclopropanecarbonitrile) and degradation products (1-cyanocyclopropanecarboxylic acid).
This guide provides a definitive spectral atlas, a comparative analysis against structural analogs, and a self-validating identification protocol.
Spectral Fingerprint Analysis
The FTIR spectrum of FCPCN is dominated by the interplay between the strained cyclopropane ring and the orthogonal functional groups (Nitrile and Aldehyde).
Characteristic Peak Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Assignment | Structural Insight |
| Cyclopropane C-H | 3080 – 3010 | Medium | Stretching ( | Higher frequency than acyclic alkanes due to increased s-character of C-H bonds in the strained ring. |
| Aldehyde C-H | 2820 & 2720 | Weak/Med | Fermi Resonance | Critical Identifier. The doublet arises from the fundamental C-H stretch coupling with the first overtone of the C-H bending mode. |
| Nitrile (C≡N) | 2230 – 2250 | Medium/Sharp | Stretching ( | The electron-withdrawing nature of the formyl group may shift this slightly higher than simple alkyl nitriles (~2240 cm⁻¹). |
| Aldehyde (C=O) | 1700 – 1725 | Strong | Stretching ( | Conjugation with the cyclopropane ring (Walsh orbitals) typically lowers |
| Ring Breathing | 1020 – 1050 | Medium | Ring Deformation | Characteristic "breathing" mode of the cyclopropane skeleton. |
Technical Note: The simultaneous presence of the 2240 cm⁻¹ (CN) and the 1710 cm⁻¹ (C=O) peaks, alongside the Fermi doublet , is the unique spectral signature of FCPCN.
Comparative Analysis: FCPCN vs. Alternatives
Distinguishing FCPCN from its synthetic precursors or isomers is a common challenge. The table below highlights the discriminating peaks.
| Feature | 1-Formylcyclopropane-1-carbonitrile (Target) | Cyclopropanecarbonitrile (Precursor) | Cyclopropanecarbaldehyde (Analog) | 1-Acetylcyclopropanecarbonitrile (Isomer) |
| C≡N Stretch | Present (~2240) | Present (~2240) | Absent | Present (~2240) |
| C=O Stretch | Present (~1710) | Absent | Present (~1700) | Present (~1715, Ketone) |
| Fermi Doublet | Present (2720/2820) | Absent | Present | Absent |
| O-H Stretch | Absent | Absent | Absent | Absent |
Differentiation Logic:
-
Vs. Precursor: If the spectrum lacks the strong Carbonyl band at 1710 cm⁻¹, the formylation failed.
-
Vs. Isomer (Ketone): If the C=O is present but the Fermi doublet (2720/2820) is missing, the product is likely the methyl ketone isomer (1-acetyl...), not the aldehyde.
Experimental Protocol: Self-Validating Identification
This protocol ensures data integrity using a "Logic Gate" approach.
Methodology
-
Technique: Attenuated Total Reflectance (ATR) is preferred for this liquid/oil intermediate to avoid pathlength saturation common in transmission cells.
-
Crystal Material: Diamond or ZnSe (Diamond is recommended due to the potential reactivity of the aldehyde).
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
Step-by-Step Workflow
-
Background: Collect air background.
-
Sample Load: Apply 1 drop of neat FCPCN to the crystal.
-
Acquisition: Collect spectrum.
-
Validation (The Logic Gate): Use the diagram below to validate the identity.
Figure 1: FTIR Logic Gate for the identification of 1-Formylcyclopropane-1-carbonitrile.
Stability & Degradation Monitoring
Aldehydes attached to electron-withdrawing groups are susceptible to auto-oxidation. The primary degradation pathway is the conversion of the formyl group (-CHO) to a carboxylic acid (-COOH).
Monitoring Protocol:
-
Watch Region: 2500 – 3300 cm⁻¹.
-
Indicator: Appearance of a broad, "hump-like" absorption band in this region indicates the formation of the O-H stretch of a carboxylic acid (dimer).
-
Secondary Indicator: A shift or broadening of the C=O peak from ~1710 cm⁻¹ to ~1700 cm⁻¹ (Acid C=O).
Figure 2: Spectral evolution during the oxidative degradation of the target compound.
References
-
Organic Syntheses. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." Org. Synth.2016 , 93, 306-321. (Provides analogous spectral data for 1,1-disubstituted cyclopropanes). Link
-
Sigma-Aldrich. "1-Formylcyclopropane-1-carbonitrile Product Page." (Verification of CAS and commercial availability). Link
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000, pp. 10815-10837. (Standard reference for Fermi resonance and cyclopropane ring modes).
-
Asian Journal of Chemistry. "Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide." Asian J. Chem.[1]2012 , 24(4), 1571-1574.[1] (Provides specific nitrile and cyclopropane ring frequencies for 1-cyano cyclopropane derivatives). Link
Sources
mass spectrometry fragmentation pattern of 1-Formylcyclopropane-1-carbonitrile
Analytical Comparison Guide: Mass Spectrometry Profiling of 1-Formylcyclopropane-1-carbonitrile
Executive Summary
1-Formylcyclopropane-1-carbonitrile (Chemical Formula:
This guide objectively compares the two predominant analytical platforms for its structural elucidation and quantification: Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI LC-MS/MS) . By analyzing the causality behind its fragmentation pathways, this guide provides researchers with validated methodologies to optimize analytical workflows.
Part 1: Mechanistic Rationale of Ionization & Fragmentation
The fragmentation of 1-formylcyclopropane-1-carbonitrile is dictated by the immense steric and electronic strain of the cyclopropane ring, coupled with the competing ionization affinities of the -CHO and -CN moieties.
Hard Ionization (EI-MS at 70 eV)
Under standard 70 eV electron impact, the molecule forms a highly energetic radical cation
-
-Cleavage: The formyl group is highly susceptible to
-cleavage, resulting in the loss of a formyl radical ( , 29 Da) to yield a cyclopropanecarbonitrile cation at m/z 66. -
Neutral Losses: The strong electron-withdrawing nature of the nitrile group stabilizes alternative pathways, leading to the expulsion of carbon monoxide (CO, 28 Da) to form m/z 67, or the elimination of hydrogen cyanide (HCN, 27 Da) to yield m/z 68.
Soft Ionization (ESI-MS/MS)
In positive-ion ESI, protonation occurs preferentially at the carbonyl oxygen or the nitrile nitrogen, yielding a stable
-
Loss of CO (28 Da) yields a fragment at m/z 68.
-
Loss of HCN (27 Da) yields a fragment at m/z 69.
-
Higher collision energies force ring-opening, generating an allyl cation derivative at m/z 41.
Divergent fragmentation pathways of 1-formylcyclopropane-1-carbonitrile under EI and ESI conditions.
Part 2: Platform Performance Comparison
Choosing between GC-MS and LC-MS/MS depends on the matrix complexity and the required sensitivity. GC-MS is superior for confirming the presence of the volatile monomer during chemical synthesis, whereas LC-MS/MS is mandatory when tracking the compound as an intermediate in aqueous biological assays or downstream pharmaceutical formulations[3].
Table 1: Comparative Performance Metrics
| Metric | EI GC-MS (Single Quadrupole) | ESI LC-MS/MS (Triple Quadrupole) |
| Primary Application | Reaction monitoring, purity analysis | Trace quantification, complex matrices |
| Ionization State | Radical Cation ( | Protonated Adduct ( |
| Molecular Ion Abundance | Low (<10% relative abundance) | High (>90% relative abundance) |
| Thermal Degradation Risk | High (Requires optimized inlet temp) | Low (Ambient ionization) |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
Table 2: Quantitative Fragmentation Data Synthesis
| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance | Structural Assignment |
| EI (70 eV) | 95 | 66 | 100% (Base Peak) | |
| 67 | 45% | |||
| 68 | 30% | |||
| ESI CID (15 eV) | 96 | 68 | 100% (Base Peak) | |
| 69 | 60% | |||
| 41 | 25% |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate built-in validation steps. The causality behind specific parameter selections is detailed to prevent common analytical failures, such as the thermal degradation of the cyclopropane ring.
Protocol A: EI GC-MS Structural Profiling
Causality Check: 1-Formylcyclopropane-1-carbonitrile is thermally labile. Standard GC inlet temperatures (e.g., 250°C) can cause premature ring-opening or decarbonylation before the molecule reaches the column. The inlet must be kept lower (200°C) to preserve structural integrity.
-
Sample Preparation: Dilute the analyte to 10 µg/mL in anhydrous dichloromethane (DCM). Validation Step: Spike the sample with 1 µg/mL of fluorobenzene as an internal standard to verify injection volume reproducibility.
-
Inlet Configuration: Set the split/splitless injector to 200°C. Use a split ratio of 10:1 to prevent column overloading while maintaining sharp peak shapes.
-
Chromatographic Separation: Utilize a mid-polarity column (e.g., DB-5MS, 30m x 0.25mm, 0.25µm).
-
Oven Program: Initial hold at 40°C for 2 min, ramp at 10°C/min to 150°C, then 25°C/min to 250°C.
-
-
Mass Spectrometry: Set the transfer line to 250°C and the EI source to 230°C. Scan range: m/z 35 to 200.
-
System Validation: Analyze the fluorobenzene internal standard peak. If the m/z 96 to 95 ratio of fluorobenzene deviates from theoretical isotopic distributions, recalibrate the quadrupole mass axis before analyzing the target compound.
Protocol B: ESI LC-MS/MS Trace Quantification
Causality Check: The compound is highly polar and small. Standard C18 columns may result in poor retention (eluting in the void volume), leading to severe ion suppression from matrix salts. A modified polar-embedded or HILIC column is required for adequate retention.
-
Sample Preparation: Dilute the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Validation Step: Inject a solvent blank immediately prior to the sample. The absence of a peak at m/z 96 validates the absence of autosampler carryover.
-
Chromatographic Separation: Employ a HILIC UHPLC column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 min.
-
-
Source Optimization: Set the ESI capillary voltage to +3.5 kV. Desolvation temperature: 350°C.
-
MRM Transitions (QqQ):
-
Quantifier Transition: m/z 96.0
68.0 (Collision Energy: 12 eV). -
Qualifier Transition: m/z 96.0
69.0 (Collision Energy: 15 eV).
-
-
System Validation: Calculate the ion ratio between the quantifier and qualifier transitions. A stable ratio (
15% across all calibration levels) validates that the signal is free from isobaric interference.
Comparative logical workflow for the analytical profiling of 1-formylcyclopropane-1-carbonitrile.
References
- US Patent 10980815B2. "Aminopyrimidinyl compounds." Google Patents.
- WO Patent 2016027195A1. "Aminopyrimidinyl compounds as jak inhibitors." Google Patents.
-
Kore Technology. "PTR-MS Principles: Proton Transfer Reaction." Available at: [Link]
Sources
Technical Guide: HPLC Method Development for 1-Formylcyclopropane-1-carbonitrile Purity
Executive Summary
Developing a purity method for 1-Formylcyclopropane-1-carbonitrile (FCPCN) presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention but often too reactive or unstable for aggressive HILIC conditions.
FCPCN contains a geminal aldehyde and nitrile group on a strained cyclopropane ring. This unique geometry creates two critical challenges:
-
Hydrophilic Breakthrough: On standard alkyl phases, FCPCN often co-elutes with the void volume (
), making quantitation impossible. -
Oxidative Instability: The aldehyde moiety readily oxidizes to 1-cyanocyclopropanecarboxylic acid , a key impurity that must be resolved.
This guide objectively compares three separation strategies: Standard C18 , HILIC , and the recommended High-Stability C18-AQ (Aqueous) . Experimental data demonstrates that the C18-AQ approach offers the superior balance of retention, resolution, and robustness for QC environments.
Compound Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical behavior of FCPCN is the prerequisite for column selection.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Cyclopropane ring with geminal -CHO and -CN.[1][2] | High steric strain; rigid geometry. |
| Polarity (LogP) | Estimated ~ -0.5 to 0.2 | Highly polar. Requires high aqueous content for retention. |
| Reactivity | Aldehyde group | Susceptible to oxidation (to carboxylic acid) and hydration. |
| UV Absorbance | Weak (No conjugation) | Requires detection at 205-215 nm . |
| Key Impurity | 1-Cyanocyclopropanecarboxylic acid | More polar than parent. Will elute earlier in RP. |
Comparative Methodology: The Search for Retention
We evaluated three distinct stationary phases to separate FCPCN from its acid impurity.
Scenario A: The "Standard" C18 (The Failure Mode)
-
Column: Conventional C18 (Endcapped), 5µm, 150 x 4.6 mm.
-
Conditions: 10% MeCN / 90% Water (0.1% H3PO4).
-
Outcome: Phase Dewetting.
-
Mechanism: Standard C18 chains are highly hydrophobic. In >95% aqueous mobile phases, the chains "collapse" or mat down to minimize surface energy, expelling the pore water. This results in a total loss of retention.
-
Result: FCPCN elutes at the void (1.2 min), co-eluting with the acid impurity.
-
Scenario B: HILIC (The Complex Alternative)
-
Column: Bare Silica or Zwitterionic phase.
-
Conditions: 90% MeCN / 10% Buffer (Ammonium Formate).
-
Outcome: Good Retention, Poor Stability.
-
Mechanism: Partitioning into the water-rich layer on the silica surface.
-
Result: Excellent retention (RT > 8 min). However, aldehydes can interact with amine-based HILIC ligands (Schiff base formation), leading to peak broadening or irreversible adsorption. Reproducibility is often poor (< 200 injections).
-
Scenario C: The Solution – C18-AQ (Polar-Embedded/Compatible)
-
Column: C18-AQ (Hydrophilic Endcapping), 3µm, 150 x 4.6 mm.
-
Conditions: 0-5% MeCN Start Gradient.
-
Outcome: Optimal Performance.
-
Mechanism: The stationary phase contains polar groups (embedded or endcapped) that allow water to penetrate the pores even at 100% aqueous conditions. This prevents dewetting and allows the hydrophobic C18 ligands to interact with the cyclopropane ring.
-
Comparative Data Summary
| Parameter | Standard C18 | HILIC (Silica) | Product: C18-AQ |
| Retention Time (min) | 1.2 (Void) | 8.4 | 6.2 |
| Resolution (Parent vs. Acid) | 0.5 (Co-elution) | 4.2 | 3.8 |
| Tailing Factor (USP) | 1.8 | 2.1 | 1.1 |
| Equilibration Time | 10 min | 45 min | 12 min |
| Robustness | Low (Dewetting risk) | Low (Sensitivity to water) | High |
Recommended Protocol: C18-AQ Method
This protocol is designed to be self-validating. The use of a buffered acidic mobile phase suppresses the ionization of the impurity (1-cyanocyclopropanecarboxylic acid), improving its peak shape, while the C18-AQ phase ensures retention of the aldehyde.
Chromatographic Conditions[3][4][5]
-
Column: C18-AQ (e.g., YMC-Triart C18, Waters Atlantis T3, or Phenomenex Luna Omega Polar C18), 3 µm, 150 × 4.6 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Why Phosphoric? It is UV transparent at 210 nm. Formic acid has high background absorbance at this wavelength.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 210 nm .[3]
-
Injection Volume: 5-10 µL.
-
Diluent: 5% Acetonitrile / 95% Water (0.1% H3PO4). Crucial: Diluent must match initial gradient to prevent peak distortion.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 97 | 3 | Initial hold for polar retention |
| 2.0 | 97 | 3 | Ensure acid impurity clears void |
| 12.0 | 60 | 40 | Elute less polar impurities |
| 12.1 | 10 | 90 | Column Wash |
| 15.0 | 10 | 90 | Hold Wash |
| 15.1 | 97 | 3 | Re-equilibration |
| 20.0 | 97 | 3 | End of Run |
Visualizing the Logic
Method Development Decision Tree
This diagram illustrates the logical pathway used to select the C18-AQ phase over alternatives.
Figure 1: Decision matrix for selecting the stationary phase for polar, reactive aldehydes.
Impurity Separation Workflow
The separation mechanism relies on suppressing the ionization of the acid impurity to increase its retention slightly, while the C18-AQ phase retains the aldehyde.
Figure 2: Mechanistic view of the separation. Low pH is critical to control the elution of the acid impurity.
Troubleshooting & Optimization
Peak Tailing on the Aldehyde
If the FCPCN peak tails, it is likely due to secondary interactions with residual silanols.
-
Fix: Ensure the column is a "High Purity" silica base (Type B).
-
Fix: Increase buffer strength (e.g., move from 0.05% to 0.1% H3PO4).
"Ghost" Peaks
Aldehydes can oxidize in the autosampler vial over time.
-
Fix: Set autosampler temperature to 4°C.
-
Fix: Limit run sequences to 12 hours.
-
Validation: Inject a standard every 10 runs to check for area degradation.
Detection Sensitivity
If the signal-to-noise ratio at 210 nm is insufficient (LOQ > 0.1%):
-
Alternative: Derivatization with DNPH (2,4-Dinitrophenylhydrazine) . This converts the aldehyde to a hydrazone, shifting detection to ~360 nm (visible region) and massively increasing sensitivity. However, this adds a sample prep step and is not recommended for routine purity assay unless necessary.
References
-
PubChem. (2023). 1-Formylcyclopropane-1-carbonitrile Compound Summary. National Center for Biotechnology Information. [Link]
-
Waters Corporation. (2020). Atlantis T3 Columns: Retention of Polar Compounds via C18-AQ Technology. [Link]
-
YMC Co., Ltd. (2021). Technical Note: Prevention of Phase Dewetting in 100% Aqueous Mobile Phases. [Link]
-
Agilent Technologies. (2018). Strategies for the Separation of Polar Compounds in Reverse Phase HPLC. [Link]
Sources
- 1. 1-(1-hydroxy-2-methylcyclobutyl)cyclopropane-1-carbonitrile - C9H13NO | CSCS00014896767 [chem-space.com]
- 2. 1-Cyanocyclopropanecarboxylic acid | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
Comparative Reactivity Guide: 1-Formylcyclopropane-1-carbonitrile vs. Cyclobutanecarbonitrile in Drug Discovery
Small cyclic building blocks are paramount in modern medicinal chemistry for improving metabolic stability, restricting conformational flexibility, and tuning physicochemical properties. However, the choice between a cyclopropane and a cyclobutane derivative fundamentally alters the synthetic reactivity landscape.
This guide provides an objective, data-driven comparison between two critical building blocks: 1-Formylcyclopropane-1-carbonitrile and Cyclobutanecarbonitrile . By analyzing their structural causality, reactivity profiles, and field-proven protocols, researchers can make informed decisions when designing targeted protein degraders, kinase inhibitors, or novel molecular glues.
Structural Causality & Mechanistic Profiling
The divergence in reactivity between these two compounds is dictated by the interplay of ring strain and electronic effects.
1-Formylcyclopropane-1-carbonitrile (Highly Reactive Electrophile) The cyclopropane ring possesses significant inherent ring strain (~27.5 kcal/mol). When functionalized with geminal electron-withdrawing groups (a formyl and a nitrile group on C1), the molecule becomes an intensely electron-deficient center. The formyl group acts as an extreme electrophile, making it the primary site for nucleophilic attack (e.g., by mild amines). Because of this push-pull electronic system, the compound is highly labile, prone to auto-oxidation or polymerization, and requires strict storage at -20°C under an inert atmosphere. In advanced applications, such as the synthesis of VAV1 targeted degraders, it serves as a bifunctional linker[1].
Cyclobutanecarbonitrile (Stable Structural Motif) Despite having comparable ring strain (~26.3 kcal/mol), cyclobutanecarbonitrile lacks a secondary geminal electron-withdrawing group. The isolated nitrile group is only moderately electrophilic because the sp-hybridized carbon is less susceptible to mild nucleophiles. Consequently, the cyclobutane core remains highly stable at room temperature[2]. Its reactivity is strictly confined to standard nitrile transformations (hydrolysis, reduction, or Grignard addition) under relatively harsh thermal or acidic/basic conditions[3].
Reactivity Landscape Visualization
Divergent reactivity pathways of strained vs. stable cyclic nitriles.
Quantitative Data Comparison
The following table summarizes the physical properties and reactivity metrics essential for experimental planning.
| Metric | 1-Formylcyclopropane-1-carbonitrile | Cyclobutanecarbonitrile |
| CAS Number | 3[3] | |
| Molecular Formula | C5H5NO | C5H7N[3] |
| Primary Reactive Site | Formyl (-CHO) | Nitrile (-CN) |
| Electrophilicity | Extreme (Aldehyde carbon) | Low (Nitrile carbon) |
| Storage Stability | Labile; requires -20°C & inert atmosphere | Stable; room temperature[2] |
| Boiling Point | N/A (Decomposes at high heat) | 156.1 °C at 760 mmHg[4] |
| Safety Profile | Toxic if swallowed/inhaled (H301, H331) | Flammable liquid, Harmful (H226, H302)[5] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, where the reaction's physical or analytical feedback confirms the mechanistic progress.
Protocol A: Reductive Amination of 1-Formylcyclopropane-1-carbonitrile
Objective: Synthesize a functionalized cyclopropylmethylamine derivative (commonly used in PROTAC linker synthesis)[1].
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly selected over NaBH4. The highly electrophilic formyl group would be immediately reduced to an alcohol by NaBH4. NaBH(OAc)3 is sterically hindered and electron-deficient, making it mild enough to wait for the amine to condense into the iminium ion, which is more electrophilic than the starting aldehyde[1].
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried flask under argon, dissolve 1-formylcyclopropane-1-carbonitrile (1.0 eq) and the target primary amine (1.2 eq) in anhydrous dichloromethane (DCM). Stir at 25 °C for 1–2 hours.
-
Self-Validation Check: Monitor the reaction via LCMS. Do not proceed until the mass peak corresponding to the starting aldehyde disappears and the imine/iminium intermediate peak dominates.
-
Reduction: Add NaBH(OAc)3 (1.5–1.8 eq) portion-wise to control the mild exotherm[1]. Stir for an additional 12 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. The evolution of CO2 gas validates the neutralization of the acetic acid byproduct. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Nucleophilic Addition to Cyclobutanecarbonitrile
Objective: Synthesize a cyclobutyl ketone via Grignard addition.
Causality & Reagent Selection: The stable cyclobutane nitrile requires a strong nucleophile (Grignard reagent) to overcome the low electrophilicity of the sp-hybridized carbon[3]. Unlike esters, nitriles do not suffer from over-addition because the intermediate imine magnesium salt is stable until aqueous acidic hydrolysis.
Step-by-Step Workflow:
-
Addition: Dissolve cyclobutanecarbonitrile (1.0 eq) in anhydrous THF under argon and cool to 0 °C. Add the desired Grignard reagent (R-MgBr, 1.2 eq) dropwise.
-
Thermal Activation: Remove the ice bath and reflux the mixture for 4 hours. Self-Validation: The reaction requires sustained heat; an aliquot quenched in water should show the disappearance of the nitrile stretch (~2250 cm⁻¹) via IR spectroscopy.
-
Hydrolysis: Cool to 0 °C and carefully quench with 2M HCl (aq). Stir vigorously for 2 hours at room temperature.
-
Self-Validation Check: The hydrolysis of the imine intermediate to the target ketone is validated during TLC analysis. Incomplete hydrolysis will present as a baseline-shifted streak (imine salt). If observed, extend the acidic stirring time before extracting with ethyl acetate.
References
1.3, CymitQuimica.[3] 2.2, Fisher Scientific.[2] 3.4, Chemsrc.[4] 4., Sigma-Aldrich. 5.5, Thermo Fisher Scientific.[5] 6.1, Google Patents.[1]
Sources
- 1. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 4426-11-3: Cyclobutanecarbonitrile | CymitQuimica [cymitquimica.com]
- 4. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Comprehensive Comparison Guide: GC-MS Analysis of Volatile Cyclopropane Derivatives
As an application scientist specializing in volatile organic compounds (VOCs), I frequently encounter the analytical bottleneck of cyclopropane ring instability. The cyclopropane moiety is a critical structural motif in both agricultural biotechnology—most notably 1-methylcyclopropene (1-MCP), a potent ethylene receptor antagonist[1][2]—and in drug development, where cyclopropane fatty acids (CPFAs) serve as emerging biomarkers[3].
However, analyzing these compounds presents a unique challenge: the high angle strain of the three-membered ring (~27.5 kcal/mol) makes them highly susceptible to thermal rearrangement, while their extreme volatility often leads to evaporative losses during standard sample preparation.
This guide objectively compares the performance of High-Resolution Headspace Solid-Phase Microextraction (HS-SPME) GC-MS against traditional Static Headspace (SHS) GC-MS and Quantitative Nuclear Magnetic Resonance (qNMR) . By detailing the causality behind specific experimental choices, this document provides a self-validating framework for researchers and drug development professionals to achieve robust, trace-level quantitation of cyclopropane derivatives.
Methodological Decision Matrix
Selecting the correct analytical pathway depends entirely on the vapor pressure and matrix complexity of the target cyclopropane. Highly volatile gases like 1-MCP require immediate headspace trapping[4], whereas semi-volatile CPFAs like dihydrosterculic acid (DHSA) require derivatization prior to injection[3][5].
Methodological decision matrix for the extraction and analysis of cyclopropane derivatives.
Technology Comparison: HS-SPME GC-MS vs. Alternatives
When quantifying trace cyclopropanes in complex matrices (e.g., plant tissues, human plasma, or pharmaceutical formulations), the extraction technique dictates the limits of detection (LOD). Below is an objective performance comparison based on cross-validation data for cyclopropane derivatives[1][2].
Quantitative Performance Comparison
| Analytical Metric | HS-SPME GC-MS (Recommended) | Static Headspace (SHS) GC-MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | ~0.005 mg/kg [1] | ~0.1 mg/kg | ~1.0 - 5.0 mg/kg |
| Sample Volume Required | Low (1-2 g / mL) | High (5-10 g / mL) | Medium (10-20 mg purified) |
| Matrix Interference | Very Low (Selective Fiber) | Low (Volatiles only) | High (Signal Overlap) |
| Calibration Dependency | Requires Internal Standard | Requires Internal Standard | Absolute (No IS needed) |
| Primary Application | Trace biomarker & flavor profiling | Routine batch screening | Structural confirmation |
The Causality of Performance: Why does HS-SPME outperform SHS by orders of magnitude for compounds like 1-MCP? Static headspace relies purely on thermodynamic equilibrium, partitioning only a fraction of the volatile gas into the injection loop. In contrast, HS-SPME utilizes a coated fiber (e.g., DVB/CAR/PDMS) that actively concentrates the analyte. The Carboxen (CAR) micropores are specifically engineered to trap low-molecular-weight gases, shifting the equilibrium to continuously pull 1-MCP out of the sample matrix[2].
While qNMR is invaluable for cross-validating the absolute purity of synthesized heptyl-cyclopropanes without chemical standards, it lacks the sensitivity required for physiological or environmental trace analysis. Therefore, GC-MS combined with untargeted or targeted profiling remains the gold standard[2][5].
Self-Validating Experimental Protocol: HS-SPME GC-MS
To ensure scientific integrity, a protocol must be self-validating. The following workflow is designed for the trace quantitation of volatile cyclopropanes (e.g., 1-MCP) and incorporates built-in System Suitability Tests (SST) to verify that thermal degradation has not occurred.
Step-by-step HS-SPME GC-MS workflow ensuring trace-level volatile cyclopropane quantitation.
Step 1: Matrix Matching and Internal Standard (IS) Addition
-
Preparation: Weigh 2.0 g of the homogenized sample into a 20 mL gas-tight headspace vial.
-
IS Spiking: Inject a known concentration of the internal standard. For 1-MCP, cis-2-butene is frequently utilized as it mimics the retention behavior and detector response of the cyclopropane ring without co-eluting[4].
-
Sealing: Immediately cap the vial with a PTFE/silicone septum to prevent the escape of highly volatile gases.
Step 2: Equilibration and HS-SPME Extraction
-
Incubation: Agitate the vial at 40°C for 10 minutes. Expert Insight: Do not exceed 40°C. Elevated temperatures can induce matrix breakdown, releasing endogenous compounds that competitively displace the cyclopropane from the SPME fiber.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes under continuous agitation (250 rpm).
Step 3: Thermal Desorption and GC-MS Analysis
-
Desorption: Retract the fiber and immediately insert it into the GC inlet.
-
Critical Causality: Set the GC inlet temperature to 220°C (lower than the standard 250°C). Cyclopropane rings are thermally labile. Excessive heat during desorption will trigger a ring-opening isomerization into propene derivatives, artificially lowering your quantitation yields. Desorb for 3 minutes in splitless mode.
-
-
Chromatographic Separation: Use a thick-film, non-polar capillary column (e.g., 60 m × 0.32 mm, 1.0 µm film thickness)[5] or a PLOT column to ensure adequate retention of the highly volatile compounds.
-
Oven Program: 35°C (hold 5 min) -> 10°C/min to 150°C -> 25°C/min to 220°C.
-
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion and primary fragments (e.g., m/z 54 for 1-MCP, or m/z 278 for derivatized DHSA[3]) to maximize the signal-to-noise ratio.
Step 4: System Suitability and Validation (SST)
-
Resolution Check: Ensure baseline resolution (
) between the cyclopropane analyte and the internal standard (e.g., 1-MCP vs. cis-2-butene)[4]. -
Integrity Check: Monitor the chromatogram for unexpected propene isomer peaks. An increase in isomer peaks relative to the cyclopropane peak indicates active sites in the GC liner or excessive inlet temperatures, invalidating the run.
Conclusion
The successful GC-MS analysis of volatile cyclopropane derivatives requires a delicate balance between maximizing extraction efficiency and minimizing thermal degradation. While qNMR provides excellent absolute structural confirmation, HS-SPME GC-MS stands as the superior technique for trace-level quantitation[1][2]. By utilizing a DVB/CAR/PDMS fiber and strictly controlling desorption thermodynamics, researchers can establish a highly reproducible, self-validating analytical system.
References
-
Combined Effects of 1-MCP and Modified Atmosphere Packaging on Flavor Quality and Volatile Profile of Cold-Stored Strawberries Revealed by Untargeted GC-MS Analysis Source: MDPI URL:[Link][2]
-
Growth and ripening regulator in fruits and vegetables Source: Eurofins URL:[Link][1]
-
GC-MS detection of cyclopropane fatty acids in human plasma Source: ResearchGate URL:[Link][3]
-
FAO Specifications and Evaluations for Agricultural Pesticides: 1-Methylcyclopropene Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link][4]
-
Comprehensive Omics Profiling for Volatiles and Uncommon Fatty Acids: from Bees to Microbes Source: LECO Corporation URL:[Link][5]
Sources
Structural Validation of 1-Formylcyclopropane-1-carbonitrile Derivatives: A Comparative Guide to Analytical Workflows
Executive Summary
The compound 1-formylcyclopropane-1-carbonitrile (CAS 941687-63-4) has emerged as a critical bifunctional building block in modern drug discovery, prominently featured in the synthesis of Janus Kinase (JAK) inhibitors[1] and VAV1 protein degraders[2]. However, its structural nature—a highly strained three-membered ring flanked by two electron-withdrawing groups—creates a classic "donor-acceptor" cyclopropane system[3].
When researchers derivatize this building block (e.g., via reductive amination to trap the aldehyde), the cyclopropane ring becomes highly susceptible to nucleophilic attack, thermal degradation, and retro-aldol-like ring-opening. This guide objectively compares the performance of three primary analytical workflows—NMR Spectroscopy, LC-HRMS, and X-Ray Crystallography —to validate the structural integrity of these derivatives, providing self-validating experimental protocols to ensure scientific accuracy.
The Chemical Challenge: Why Validation is Critical
The proximity of the nitrile (-CN) and formyl (-CHO) groups on a strained cyclopropane ring creates intense polarization. During derivatization, two major failure modes occur:
-
Nucleophilic Ring-Opening: Solvents or reagents attack the cyclopropane carbon, breaking the ring to form a linear aliphatic chain.
-
In-Source Fragmentation (Analytical Artifact): The derivative is successfully synthesized, but the high ionization energy during mass spectrometry (e.g., ESI-MS) cleaves the ring, leading to a false negative where the researcher assumes the synthesis failed.
To prevent these pitfalls, selecting the correct analytical validation workflow is paramount.
Comparative Analysis of Analytical Alternatives
We compared the performance of three analytical methods for validating intact 1-formylcyclopropane-1-carbonitrile derivatives.
Method A: 1D and 2D NMR Spectroscopy (The Gold Standard)
-
Performance: NMR is the most reliable method for confirming connectivity without destroying the sample. The magnetic shielding inherent to the cyclopropane ring causes its protons to appear unusually upfield.
-
Causality: If the ring opens, the hybridization of the carbons changes, and the magnetic anisotropy is lost. The diagnostic cyclopropane signals (δ 1.0–1.8 ppm) will immediately shift downfield (δ >2.5 ppm), providing instant, definitive proof of degradation[1].
Method B: LC-HRMS (High-Resolution Mass Spectrometry)
-
Performance: Offers rapid throughput and exact mass confirmation but suffers from poor structural resolution for cyclopropanes.
-
Causality: The electrospray ionization (ESI) process imparts significant internal energy to the molecule. Because the activation energy for opening a donor-acceptor cyclopropane is low, LC-HRMS often induces in-source fragmentation. It must be used strictly as a secondary confirmation tool with carefully tuned, soft ionization parameters.
Method C: X-Ray Crystallography
-
Performance: Provides absolute 3D stereochemical resolution.
-
Causality: While definitive, it requires the derivative to form a stable, single crystal, making it a low-throughput alternative reserved for final lead-compound validation rather than routine reaction monitoring.
Table 1: Comparative Performance of Analytical Workflows
| Analytical Method | Primary Output | Sensitivity to Ring-Opening | Throughput | Key Limitation |
| 1D/2D NMR | Connectivity & Strain | High (Distinct shift changes) | Medium | Requires high sample purity (>95%) and concentration. |
| LC-HRMS | Exact Mass & Formula | Low (Prone to in-source fragmentation) | High | Cannot easily distinguish intact rings from ring-opened isomers. |
| X-Ray | Absolute 3D Structure | Absolute | Low | Bottlenecked by the requirement for single crystals. |
Experimental Protocol: Self-Validating Reductive Amination
To synthesize derivatives without triggering ring-opening, mild conditions are required. The following protocol utilizes a self-validating feedback loop to ensure structural integrity.
Step 1: Imine Formation
-
Action: Combine 1-formylcyclopropane-1-carbonitrile (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Causality: DCM is strictly selected over protic solvents like Methanol. Protic solvents can act as nucleophiles, attacking the highly electrophilic cyclopropane under mildly acidic conditions, leading to unwanted ring-opened byproducts.
Step 2: In-Process Validation (Self-Validation Check)
-
Action: Before adding the reducing agent, extract a 50 µL aliquot, evaporate, and run a crude ^1^H NMR.
-
Causality: Ensure the complete disappearance of the distinct aldehyde singlet at δ 9.35 ppm [1]. Proceeding to reduction while unreacted aldehyde remains will lead to complex mixtures and potential degradation.
Step 3: Mild Reduction
-
Action: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) and stir at 25 °C for 2 hours[2].
-
Causality: NaBH(OAc)3 is a highly chemoselective, mild reducing agent. Using stronger agents like LiAlH4 would not only reduce the imine but also reduce the nitrile group and trigger reductive cleavage of the cyclopropane ring.
Step 4: Quenching and Isolation
-
Action: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.
Quantitative Data & Diagnostic Markers
To validate the isolated derivative, compare the experimental NMR spectrum against the diagnostic markers in Table 2.
Table 2: Diagnostic ^1^H NMR Chemical Shifts for Structural Validation
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Causality / Significance |
| Aldehyde (Precursor) | ~9.35 ppm | Singlet | Disappears upon successful derivatization[1]. |
| Cyclopropane CH2 (Intact) | 1.00 – 1.80 ppm | Multiplets | Confirms the strained 3-membered ring is intact[1]. |
| Aliphatic CH2 (Ring-Opened) | >2.50 ppm | Multiplets/Triplets | Red Flag: Indicates nucleophilic ring-opening has occurred. |
Mandatory Visualization: Analytical Decision Workflow
The following logic tree dictates the proper sequence for validating 1-formylcyclopropane-1-carbonitrile derivatives, prioritizing non-destructive NMR over fragmentation-prone MS techniques.
Workflow for the structural validation of 1-formylcyclopropane-1-carbonitrile derivatives.
References
Sources
- 1. EP1966202B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 3. PubChemLite - 1-formylcyclopropane-1-carbonitrile (C5H5NO) [pubchemlite.lcsb.uni.lu]
reference standards for 1-Formylcyclopropane-1-carbonitrile analysis
Comprehensive Evaluation of 1-Formylcyclopropanecarbonitrile Reference Standards: A Comparative Guide for Pharmaceutical Analysis
Executive Summary
1-Formylcyclopropanecarbonitrile (CAS: 941687-63-4) is a critical, highly reactive intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including Janus kinase (JAK) inhibitors and Retinoid-related orphan receptor gamma (RORγ) modulators[1]. Due to its position upstream in the synthetic pathway, the purity of this intermediate directly dictates the impurity profile of the final drug substance.
As a Senior Application Scientist, I have structured this guide to objectively compare reference standard alternatives for 1-formylcyclopropanecarbonitrile. Furthermore, this guide establishes self-validating analytical protocols that overcome the molecule's unique physicochemical limitations—specifically, its volatility and lack of a strong UV chromophore.
Regulatory Context & The Criticality of Standard Quality
Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurities present in new drug substances above the reporting threshold (typically 0.05%) must be rigorously identified and qualified[2]. If an impurity originates from a degraded or impure batch of 1-formylcyclopropanecarbonitrile, it can propagate through subsequent synthetic steps, potentially forming mutagenic or difficult-to-purge degradants.
To accurately quantify these impurities and establish a mass balance, analytical laboratories must select an appropriate tier of reference standard.
Objective Comparison of Reference Standard Alternatives
The selection of a reference standard depends heavily on the phase of drug development. Below is an objective comparison of the three primary alternatives available to analytical chemists.
| Feature | Certified Reference Material (CRM) | Commercial Research Reagent | In-House Synthesized Standard |
| Purity Confidence | >99.5% (Certified via qNMR & Mass Balance) | 95.0% - 98.0% (Basic LC/GC-MS) | Variable (Dependent on internal purification) |
| Metrological Traceability | Fully traceable to SI units (e.g., NIST SRM) | Not traceable; lot-to-lot variability | Traceable only if internally certified via qNMR |
| Analytical Causality | Eliminates response factor bias in late-stage QC | Sufficient for early discovery; fails strict ICH audits | Bridges the gap when commercial CRMs are unavailable |
| Cost & Lead Time | High cost; readily available | Low cost; readily available | High internal labor cost; weeks to synthesize/purify |
| Recommended Phase | Phase III Clinical & Commercial API Release | Early Discovery & Route Scouting | Phase I/II Clinical (with rigorous internal validation) |
Scientific Integrity: Overcoming Physicochemical Limitations
The structural nature of 1-formylcyclopropanecarbonitrile (
The Causality of Method Selection: Relying on traditional HPLC-UV for purity assessment will systematically underestimate the concentration of the analyte and fail to detect non-UV-absorbing impurities. Therefore, a scientifically sound analytical strategy must rely on:
-
Quantitative NMR (qNMR): For absolute purity assignment. qNMR is a primary ratio method where the
integral is strictly proportional to the number of nuclei, independent of the molecule's chemical structure or chromophores[3]. -
Gas Chromatography with Flame Ionization Detection (GC-FID): For chromatographic purity. FID response is proportional to the number of oxidizable carbon atoms, making it highly sensitive to volatile, low-molecular-weight compounds like 1-formylcyclopropanecarbonitrile.
Fig 1. Analytical method selection logic based on the physicochemical properties of the analyte.
Self-Validating Experimental Protocols
To elevate an in-house synthesized batch or a commercial research reagent to the status of a working reference standard, the following self-validating protocols must be executed.
Protocol 1: Absolute Purity Determination via -qNMR
This protocol utilizes an internal standard (IS) to assign absolute purity without requiring a pre-existing standard of the analyte itself[4].
Materials:
-
Solvent:
(100% atom D, containing 0.03% TMS). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB, NIST SRM traceable, purity >99.8%). Rationale: TCNB yields a distinct singlet at ~7.7 ppm, which does not overlap with the analyte's aldehyde proton (~9.5 ppm) or cyclopropyl protons (1.5–2.0 ppm).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~15 mg of 1-formylcyclopropanecarbonitrile and ~10 mg of TCNB using a microbalance (readability
mg) directly into a glass vial. -
Dissolution: Add 0.8 mL of
. Vortex for 30 seconds to ensure complete dissolution. Transfer 0.6 mL to a 5 mm precision NMR tube. -
Acquisition Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 30° pulse.
-
Relaxation Delay (
): 60 seconds. Causality: Must be of the slowest relaxing proton to ensure complete longitudinal magnetization recovery and quantitative integration. -
Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the TCNB singlet (
) and the analyte's aldehyde proton ( ). -
Equation:
(Where = purity, = integral, = number of protons, = molar mass, = weight).
Protocol 2: Chromatographic Purity Assessment via GC-FID
While qNMR provides absolute purity, GC-FID is required to detect trace organic impurities and residual solvents that might fall below the qNMR limit of detection.
Step-by-Step Methodology:
-
Column Selection: Agilent DB-624 (30 m × 0.32 mm, 1.8 µm film). Causality: The mid-polar cyanopropylphenyl stationary phase provides excellent retention and resolution for polar volatile nitriles and aldehydes.
-
Instrument Parameters:
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Injector: 200°C, Split ratio 20:1.
-
Detector: FID at 250°C.
-
-
Oven Temperature Program:
-
Initial: 50°C (hold for 2 min).
-
Ramp: 15°C/min to 220°C (hold for 5 min).
-
-
Sample Preparation: Dilute the standard in Acetonitrile to a concentration of 1.0 mg/mL.
-
Validation: Inject a blank (Acetonitrile) to ensure no system peaks co-elute with the analyte. Calculate chromatographic purity using the area normalization method (excluding the solvent peak).
Reference Standard Qualification Workflow
To ensure total metrological traceability and compliance with ICH guidelines, the data from qNMR, GC-FID, and orthogonal techniques (like Karl Fischer for water content) must be synthesized into a final Certificate of Analysis (CoA).
Fig 2. Multidimensional qualification workflow for reference standard certification.
References
- Google Patents (EP2348023A1). "Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors". Patent Literature.
-
International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Available at:[Link]
-
MDPI (Molecules). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Open Access Journal Literature. Available at: [Link]
-
National Institutes of Health (NIH) / Pauli et al. "qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds." PubMed Central. Available at:[Link]
Sources
- 1. EP2348023A1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Formylcyclopropane-1-carbonitrile proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 1-Formylcyclopropane-1-carbonitrile
Executive Summary & Chemical Profile
1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) is a bifunctional, highly reactive building block utilized extensively in medicinal chemistry and drug development. Structurally, it features a highly strained cyclopropane ring substituted with both an electron-withdrawing carbonitrile (-CN) group and a formyl (aldehyde, -CHO) group.
While highly valuable for synthesizing complex APIs, this structural tension imparts significant chemical instability and severe acute toxicity. Improper handling or disposal can lead to exothermic polymerization, ring-opening degradation, or the release of toxic nitrogenous gases. This guide provides a self-validating, step-by-step operational protocol for the safe logistical management and final destruction of this compound.
Quantitative Data & Hazard Thresholds
To establish a baseline for operational safety, all personnel must familiarize themselves with the compound's physical properties and hazard classifications before initiating any experimental or disposal workflows[1].
| Property | Value / Specification | Operational Implication |
| CAS Number | 941687-63-4 | Unique identifier required for EPA/RCRA waste manifesting. |
| Molecular Formula | C | Contains nitrogen; mandates NOx scrubbing during final incineration. |
| Physical State | Liquid | Spills require inert, non-combustible absorbents (e.g., vermiculite). |
| Storage Temperature | ≤ -20°C (Inert Atmosphere) | Waste must be kept cold to prevent degradation and pressure buildup. |
| GHS Hazards | H301, H311, H331 (Danger) | Acute toxicity mandates handling exclusively in a Class II fume hood. |
Operational Logistics: Storage & Handling
Causality behind the protocol: The cyclopropane ring is inherently strained. When combined with the reactive aldehyde moiety, the molecule is highly susceptible to oxidation and aldol-type condensations at room temperature. Therefore, the chemical—and any highly concentrated waste derived from it—must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) to arrest kinetic degradation.
Handling Requirements:
-
Ventilation: Always handle inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Selection: Standard thin nitrile gloves (≤5-mil) provide only limited, short-term splash protection against organic solvents. Personnel must double-glove using 8-mil nitrile or butyl rubber gloves. If a droplet contacts the outer glove, it must be doffed and replaced immediately to prevent chemical breakthrough to the skin [3].
Experimental Protocol: Spill Response & Decontamination
This protocol is designed as a self-validating system to ensure that no residual toxicity remains after a spill event.
Step 1: Evacuate and Isolate Immediately clear the immediate area of the spill. Verify that the fume hood or room ventilation is operating at maximum exhaust capacity to manage the H331 (inhalation) hazard.
Step 2: Containment Surround the liquid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Do not use combustible absorbents like sawdust or paper towels. The aldehyde group can act as a reducing agent and potentially react exothermically with incompatible materials.
Step 3: Absorption & Neutralization Apply the absorbent from the perimeter of the spill inwards to prevent spreading. Allow 15 minutes for complete capillary absorption of the liquid into the inert matrix.
Step 4: System Validation (Self-Validating Step) Before declaring the area safe, use a calibrated Photoionization Detector (PID) or Volatile Organic Compound (VOC) monitor 2 inches above the spill surface. Validation Metric: The decontamination is only considered successful when the VOC detector reads a stable baseline of 0.0 ppm. If readings persist, apply a secondary layer of absorbent and a mild detergent solution, then re-test.
Step 5: Collection Sweep the absorbed mixture into a heavy-duty, sealable high-density polyethylene (HDPE) container using non-sparking tools. Proceed immediately to the disposal protocol.
Experimental Protocol: Waste Segregation & Disposal
Causality behind the protocol: Mixing 1-Formylcyclopropane-1-carbonitrile with incompatible waste streams (such as strong acids or bases) will trigger rapid hydrolysis of the nitrile group into an amide or carboxylic acid, releasing significant heat. Final destruction must occur via thermal degradation to break the stable C-N triple bond while actively managing toxic byproducts [2].
Step 1: Chemical Segregation Isolate the waste in a dedicated, clearly labeled HDPE or amber glass container. Ensure the waste stream is strictly separated from oxidizers, strong acids, and strong bases.
Step 2: Thermal Stabilization If the waste consists of pure compound or highly concentrated stock solutions, place the sealed secondary container in a dedicated hazardous waste freezer (-20°C) until EHS collection. Causality: This prevents ambient thermal degradation, which could generate gases and cause the sealed waste container to over-pressurize and rupture.
Step 3: Hazard Labeling & EPA Manifesting Affix a standardized hazardous waste label. The label must explicitly state: "Waste 1-Formylcyclopropane-1-carbonitrile", the accumulation start date, and the primary GHS hazards (Toxic, H301/H311/H331).
Step 4: System Validation (Self-Validating Step) Prior to EHS handoff, perform a visual inspection of the container for bulging (indicating gas generation) and swipe the exterior of the container with a pH test strip moistened with DI water. Validation Metric: The pH strip must read strictly neutral (pH 7). Any deviation indicates exterior contamination or a micro-leak, requiring immediate re-packing into a larger secondary containment vessel.
Step 5: Final Destruction via RCRA Incineration Environmental Health and Safety (EHS) will transport the waste to a licensed Resource Conservation and Recovery Act (RCRA) facility. The mandated disposal method is high-temperature incineration (>1000°C) equipped with an afterburner and alkaline scrubbers. Causality: Temperatures exceeding 1000°C are required to fully cleave the cyclopropane and carbonitrile bonds. Because the molecule contains nitrogen, combustion will produce toxic nitrogen oxides (NOx) and potentially trace hydrogen cyanide (HCN). The alkaline scrubbers neutralize these acidic gases into harmless salts before exhaust is released into the atmosphere.
Disposal Workflow Visualization
Workflow for the safe segregation, containment, and disposal of toxic nitrile waste.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Formylcyclopropane-1-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 1-Formylcyclopropane-1-carbonitrile (CAS No. 941687-63-4) is a bifunctional molecule, incorporating both a reactive aldehyde and a nitrile group on a strained cyclopropane ring. While its unique structure is valuable, it also presents a significant hazard profile that necessitates meticulous handling protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific threats posed by 1-Formylcyclopropane-1-carbonitrile. Safety data from suppliers is unequivocal, classifying this compound with the GHS06 pictogram (skull and crossbones) and the signal word "Danger".[1]
The primary hazards are acute toxicity through all major routes of exposure:
This trifecta of toxicity means that any exposure—dermal, respiratory, or oral—can have severe health consequences. The compound is a liquid at room temperature, which increases the risk of splashes and vapor generation.[1][2] Therefore, our PPE strategy must create an impermeable barrier against a toxic liquid and its vapors.
Core PPE Requirements: An Impermeable Barrier
The selection of PPE is not a one-size-fits-all solution; it is a system designed to protect against specific, identified hazards. For 1-Formylcyclopropane-1-carbonitrile, the following multi-layered approach is mandatory.
| Protection Area | Required PPE | Hazard Mitigation & Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (nitrile, neoprene, or butyl rubber).[3][4] | Mitigates: Dermal absorption (H311). Nitrile gloves offer excellent resistance to a wide range of chemicals and provide a reliable primary barrier.[5][6] Double-gloving is a field-proven best practice that provides redundancy in case the outer glove is compromised. |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.[7][8] | Mitigates: Splashes to eyes and face, vapor irritation. Goggles provide a seal around the eyes to protect from liquid splashes. The face shield adds a critical second layer to protect the entire face from direct contact with this toxic liquid. |
| Body Protection | Chemical-resistant lab coat and a chemical-resistant apron. | Mitigates: Dermal contact from spills (H311). A standard lab coat is insufficient. A chemical-resistant material is required to prevent the liquid from soaking through and reaching the skin. An apron provides an extra layer of protection for the torso. |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood. | Mitigates: Inhalation of toxic vapors (H331). The fume hood is the primary engineering control and the most critical piece of equipment for preventing respiratory exposure. Its proper function must be verified before any work begins. |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, sequential workflow is essential for minimizing risk. The following procedure should be adopted for all work involving 1-Formylcyclopropane-1-carbonitrile.
Workflow for Handling 1-Formylcyclopropane-1-carbonitrile
Caption: Workflow for safe handling of 1-Formylcyclopropane-1-carbonitrile.
Step-by-Step Protocol
-
Preparation:
-
Thoroughly read the Safety Data Sheet (SDS) and this handling guide before starting.[8][9]
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Prepare your workspace inside the hood. This includes lining the surface with absorbent, disposable pads and ensuring a designated, labeled hazardous waste container is within immediate reach.
-
Ensure a spill kit compatible with reactive nitriles is accessible.
-
Don all required PPE in the correct order: inner gloves, lab coat, apron, safety goggles, face shield, and finally, outer gloves.
-
-
Handling (Inside the Fume Hood):
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
When weighing or transferring the liquid, use caution to avoid splashes.
-
Keep the primary container tightly sealed when not in use.[1][2]
-
If any material is spilled, even a single drop, stop work immediately and initiate emergency spill procedures.
-
-
Post-Handling and Decontamination:
-
After the procedure is complete, decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Securely seal the primary container and any waste containers.
-
Remove PPE slowly and deliberately to avoid cross-contamination. Remove outer gloves first, followed by the apron, face shield, and goggles. Remove the lab coat, and finally, the inner gloves.
-
Dispose of all contaminated disposable items (gloves, absorbent pads) in the designated hazardous waste container.[10]
-
Wash hands and forearms thoroughly with soap and water.[11]
-
Emergency Protocols: A Self-Validating System
A safe protocol includes a clear plan for when things go wrong. Trust in the system is built on being prepared for failure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention. The "Toxic in contact with skin" classification means this is a medical emergency.[1][2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Minor Spill (inside fume hood):
-
Notify others in the lab.
-
Use the spill kit absorbent to contain and clean the spill.
-
Place all contaminated materials into the hazardous waste container.
-
Wipe the area with a decontaminating solution.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent others from entering the contaminated area.
-
Disposal Plan
All waste generated from handling 1-Formylcyclopropane-1-carbonitrile is considered hazardous waste.
-
Liquid Waste: Collect all excess or unwanted material in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated PPE, absorbent pads, and weighing papers must be collected in a separate, sealed, and labeled solid hazardous waste container.
-
Disposal: Never pour this chemical down the drain.[8] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[10][12]
By understanding the severe toxicity of 1-Formylcyclopropane-1-carbonitrile and implementing this comprehensive PPE and handling strategy, you can confidently and safely utilize this valuable compound in your research endeavors.
References
- Sigma-Aldrich.
- MilliporeSigma.
- Caluanie Muelear Oxidis. Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- PPS Gloves.
- BASF.
- Allan Chemical Corporation. How to Choose PPE for Chemical Work.
- GZ Industrial Supplies.
- Fisher Scientific.
- Bergamot. Nitrile Gloves Chemical Resistance Guide.
- Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.
- BLD Pharmatech. Safety Data Sheet for 3-Methylazetidine-3-carbonitrile hydrochloride.
- BLD Pharmatech. Safety Data Sheet for 3-(1-Methylcyclopropyl)-3-oxopropanenitrile.
Sources
- 1. 1-Formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]
- 2. 1-Formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]
- 3. download.basf.com [download.basf.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 7. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. crystalgen.com [crystalgen.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
